Boc-Leu-Lys-Arg-AMC
Description
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Structure
2D Structure
Properties
IUPAC Name |
tert-butyl N-[(2S)-1-[[(2S)-6-amino-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H52N8O7/c1-19(2)16-25(41-32(46)48-33(4,5)6)30(45)40-23(10-7-8-14-34)29(44)39-24(11-9-15-37-31(35)36)28(43)38-21-12-13-22-20(3)17-27(42)47-26(22)18-21/h12-13,17-19,23-25H,7-11,14-16,34H2,1-6H3,(H,38,43)(H,39,44)(H,40,45)(H,41,46)(H4,35,36,37)/t23-,24-,25-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRHPIUJOSIJECH-SDHOMARFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H52N8O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401111490 | |
| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-L-leucyl-L-lysyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-argininamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401111490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
672.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109358-47-6 | |
| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-L-leucyl-L-lysyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-argininamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=109358-47-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-L-leucyl-L-lysyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-argininamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401111490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to Boc-Leu-Lys-Arg-AMC: A Fluorogenic Substrate for Proprotein Convertase Kex2
For Researchers, Scientists, and Drug Development Professionals
Abstract
Boc-Leu-Lys-Arg-AMC is a synthetic, fluorogenic peptide substrate meticulously designed for the sensitive and specific assay of Kex2 endoprotease activity. Kex2, a calcium-dependent serine protease found in the trans-Golgi network, plays a critical role in the maturation of proproteins and prohormones by cleaving at the carboxyl side of paired basic amino acid residues. This guide provides an in-depth overview of this compound, including its biochemical properties, detailed experimental protocols for its use, and its application in studying the secretory pathway.
Introduction
This compound, chemically known as t-Butyloxycarbonyl-L-leucyl-L-lysyl-L-arginine-7-amido-4-methylcoumarin, is a valuable tool for researchers studying proteolytic processing in the secretory pathway. Its core peptide sequence, Leu-Lys-Arg, mimics the cleavage site recognized by the yeast endoprotease Kex2 (also known as kexin or prohormone-processing enzyme yscF). Upon enzymatic cleavage between the Arginine (Arg) residue and the 7-amido-4-methylcoumarin (AMC) group, the highly fluorescent AMC is released, providing a direct and quantifiable measure of Kex2 activity.
Biochemical Properties and Mechanism of Action
The utility of this compound as a substrate is rooted in the specificity of the Kex2 enzyme. Kex2, a member of the subtilisin-like proprotein convertase family, recognizes and cleaves polypeptide chains at the C-terminal side of dibasic amino acid pairs, with a preference for Lys-Arg and Arg-Arg sequences.[1] The N-terminal Boc (t-Butyloxycarbonyl) group serves as a protecting group.
The enzymatic reaction proceeds as follows:
This compound + Kex2 → Boc-Leu-Lys-Arg + AMC (fluorescent)
The liberated AMC molecule exhibits strong fluorescence, which can be monitored in real-time to determine the rate of the enzymatic reaction.
Quantitative Data
The following table summarizes the kinetic parameters for the cleavage of a closely related substrate, Boc-Leu-Lys-Arg-MCA, by soluble Kex2 protease. These values provide a strong indication of the kinetic profile for this compound.
| Substrate | Km (μM) | kcat (s⁻¹) | kcat/Km (s⁻¹M⁻¹) |
| Boc-Leu-Lys-Arg-MCA | 3.9 | 23 | 5,900,000 |
| Data from Brenner and Fuller, 1992.[2] |
The following table outlines the key optical properties for the detection of the released AMC fluorophore.
| Property | Wavelength (nm) |
| Excitation Maximum (λex) | ~380 |
| Emission Maximum (λem) | ~460 |
Experimental Protocols
Materials
-
This compound
-
Purified Kex2 enzyme or cell lysate containing Kex2
-
Assay Buffer: 200 mM Bistris-HCl, pH 7.0
-
Calcium Chloride (CaCl₂) solution (to a final concentration of 1 mM)
-
Dimethyl sulfoxide (DMSO) for substrate stock solution
-
96-well black microplate
-
Fluorometric plate reader
Preparation of Reagents
-
Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C, protected from light.
-
Working Substrate Solution: Dilute the stock solution in Assay Buffer to the desired final concentration (typically in the range of 10-100 µM).
-
Enzyme Preparation: Dilute the Kex2 enzyme in cold Assay Buffer to the desired concentration. Keep on ice.
Assay Procedure
-
To each well of a 96-well black microplate, add 50 µL of the working substrate solution.
-
Initiate the reaction by adding 50 µL of the diluted enzyme preparation to each well.
-
Immediately place the microplate in a fluorometric plate reader pre-set to the appropriate excitation and emission wavelengths (λex = ~380 nm, λem = ~460 nm).
-
Monitor the increase in fluorescence intensity over time. Data is typically collected every minute for 15-30 minutes.
-
The rate of reaction is determined from the linear portion of the fluorescence versus time plot.
Workflow Diagram
Caption: A flowchart of the key steps in a Kex2 enzymatic assay.
Signaling Pathway Context
This compound is instrumental in studying the function of Kex2 within the secretory pathway of eukaryotic cells. Kex2 is a resident protease of the trans-Golgi network (TGN), where it plays a crucial role in the maturation of a wide variety of secreted proteins and peptides.[3]
The Role of Kex2 in the Secretory Pathway
Proteins destined for secretion are synthesized in the endoplasmic reticulum (ER), transit through the Golgi apparatus for further modifications, and are then sorted in the TGN for their final destinations. Kex2 acts in the late Golgi to cleave proproteins at specific paired basic residues, a critical step for their activation.[1]
Caption: Kex2 functions in the TGN to process proproteins.
Conclusion
This compound is a highly specific and sensitive fluorogenic substrate that is indispensable for the characterization of Kex2 activity. Its use in enzymatic assays provides valuable insights into the mechanisms of proprotein processing within the secretory pathway. This technical guide serves as a comprehensive resource for researchers employing this powerful tool in their studies of cellular biology and drug development.
References
An In-depth Technical Guide to Boc-Leu-Lys-Arg-AMC: Mechanism of Action and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-Leu-Lys-Arg-AMC (t-Butyloxycarbonyl-L-leucyl-L-lysyl-L-arginine-4-methylcoumaryl-7-amide) is a highly specific, fluorogenic peptide substrate designed for the sensitive detection of certain endoproteases. Its primary application lies in the characterization of enzymes that cleave polypeptide chains at the carboxyl side of paired basic amino acid residues. This guide provides a comprehensive overview of its mechanism of action, kinetic parameters, and a detailed protocol for its use in enzymatic assays.
Core Mechanism of Action
The utility of this compound as a substrate is rooted in the principle of fluorescence resonance energy transfer (FRET) quenching and release. The peptide sequence, Leu-Lys-Arg, mimics the recognition site of specific proteases. Covalently attached to the C-terminal arginine is a 7-amino-4-methylcoumarin (AMC) group, a fluorescent reporter.
In its intact state, the fluorescence of the AMC group is minimal. However, upon enzymatic hydrolysis of the amide bond between the C-terminal arginine and the AMC moiety, the AMC is released. The free AMC molecule is highly fluorescent, and its increase in fluorescence intensity can be monitored over time. This fluorescence signal is directly proportional to the rate of substrate cleavage and, consequently, the activity of the enzyme of interest. The excitation and emission maxima for free AMC are typically in the range of 360-380 nm and 440-460 nm, respectively.
Probing Kex2 Endoprotease Activity: A Technical Guide to the Use of Boc-Leu-Lys-Arg-AMC
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the application of the fluorogenic substrate, Boc-Leu-Lys-Arg-AMC, for the characterization of Kex2 endoprotease activity. Kex2, a calcium-dependent serine protease found in yeast, is a key enzyme in the processing of prohormones and other secreted proteins, making it a significant target in various research and drug development contexts.[1][2][3] This document outlines the core principles of the enzymatic assay, detailed experimental protocols, and relevant kinetic data to facilitate accurate and reproducible measurements of Kex2 activity.
Core Principles
The assay for Kex2 endoprotease activity using this compound is based on the principle of fluorescence resonance energy transfer (FRET). The substrate consists of a tripeptide sequence (Leu-Lys-Arg) recognized by Kex2, which is flanked by a tert-butyloxycarbonyl (Boc) protecting group and a fluorescent reporter, 7-amino-4-methylcoumarin (AMC). In its intact form, the fluorescence of the AMC group is quenched. Upon cleavage of the peptide bond between Arginine (Arg) and AMC by Kex2, the AMC molecule is released, resulting in a measurable increase in fluorescence. This increase in fluorescence is directly proportional to the enzymatic activity of Kex2.
Kex2 specifically cleaves at the carboxyl side of paired basic amino acid residues, such as Lys-Arg and Arg-Arg.[3][4] The Lys-Arg sequence within this compound mimics a natural cleavage site for Kex2, making it a highly specific and sensitive substrate for this enzyme.[2][5][6]
Quantitative Data
The following table summarizes the steady-state kinetic parameters for the cleavage of Boc-Leu-Lys-Arg-MCA by soluble Kex2 protease. This data is crucial for designing experiments and interpreting results.
| Substrate | kcat (s⁻¹) | Km (µM) | kcat/Km (s⁻¹M⁻¹) |
| Boc-Leu-Lys-Arg-MCA | 23 | 3.9 | 5,900,000 |
| Table 1: Steady-state kinetic parameters for the cleavage of Boc-Leu-Lys-Arg-MCA by soluble Kex2 protease at 37°C. Data extracted from Brenner and Fuller (1992).[7] |
Experimental Protocols
This section provides a detailed methodology for performing a Kex2 endoprotease activity assay using this compound. The protocol is adapted from established methods for measuring Kex2 activity with fluorogenic substrates.[7]
Materials and Reagents
-
Recombinant Kex2 protease[4]
-
Assay Buffer: 200 mM Bistris-HCl, pH 7.0, 1 mM CaCl₂, 0.01% (v/v) Triton X-100[7]
-
Dimethyl sulfoxide (DMSO) for substrate stock solution
-
96-well black microplates
-
Fluorimeter capable of excitation at ~380 nm and emission at ~460 nm[7][11]
Procedure
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO. The recommended storage for the stock solution is at -20°C for up to one month or -80°C for up to six months.[8]
-
Prepare the Assay Buffer and store it at 4°C.
-
Dilute the recombinant Kex2 protease in Assay Buffer to the desired working concentration just before use.
-
-
Assay Setup:
-
In a 96-well black microplate, add the following components in the specified order:
-
Assay Buffer
-
Diluted Kex2 protease
-
-
Pre-incubate the plate at 37°C for 5 minutes to allow the enzyme to equilibrate.
-
-
Initiation of Reaction:
-
To initiate the enzymatic reaction, add the this compound substrate to each well. The final substrate concentration should be optimized based on the Km value (e.g., for kinetic studies, a range of concentrations bracketing the Km is recommended). For routine assays, a concentration of 10-20 µM can be used.
-
The final volume in each well should be consistent (e.g., 100 µL).
-
-
Fluorescence Measurement:
-
Immediately after adding the substrate, place the microplate in a pre-warmed (37°C) fluorimeter.
-
Measure the increase in fluorescence over time (kinetic mode) at an excitation wavelength of approximately 380 nm and an emission wavelength of approximately 460 nm.[7][11] Record data points every 30-60 seconds for 10-30 minutes.
-
-
Data Analysis:
-
Determine the initial rate of the reaction (V₀) from the linear portion of the fluorescence versus time plot.
-
If determining kinetic parameters, plot the initial rates against the substrate concentrations and fit the data to the Michaelis-Menten equation to calculate Km and Vmax. The kcat can then be determined if the enzyme concentration is known.
-
Visualizations
Enzymatic Cleavage of this compound
Caption: Kex2 binds to and cleaves this compound, releasing fluorescent AMC.
Experimental Workflow for Kex2 Activity Assay
Caption: A stepwise workflow for measuring Kex2 endoprotease activity.
References
- 1. Boc-Leu-Arg-Arg-AMC -HongTide Biotechnology [hongtide.com]
- 2. Structural and enzymatic characterization of a purified prohormone-processing enzyme: secreted, soluble Kex2 protease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modulation of Kex2p Cleavage Site for In Vitro Processing of Recombinant Proteins Produced by Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. yeasenbio.com [yeasenbio.com]
- 5. Quantitative assessment of enzyme specificity in vivo: P2 recognition by Kex2 protease defined in a genetic system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative assessment of enzyme specificity in vivo: P2 recognition by Kex2 protease defined in a genetic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. brennerlab.net [brennerlab.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. glpbio.com [glpbio.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. ubpbio.com [ubpbio.com]
An In-depth Technical Guide to Boc-Leu-Lys-Arg-AMC in Proteomics Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-Leu-Lys-Arg-AMC (Boc-LKR-AMC) is a synthetic, fluorogenic peptide substrate utilized in proteomics and drug discovery to assay the activity of trypsin-like proteases. Its high specificity and sensitivity make it a valuable tool for studying enzymes that cleave on the carboxyl side of paired basic amino acids. This guide provides a comprehensive overview of its mechanism of action, applications, and detailed protocols for its use in research settings.
The core structure of this substrate consists of a tripeptide sequence, Leucine-Lysine-Arginine, which is recognized by specific proteases. The N-terminus is protected by a tert-butyloxycarbonyl (Boc) group to prevent unwanted degradation. The C-terminus is conjugated to a fluorophore, 7-amino-4-methylcoumarin (AMC). In its intact form, the fluorescence of the AMC group is quenched. Upon enzymatic cleavage of the amide bond between Arginine and AMC, the free AMC is released, resulting in a significant increase in fluorescence that can be measured to quantify enzyme activity.
Mechanism of Action
The utility of this compound as a protease substrate is based on the principle of fluorescence quenching and dequenching.
Figure 1: Mechanism of this compound cleavage.
Key Target Enzymes and Applications
This compound is primarily used to assay the activity of two main classes of proteases:
-
The 20S and 26S Proteasomes: This substrate is widely used to measure the trypsin-like peptidase activity of the proteasome, a multi-catalytic protease complex central to the ubiquitin-proteasome system (UPS) for protein degradation.[1] The trypsin-like activity is one of the three major proteolytic activities of the proteasome, cleaving after basic amino acid residues.
-
Kex2 Endoprotease (Kexin): this compound is a good substrate for the Kex2 endoprotease, a calcium-dependent serine protease found in yeast.[2][3][4][5] Kex2 is a prototype for proprotein convertases that process precursor proteins in the secretory pathway.[2][3][4][5]
Its applications in proteomics and drug discovery include:
-
Enzyme activity assays: Quantifying the activity of purified proteasomes or Kex2.
-
High-throughput screening (HTS): Screening for inhibitors of trypsin-like proteases.
-
Kinetic studies: Determining kinetic parameters such as Km and Vmax for target enzymes.
-
Investigating cellular pathways: Studying the role of proteasome or Kex2 activity in various biological processes.
Quantitative Data
Table 1: General Properties of this compound and Related Substrates
| Property | Value | Reference |
| Synonyms | Boc-LKR-AMC | [2] |
| Molecular Weight | ~672.83 g/mol | [6] |
| Excitation Wavelength | ~380 nm | |
| Emission Wavelength | ~460 nm | |
| Solubility | Soluble in DMSO |
Note: The exact excitation and emission maxima may vary slightly depending on the buffer conditions and instrumentation used. It is recommended to determine the optimal settings experimentally.
Signaling Pathways
The Ubiquitin-Proteasome System (UPS)
This compound is instrumental in studying the trypsin-like activity of the proteasome, a key component of the UPS. This pathway is responsible for the degradation of the majority of intracellular proteins, thereby regulating a vast array of cellular processes.
Figure 2: The Ubiquitin-Proteasome Pathway.
The Kex2 Processing Pathway in Yeast
This compound serves as a substrate for Kex2, a key protease in the secretory pathway of yeast, responsible for the maturation of pro-hormones and other secreted proteins.
Figure 3: The Kex2 processing pathway in yeast.
Experimental Protocols
The following are detailed methodologies for key experiments using this compound and its close analog, Boc-Leu-Arg-Arg-AMC.
Protocol 1: General Protease Activity Assay
This protocol can be adapted for purified proteases or cell lysates.
Figure 4: General workflow for a protease activity assay.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 1 mM DTT)
-
Purified protease or cell lysate
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C.
-
Prepare the Assay Buffer. The optimal pH and buffer composition may vary depending on the target protease. For the proteasome, a common buffer is 50 mM Tris-HCl, pH 7.5, containing 5 mM MgCl₂ and 1 mM DTT.
-
Dilute the protease or cell lysate to the desired concentration in Assay Buffer.
-
Prepare the substrate working solution. Dilute the 10 mM stock solution in Assay Buffer to the desired final concentration (typically in the range of 10-100 µM).
-
Set up the reaction in a 96-well black microplate. Add the enzyme/lysate solution to the wells, followed by the substrate working solution to initiate the reaction. A typical reaction volume is 100-200 µL. Include appropriate controls (e.g., buffer only, substrate only, and a known inhibitor).
-
Incubate the plate at 37°C.
-
Measure the increase in fluorescence over time using a fluorescence plate reader with excitation at ~380 nm and emission at ~460 nm.
-
Calculate the rate of substrate hydrolysis from the linear portion of the fluorescence versus time plot.
Protocol 2: Determining Kinetic Parameters (Km and Vmax)
This protocol describes how to determine the Michaelis-Menten constant (Km) and maximum velocity (Vmax) of a protease with this compound.
Procedure:
-
Follow the general protease activity assay protocol (Protocol 1).
-
Vary the concentration of this compound over a wide range (e.g., 0.1 to 10 times the expected Km). Keep the enzyme concentration constant and low enough to ensure initial velocity conditions.
-
For each substrate concentration, measure the initial velocity (V₀) of the reaction.
-
Plot the initial velocities (V₀) against the corresponding substrate concentrations ([S]).
-
Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the values of Km and Vmax.
Protocol 3: Inhibitor Screening Assay (IC₅₀ Determination)
This protocol is for screening potential inhibitors and determining their half-maximal inhibitory concentration (IC₅₀).
Procedure:
-
Follow the general protease activity assay protocol (Protocol 1).
-
Keep the concentrations of the enzyme and this compound constant. The substrate concentration should ideally be at or below the Km value.
-
Prepare a serial dilution of the inhibitor.
-
Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15-30 minutes) at room temperature or 37°C before adding the substrate.
-
Initiate the reaction by adding the substrate and measure the enzyme activity as described above.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Conclusion
This compound is a versatile and sensitive fluorogenic substrate for monitoring the activity of trypsin-like proteases, particularly the proteasome and Kex2 endoprotease. Its use in well-defined experimental protocols, as outlined in this guide, enables researchers to conduct detailed kinetic analyses, screen for inhibitors, and investigate the roles of these important proteases in cellular signaling and disease. The provided methodologies and diagrams serve as a valuable resource for scientists and professionals in the fields of proteomics and drug development.
References
The Role of Boc-Leu-Lys-Arg-AMC in Enzymology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-Leu-Lys-Arg-AMC (tert-butyloxycarbonyl-L-leucyl-L-lysyl-L-arginine-7-amido-4-methylcoumarin) is a highly specific fluorogenic substrate extensively utilized in enzymology to assay the activity of certain proteases. Its core utility lies in the covalent linkage of a peptide sequence recognized by a specific enzyme to a fluorescent reporter molecule, 7-amido-4-methylcoumarin (AMC). Upon enzymatic cleavage of the peptide backbone, the AMC molecule is liberated, resulting in a significant increase in fluorescence intensity. This direct relationship between enzyme activity and fluorescent signal provides a sensitive and continuous method for monitoring enzyme kinetics, screening for inhibitors, and characterizing enzyme function. This technical guide provides an in-depth overview of this compound, its primary target enzyme, Kex2 endoprotease, relevant experimental protocols, and its application in research and drug development.
Core Principles of Fluorogenic Substrate Assays
The fundamental principle behind the use of this compound is the quenching of the AMC fluorophore's fluorescence when it is part of the larger peptide structure. Enzymatic hydrolysis of the amide bond between the arginine residue and the AMC molecule releases the free AMC. The fluorescence of free AMC is significantly higher than that of the conjugated substrate. This change in fluorescence can be monitored in real-time using a fluorometer, with an excitation wavelength typically around 360-380 nm and an emission wavelength of 440-460 nm. The rate of increase in fluorescence is directly proportional to the rate of substrate cleavage and, therefore, to the enzyme's activity.
Kex2 Endoprotease: The Primary Target
This compound is a well-established and highly specific substrate for the Kex2 endoprotease (also known as kexin or yeast proteinase yscF)[1][2][3][4]. Kex2 is a calcium-dependent serine protease found in the trans-Golgi network of yeast and is a key enzyme in the processing of precursor proteins[5]. It recognizes and cleaves proteins on the C-terminal side of paired basic amino acid residues, with a strong preference for Lys-Arg and Arg-Arg sequences[2][5].
The specificity of Kex2 for paired basic residues is crucial for its biological function, which includes the maturation of secreted proteins like the alpha-mating factor and killer toxin in yeast[5]. Homologs of Kex2, known as proprotein convertases (PCs), are found in mammals and are responsible for the processing of a wide array of precursor proteins, including hormones, growth factors, and viral envelope proteins. Therefore, the study of Kex2 and the use of substrates like this compound have significant implications for understanding fundamental cellular processes and for the development of therapeutics targeting these pathways.
Quantitative Data: Enzyme-Substrate Interactions
The interaction between an enzyme and its substrate can be quantitatively described by the Michaelis-Menten kinetic parameters, Km and kcat. The Km value represents the substrate concentration at which the reaction rate is half of its maximum (Vmax) and is an inverse measure of the substrate's binding affinity to the enzyme. The kcat value, or turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with the substrate. The ratio kcat/Km is a measure of the enzyme's catalytic efficiency.
A study by Brenner and Fuller (1992) provides key kinetic parameters for the cleavage of a closely related substrate, Boc-Leu-Lys-Arg-MCA (methylcoumarinamide), by secreted, soluble Kex2 protease[2]. The data from this and other relevant studies are summarized in the table below.
| Substrate | Enzyme | Km (µM) | kcat (s⁻¹) | kcat/Km (s⁻¹M⁻¹) | Reference |
| Boc-Leu-Lys-Arg-MCA | Kex2 | 3.9 | 23 | 5,900,000 | [2] |
| Boc-Leu-Arg-Arg-MCA | Kex2 | 17 | 45 | 2,600,000 | [2] |
| Ac-Pro-Met-Tyr-Lys-Arg-MCA | Kex2 | 2.2 | 25 | 11,000,000 | [2] |
| Boc-Gln-Arg-Arg-MCA | Kex2 | 13 | 21 | 1,600,000 | [2] |
Note: MCA (methylcoumarinamide) is structurally and functionally very similar to AMC (amido-4-methylcoumarin), and the kinetic values are considered comparable for the purpose of this guide.
Experimental Protocols
General Fluorometric Enzyme Assay Protocol for Kex2 using this compound
This protocol provides a general framework for measuring Kex2 activity. Optimal conditions may vary depending on the specific form of the enzyme (e.g., purified, in cell lysate) and the experimental goals.
Materials:
-
Purified Kex2 enzyme or cell lysate containing Kex2
-
This compound substrate
-
Assay Buffer: 200 mM Bistris-HCl, pH 7.0, 1 mM CaCl₂, 0.01% (v/v) Triton X-100[2]
-
Dimethyl sulfoxide (DMSO) for substrate stock solution
-
96-well black microplates (for fluorescence assays)
-
Fluorometric plate reader with excitation at ~380 nm and emission at ~460 nm
-
Free 7-amino-4-methylcoumarin (AMC) for standard curve
Procedure:
-
Preparation of Reagents:
-
Substrate Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in high-quality, anhydrous DMSO. Store in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect from light.
-
Assay Buffer: Prepare the assay buffer and ensure the pH is accurately adjusted. The presence of CaCl₂ is critical for Kex2 activity.
-
Enzyme Solution: Dilute the Kex2 enzyme to the desired concentration in cold assay buffer immediately before use. Keep the enzyme on ice. The optimal enzyme concentration should be determined empirically but should be low enough to ensure the initial reaction rate is linear over a reasonable time course.
-
-
AMC Standard Curve:
-
To convert the relative fluorescence units (RFU) to the concentration of product formed, a standard curve of free AMC must be generated.
-
Prepare a series of dilutions of free AMC in the assay buffer, ranging from 0 to a concentration that is expected to be the maximum produced in the enzymatic reaction.
-
Add the AMC dilutions to the wells of the 96-well plate.
-
Measure the fluorescence at the same settings used for the enzyme assay.
-
Plot the fluorescence intensity (RFU) against the known AMC concentration to generate a standard curve. The slope of this curve will be used to convert RFU/min to moles of AMC/min.
-
-
Enzyme Assay:
-
Set up the reactions in a 96-well black microplate. A typical reaction volume is 100-200 µL.
-
Add the assay buffer to each well.
-
Add the enzyme solution to the appropriate wells. Include a no-enzyme control to measure background substrate hydrolysis.
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5-10 minutes to allow the temperature to equilibrate.
-
Initiate the reaction by adding the this compound substrate to each well. The final substrate concentration should ideally be around the Km value for accurate kinetic measurements, or at a saturating concentration (e.g., 5-10 times the Km) for inhibitor screening.
-
Immediately place the plate in the fluorometric plate reader and begin monitoring the fluorescence intensity over time (kinetic mode). Record data every 30-60 seconds for a period of 15-60 minutes. The reaction should be in the initial linear phase.
-
-
Data Analysis:
-
For each sample, plot the fluorescence intensity (RFU) versus time (minutes).
-
Determine the initial reaction rate (V₀) by calculating the slope of the linear portion of the curve (ΔRFU/Δt).
-
Subtract the rate of the no-enzyme control from the rates of the enzyme-containing samples.
-
Convert the rate from RFU/min to moles of AMC/min using the slope from the AMC standard curve.
-
Enzyme activity can be expressed as moles of substrate hydrolyzed per unit time per amount of enzyme (e.g., µmol/min/mg).
-
For determining Km and Vmax, repeat the assay with varying substrate concentrations and fit the data to the Michaelis-Menten equation.
-
Signaling Pathways and Experimental Workflows
Kex2 Proprotein Processing Pathway
Kex2 is a key component of the secretory pathway in yeast, responsible for the maturation of various precursor proteins. The following diagram illustrates the general pathway of Kex2-mediated proprotein processing.
Caption: Kex2-mediated proprotein processing pathway in the Golgi apparatus.
Experimental Workflow for Enzyme Inhibition Assay
The following workflow outlines the key steps in using this compound to screen for and characterize inhibitors of Kex2.
Caption: Workflow for a Kex2 enzyme inhibition assay using this compound.
Applications in Research and Drug Development
The use of this compound and the study of Kex2 have broad applications:
-
Basic Research: It allows for the detailed characterization of Kex2 and its homologs, providing insights into the mechanisms of protein processing and secretion.
-
Drug Discovery: As mammalian proprotein convertases are implicated in various diseases, including cancer, viral infections (e.g., processing of viral envelope proteins), and metabolic disorders, Kex2 serves as a valuable model for screening and developing inhibitors of these enzymes.
-
Biotechnology: In the production of recombinant proteins in yeast, understanding and potentially engineering Kex2 activity can be crucial for obtaining correctly processed and active therapeutic proteins.
Conclusion
This compound is a powerful and specific tool for the study of Kex2 endoprotease and related enzymes. Its fluorogenic properties enable sensitive and continuous monitoring of enzyme activity, making it ideal for a wide range of applications in enzymology, from basic kinetic studies to high-throughput screening for drug candidates. The detailed protocols and quantitative data provided in this guide serve as a comprehensive resource for researchers, scientists, and drug development professionals seeking to utilize this valuable substrate in their work.
References
Unveiling the Fluorescence of Boc-Leu-Lys-Arg-AMC: A Technical Guide for Researchers
For Immediate Release
A comprehensive technical guide detailing the fluorescence properties and applications of the synthetic peptide substrate, Boc-Leu-Lys-Arg-AMC, is now available for researchers, scientists, and professionals in drug development. This document provides an in-depth analysis of the substrate's core fluorescent characteristics, methodologies for its use in enzyme kinetics, and its role in specific biological pathways.
This compound is a fluorogenic substrate primarily utilized in the study of specific proteases, most notably the Kex2 endoprotease, a key enzyme in the secretory pathway of yeast and a homolog of mammalian prohormone convertases. The substrate consists of a peptide sequence (Leucine-Lysine-Arginine) recognized by the target enzyme, linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). In its intact form, the fluorescence of the AMC group is quenched. Enzymatic cleavage at the C-terminal side of the arginine residue liberates the highly fluorescent AMC, providing a direct and sensitive measure of enzyme activity.
Core Fluorescence Properties
The fluorescence of the cleaved 7-amino-4-methylcoumarin (AMC) is central to the utility of this compound. The key quantitative fluorescence parameters are summarized below. It is important to note that while the excitation and emission maxima are well-established for AMC in aqueous solutions, the quantum yield and molar extinction coefficient can vary with environmental conditions such as solvent polarity and pH.
| Parameter | Value | Notes |
| Excitation Maximum (λex) | 340 - 380 nm | The optimal excitation wavelength for the liberated AMC fluorophore. |
| Emission Maximum (λem) | 440 - 460 nm | The peak wavelength of the emitted fluorescent light from AMC. |
| Molar Extinction Coefficient (ε) of AMC | ~17,800 - 18,000 M⁻¹cm⁻¹ | In ethanol. Values in aqueous buffers may vary. |
| Quantum Yield (Φ) of AMC | Not definitively reported in aqueous buffer; related aminocoumarins show high quantum yields. | The efficiency of converting absorbed light into emitted light. |
Enzymatic Cleavage and Fluorescence Generation
The fundamental principle behind the use of this compound is the enzymatic liberation of the AMC fluorophore. The process is a direct indicator of the presence and activity of the target protease.
Experimental Protocols
General Enzyme Assay Workflow
A typical enzyme assay using this compound involves monitoring the increase in fluorescence over time. The initial rate of this increase is proportional to the enzyme's activity.
Detailed Methodology for a Kex2 Endoprotease Assay
-
Reagent Preparation :
-
Assay Buffer : A typical buffer for Kex2 activity is 50 mM Tris-HCl, pH 7.5, containing 1 mM CaCl₂.
-
Substrate Stock Solution : Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Enzyme Solution : Dilute the Kex2 endoprotease to the desired concentration in the assay buffer. The optimal concentration should be determined empirically.
-
-
Assay Procedure :
-
Pipette the desired volume of the enzyme solution into the wells of a microplate.
-
Add the assay buffer to bring the total volume to the desired pre-substrate addition volume (e.g., 90 µL).
-
Initiate the reaction by adding the this compound substrate to a final concentration typically in the low micromolar range (e.g., 10 µL of a 10x working solution).
-
Immediately place the microplate in a fluorescence plate reader.
-
-
Data Acquisition and Analysis :
-
Measure the fluorescence intensity at regular intervals (e.g., every 30 seconds) for a set period (e.g., 15-30 minutes) using an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.
-
Plot the fluorescence intensity versus time. The initial linear portion of the curve represents the initial velocity of the reaction.
-
Calculate the slope of this linear portion to determine the rate of substrate cleavage.
-
Application in Signaling Pathway Analysis: The Kex2 Protease Pathway
This compound is a valuable tool for studying the activity of Kex2 protease, which plays a crucial role in the post-translational modification of secreted proteins in yeast. Kex2 is responsible for the proteolytic maturation of pro-proteins, such as the α-factor mating pheromone and killer toxin, by cleaving at the C-terminus of paired basic amino acid residues.[1][2][3]
This technical guide provides a foundational understanding of the fluorescence properties and applications of this compound. For specific experimental applications, optimization of assay conditions is recommended to achieve the most accurate and reproducible results.
References
- 1. Structural and Functional Analysis of Peptides Derived from KEX2-Processed Repeat Proteins in Agaricomycetes Using Reverse Genetics and Peptidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Posttranslational processing of the prohormone-cleaving Kex2 protease in the Saccharomyces cerevisiae secretory pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. KEX2 | SGD [yeastgenome.org]
The Core of Discovery: An In-depth Technical Guide to AMC-Based Fluorogenic Substrates
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern biological research and drug discovery, the ability to sensitively and accurately measure enzyme activity is paramount. Among the diverse tools available, 7-amino-4-methylcoumarin (AMC)-based fluorogenic substrates have emerged as a cornerstone for a wide array of enzymatic assays. Their high sensitivity and adaptability to high-throughput screening have made them indispensable in academic laboratories and pharmaceutical research. This guide provides a comprehensive technical overview of the core principles, applications, and methodologies associated with AMC-based fluorogenic substrates.
The Fundamental Principle: A Tale of Quenching and Fluorescence
At the heart of AMC-based assays lies a simple yet elegant mechanism. 7-amino-4-methylcoumarin (AMC) is an intrinsically fluorescent molecule.[1][2][3][4][5] However, when it is chemically linked to a peptide or another molecular moiety via an amide bond to its amino group, its fluorescence is significantly quenched.[2][6] This conjugate, the AMC-based substrate, is essentially "dark."
The magic happens in the presence of a specific enzyme that recognizes and cleaves the peptide or molecular tag. This enzymatic cleavage liberates the free AMC molecule.[2][6] Unfettered from its quenching partner, the AMC fluorophore regains its ability to fluoresce intensely upon excitation with ultraviolet light. The resulting fluorescence is directly proportional to the amount of AMC released, and therefore, to the activity of the enzyme.[6][7]
This principle allows for the real-time, continuous monitoring of enzyme kinetics, providing a powerful tool for characterizing enzyme function and identifying potential inhibitors.[8]
Figure 1: Mechanism of AMC-based fluorogenic substrates.
Quantitative Data at a Glance
The selection of an appropriate AMC-based substrate is critical for the success of an enzymatic assay. This choice is often guided by the substrate's specificity for the target enzyme and its kinetic parameters. The following tables summarize key quantitative data for AMC and a selection of commonly used AMC-conjugated substrates.
Table 1: Spectroscopic Properties of 7-Amino-4-methylcoumarin (AMC)
| Property | Value | Reference(s) |
| Excitation Maximum (λex) | 341-380 nm | [1][2][4][9] |
| Emission Maximum (λem) | 440-460 nm | [1][4][7][9] |
| Molecular Weight | 175.18 g/mol | [4] |
Table 2: Kinetic Parameters of Selected AMC-Based Fluorogenic Substrates
| Enzyme | Substrate | Km (μM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference(s) |
| Caspase-3 | Ac-DEVD-AMC | ~10-20 | - | - | |
| Thrombin | Boc-VPR-AMC | 58 | 105 | 1.8 x 106 | |
| Chymotrypsin | Suc-LLVY-AMC | 15 | 75 | 5.0 x 106 | |
| Endoplasmic Reticulum Aminopeptidase 1 (ERAP1) | Leu-AMC | - | - | 1.1 x 104 | [7] |
| Puromycin-sensitive aminopeptidase (PSA) | Arg-AMC | 21 | - | - | [7] |
| Histone Deacetylase 8 (KDAC8) | Boc-Lys(TFA)-AMC | 8.9 ± 1.6 | 0.034 ± 0.002 | - | [10] |
Note: Kinetic parameters can vary depending on assay conditions (e.g., pH, temperature, buffer composition). The data presented here are for illustrative purposes.
Detailed Experimental Protocols
The successful implementation of AMC-based assays requires meticulous attention to experimental detail. Below are detailed protocols for two common applications: a standard enzyme kinetic assay and a high-throughput screen for enzyme inhibitors.
Standard Enzyme Kinetic Assay
This protocol outlines the steps to determine the Michaelis-Menten constant (Km) and maximum velocity (Vmax) of an enzyme using an AMC-based substrate.
Materials:
-
Purified enzyme of interest
-
AMC-based fluorogenic substrate specific for the enzyme
-
Assay buffer (optimized for pH and ionic strength for the target enzyme)
-
96-well, black, flat-bottom microplate
-
Fluorescence microplate reader with appropriate excitation and emission filters (e.g., Ex: 360-380 nm, Em: 440-460 nm)
-
Multi-channel pipette
-
DMSO (for dissolving substrate, if necessary)
-
Free AMC standard for generating a standard curve
Procedure:
-
Prepare a Standard Curve:
-
Prepare a stock solution of free AMC in assay buffer.
-
Perform serial dilutions to create a range of known AMC concentrations (e.g., 0 to 50 µM).
-
Add each concentration to the microplate in triplicate.
-
Read the fluorescence intensity at the appropriate wavelengths.
-
Plot fluorescence intensity versus AMC concentration and perform a linear regression to determine the conversion factor from relative fluorescence units (RFU) to molar concentration.
-
-
Prepare Reagents:
-
Prepare a stock solution of the AMC-based substrate in DMSO and then dilute it in assay buffer to various concentrations (typically ranging from 0.1 x Km to 10 x Km, if Km is known or can be estimated). It is crucial to keep the final DMSO concentration in the assay low (e.g., <1%) to avoid enzyme inhibition.
-
Prepare a working solution of the enzyme in assay buffer at a concentration that yields a linear reaction rate for the desired assay duration.
-
-
Perform the Assay:
-
To each well of the 96-well plate, add a fixed volume of assay buffer.
-
Add varying concentrations of the substrate to the wells.
-
Initiate the reaction by adding a fixed volume of the enzyme solution to each well.
-
Immediately place the plate in the fluorescence microplate reader, which has been pre-warmed to the desired temperature (e.g., 37°C).
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity kinetically over a set period (e.g., every minute for 30-60 minutes).
-
For each substrate concentration, determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot. Convert the rate from RFU/min to moles/min using the standard curve.
-
Plot the initial velocities (V₀) against the corresponding substrate concentrations ([S]).
-
Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine the values of Km and Vmax. The turnover number (kcat) can be calculated if the enzyme concentration is known (kcat = Vmax / [E]).[11]
-
Figure 2: Experimental workflow for an enzyme kinetic assay.
High-Throughput Screening (HTS) for Inhibitors
This protocol provides a framework for screening a compound library to identify potential inhibitors of a target enzyme.
Materials:
-
All materials from the standard enzyme kinetic assay
-
Compound library dissolved in DMSO
-
384-well, black, low-volume microplates
-
Acoustic liquid handler or other automated liquid handling system
-
HTS-compatible fluorescence microplate reader
Procedure:
-
Assay Miniaturization and Optimization:
-
Adapt the enzyme kinetic assay to a 384-well format, optimizing enzyme and substrate concentrations to achieve a robust signal-to-background ratio and a linear reaction rate within a suitable screening window (e.g., 15-60 minutes). The substrate concentration is typically set at or below the Km to facilitate the identification of competitive inhibitors.[12]
-
Determine the Z'-factor of the assay to assess its suitability for HTS. A Z'-factor > 0.5 is generally considered acceptable.
-
-
Compound Plating:
-
Using an acoustic liquid handler, transfer a small volume (e.g., 20-50 nL) of each compound from the library source plates to the 384-well assay plates.
-
Include appropriate controls on each plate:
-
Negative controls (0% inhibition): Wells containing enzyme, substrate, and DMSO (no compound).
-
Positive controls (100% inhibition): Wells containing enzyme, substrate, and a known potent inhibitor of the enzyme.
-
-
-
HTS Assay Execution:
-
Add the enzyme solution to all wells of the assay plates and incubate for a short period (e.g., 15-30 minutes) to allow for compound-enzyme interaction.
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Incubate the plates at the optimal temperature for the specified reaction time.
-
-
Data Acquisition and Analysis:
-
Measure the endpoint fluorescence intensity in each well using an HTS-compatible plate reader.
-
Calculate the percent inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (Fluorescence_compound - Fluorescence_positive_control) / (Fluorescence_negative_control - Fluorescence_positive_control))
-
Identify "hits" as compounds that exhibit inhibition above a certain threshold (e.g., >50% or >3 standard deviations from the mean of the negative controls).
-
-
Hit Confirmation and Follow-up:
-
Re-test the primary hits in a dose-response format to determine their potency (IC₅₀ value).
-
Perform secondary assays to rule out false positives (e.g., compounds that interfere with the fluorescence signal or are non-specific inhibitors).
-
Visualizing a Key Signaling Pathway: The Caspase Cascade in Apoptosis
AMC-based substrates are extensively used to study proteases, a class of enzymes central to many signaling pathways. A prime example is the caspase family, which plays a critical role in apoptosis, or programmed cell death. The activity of effector caspases, such as caspase-3 and caspase-7, is commonly measured using substrates like Ac-DEVD-AMC.[7]
References
- 1. researchgate.net [researchgate.net]
- 2. A High-Throughput Screening Method for Identification of Inhibitors of the Deubiquitinating Enzyme USP14 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Cell Death Pathways | Cell Signaling Technology [cellsignal.com]
- 6. ubpbio.com [ubpbio.com]
- 7. benchchem.com [benchchem.com]
- 8. DOT Language | Graphviz [graphviz.org]
- 9. Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 10. explorationpub.com [explorationpub.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Fluorogenic Probe: A Technical Guide to the Discovery and Application of Boc-Leu-Lys-Arg-AMC
For Immediate Release
A comprehensive technical guide for researchers, scientists, and drug development professionals on the discovery, development, and application of the fluorogenic substrate, Boc-Leu-Lys-Arg-AMC. This document provides an in-depth analysis of the substrate's properties, detailed experimental protocols for its use, and its role in the characterization of key proprotein processing enzymes.
Introduction: Unmasking Proteolytic Activity
The study of proteases, enzymes that catalyze the breakdown of proteins, is fundamental to understanding a vast array of biological processes, from hormone activation to viral maturation. A key challenge in this field has been the development of sensitive and specific tools to measure the activity of these enzymes. The introduction of fluorogenic substrates, which release a fluorescent signal upon cleavage, marked a significant advancement. This guide focuses on a specific and widely utilized fluorogenic substrate: N-α-t-Boc-L-leucyl-L-lysyl-L-arginine-7-amido-4-methylcoumarin, commonly abbreviated as this compound or Boc-LKR-AMC.
Discovery and Development
The conceptual framework for the development of substrates like this compound arose from the need to assay for a class of enzymes that cleave proteins at the carboxyl side of paired basic amino acid residues. An early example of research into this class of enzymes was the work of Mizuno et al. in 1987, who identified a pro-atrial natriuretic peptide-cleaving enzyme. While not the first synthesis of this compound, this work highlighted the importance of developing specific substrates for such processing enzymes.
The full potential of this compound as a tool for enzymology was realized with the characterization of Kex2 protease from the yeast Saccharomyces cerevisiae. The seminal 1992 paper by Brenner and Fuller, titled "Structural and enzymatic characterization of a purified prohormone-processing enzyme: secreted, soluble Kex2 protease," extensively utilized a panel of fluorogenic substrates, including this compound, to define the substrate specificity and kinetic parameters of this key proprotein convertase.[1][2][3][4][5][6] This research established this compound as a valuable reagent for studying Kex2 and other related subtilisin-like proprotein convertases (SPCs), such as furin.
Mechanism of Action
This compound is a synthetic tripeptide linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). In its intact form, the AMC fluorophore is quenched and does not emit a significant fluorescent signal. However, upon enzymatic cleavage of the amide bond between the arginine residue and the AMC moiety by a protease with appropriate specificity, free AMC is released. The liberated AMC is highly fluorescent, with an excitation maximum around 380 nm and an emission maximum around 460 nm. The rate of the increase in fluorescence is directly proportional to the rate of substrate cleavage and, therefore, the activity of the enzyme.
Quantitative Data Summary
The following table summarizes the steady-state kinetic parameters for the cleavage of this compound and related substrates by a secreted, soluble form of Kex2 protease, as determined by Brenner and Fuller (1992).[1][4][6] This data is crucial for comparative studies and for designing experiments with appropriate substrate concentrations.
| Substrate Sequence | kcat (s⁻¹) | Km (µM) | kcat/Km (M⁻¹s⁻¹) |
| This compound | 23 | 3.9 | 5,900,000 |
| Ac-Pro-Met-Tyr-Lys-Arg-AMC | 25 | 2.2 | 11,000,000 |
| Boc-Leu-Arg-Arg-AMC | 45 | 17 | 2,600,000 |
| Boc-Gln-Arg-Arg-AMC | 21 | 13 | 1,600,000 |
Experimental Protocols
The following is a detailed methodology for a typical in vitro Kex2 protease activity assay using this compound, adapted from the procedures described by Brenner and Fuller (1992).[1][4][6]
Reagents and Buffers
-
Assay Buffer: 200 mM Bistris-HCl, pH 7.0, 1 mM CaCl₂, 0.01% (v/v) Triton X-100.
-
Substrate Stock Solution: A 10 mM stock solution of this compound is prepared in dimethyl sulfoxide (DMSO).
-
Enzyme: Purified, soluble Kex2 protease.
-
Quenching Solution: 0.125 M ZnSO₄.
Assay Procedure
-
Prepare the assay reaction mixture by combining the assay buffer and the desired final concentration of this compound (e.g., for kinetic analysis, a range of concentrations bracketing the Km value should be used). The final DMSO concentration should be kept low (e.g., ≤1%) to avoid effects on enzyme activity.
-
Pre-incubate the reaction mixture at 37°C.
-
Initiate the reaction by adding a small volume of the Kex2 enzyme solution.
-
Incubate the reaction at 37°C for a defined period, ensuring that the reaction remains in the initial linear range of product formation.
-
Terminate the reaction by adding the quenching solution (e.g., 0.95 ml of 0.125 M ZnSO₄ to a 50 µl reaction).
-
Measure the fluorescence of the released AMC using a fluorometer with an excitation wavelength of 385 nm and an emission wavelength of 465 nm.
-
To quantify the amount of released AMC, a standard curve should be generated using known concentrations of free AMC under the same assay conditions.
Visualizations
Kex2 Proprotein Processing Pathway
The following diagram illustrates the key steps in the processing of proproteins by Kex2 in the yeast secretory pathway.
References
- 1. Structural and enzymatic characterization of a purified prohormone-processing enzyme: secreted, soluble Kex2 protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. embopress.org [embopress.org]
- 3. embopress.org [embopress.org]
- 4. Structural and enzymatic characterization of a purified prohormone-processing enzyme: secreted, soluble Kex2 protease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Structural and enzymatic characterization of a purified prohormone-processing enzyme: secreted, soluble Kex2 protease. | Semantic Scholar [semanticscholar.org]
- 6. brennerlab.net [brennerlab.net]
A Technical Guide to Boc-Leu-Lys-Arg-AMC for Serine Protease Detection
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the fluorogenic serine protease substrate, Boc-Leu-Lys-Arg-AMC. It is designed to equip researchers, scientists, and drug development professionals with the essential knowledge to effectively utilize this tool for the detection and characterization of specific serine protease activities, with a primary focus on the Kex2 endoprotease.
Core Principles and Mechanism of Action
This compound is a synthetic peptide substrate designed to be highly specific for certain serine proteases that recognize and cleave at paired basic amino acid residues. The substrate consists of a tripeptide sequence (Leu-Lys-Arg) linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). The N-terminus of the peptide is protected by a tert-butyloxycarbonyl (Boc) group.
In its intact form, the substrate is non-fluorescent as the AMC fluorophore is quenched. Upon enzymatic cleavage of the amide bond between the arginine (Arg) residue and the AMC molecule by a target serine protease, the free AMC is released. This liberation of AMC results in a significant increase in fluorescence, which can be monitored in real-time to determine enzymatic activity. The rate of fluorescence increase is directly proportional to the rate of substrate cleavage and, therefore, to the concentration and activity of the enzyme.
The primary and well-characterized target for this compound is the Kex2 endoprotease (also known as kexin or proteinase yscF), a calcium-dependent serine protease found in the yeast Saccharomyces cerevisiae. Kex2 plays a crucial role in the secretory pathway by processing prohormones and other precursor proteins at the carboxyl side of paired basic residues, most notably Lys-Arg and Arg-Arg sequences.
Quantitative Data Presentation
The following table summarizes the key quantitative parameters for the enzymatic reaction between Kex2 protease and the this compound substrate. This data is essential for designing and interpreting kinetic assays.
| Parameter | Value | Enzyme | Reference |
| Michaelis Constant (Km) | 3.9 µM | Kex2 Protease | [1] |
| Catalytic Rate Constant (kcat) | 23 s-1 | Kex2 Protease | [1] |
| Catalytic Efficiency (kcat/Km) | 5.9 x 106 M-1s-1 | Kex2 Protease | [1] |
| Optimal pH | 6.5 - 9.5 | Kex2 Protease | [1] |
| Excitation Wavelength (λex) | 380 nm | Free AMC | [2] |
| Emission Wavelength (λem) | 460 nm | Free AMC | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Preparation of Reagents
-
This compound Stock Solution:
-
Dissolve lyophilized this compound in dimethyl sulfoxide (DMSO) to a stock concentration of 10 mM.
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles. Protect from light.
-
-
Assay Buffer:
-
A common assay buffer for Kex2 activity is 200 mM Bistris-HCl, pH 7.0, containing 1 mM CaCl2 and 0.01% (v/v) Triton X-100.[3]
-
Prepare the buffer using high-purity water and filter-sterilize before use.
-
-
Enzyme Solution:
-
Prepare a stock solution of purified Kex2 protease in an appropriate buffer (e.g., the assay buffer without substrate).
-
The final enzyme concentration in the assay will need to be optimized, but a starting point could be in the low nanomolar range.
-
-
AMC Standard Curve:
-
Prepare a 1 mM stock solution of 7-amino-4-methylcoumarin (AMC) in DMSO.
-
Perform a serial dilution of the AMC stock solution in the assay buffer to create a range of standards (e.g., 0-10 µM).
-
Kex2 Activity Assay
-
Reaction Setup:
-
In a 96-well black microplate, add the assay buffer to each well.
-
Add the desired volume of the this compound stock solution to each well to achieve the final desired substrate concentration (typically at or below the Km value for initial rate measurements).
-
Include control wells:
-
No-enzyme control: Assay buffer and substrate only.
-
No-substrate control: Assay buffer and enzyme only.
-
-
Pre-incubate the plate at the desired reaction temperature (e.g., 37°C) for 5-10 minutes.
-
-
Initiation of Reaction:
-
Initiate the enzymatic reaction by adding the Kex2 enzyme solution to each well (except the no-enzyme control).
-
Mix gently by pipetting or using a plate shaker.
-
-
Fluorescence Measurement:
-
Immediately place the microplate in a fluorescence plate reader.
-
Measure the fluorescence intensity at regular intervals (e.g., every 30-60 seconds) for a set period (e.g., 15-30 minutes).
-
Use an excitation wavelength of approximately 380 nm and an emission wavelength of approximately 460 nm.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of time for each well.
-
Determine the initial reaction velocity (V0) from the linear portion of the curve.
-
Subtract the background fluorescence from the no-enzyme control.
-
Use the AMC standard curve to convert the rate of fluorescence increase (RFU/min) to the rate of product formation (moles/min).
-
Visualization of Pathways and Workflows
Mechanism of Action
Caption: Enzymatic cleavage of this compound by a serine protease.
Kex2 Processing Pathway in Yeast
Caption: The Kex2 endoprotease processing pathway in the yeast secretory system.
Experimental Workflow
Caption: A typical experimental workflow for a serine protease activity assay.
References
A Technical Guide to Fluorometric Enzyme Assays: Principles and Core Methodologies
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the fundamental principles, experimental design, and data analysis of fluorometric enzyme assays. These assays are indispensable tools in basic research and drug discovery, offering high sensitivity for quantifying enzyme activity and kinetics. This document details the core methodologies, presents data in a structured format, and includes detailed experimental protocols and workflow visualizations.
Fundamental Principles of Fluorometric Enzyme Assays
Fluorometric enzyme assays measure the rate of an enzymatic reaction by detecting changes in fluorescence. Fluorescence is the phenomenon where a molecule, known as a fluorophore, absorbs light at a specific wavelength and emits light at a longer wavelength.[1][2] The difference between the excitation and emission wavelengths is called the Stokes Shift.[1]
The core principle of these assays lies in linking enzyme activity to a change in the fluorescence signal. This can be achieved in several ways:
-
Formation of a Fluorescent Product: A non-fluorescent or weakly fluorescent substrate is converted into a highly fluorescent product by the enzyme.[1][3] An example is the use of 4-methylumbelliferyl (4-MU) conjugated substrates, where enzymatic cleavage releases the highly fluorescent 4-MU.[4]
-
Consumption of a Fluorescent Substrate: A fluorescent substrate is converted into a non-fluorescent product.[1] A common example involves assays with the nucleotide coenzymes NADH and NADPH, which are fluorescent, while their oxidized forms (NAD+ and NADP+) are not.
-
Fluorescence Resonance Energy Transfer (FRET): FRET-based assays utilize a substrate labeled with two different fluorophores: a donor and an acceptor (or quencher). When in close proximity, the emission energy of the donor is transferred to the acceptor, resulting in a change in the overall fluorescence signal. Enzymatic cleavage of the substrate separates the donor and acceptor, leading to a measurable change in the fluorescence of either the donor or the acceptor.[1][5]
Fluorometric assays are generally more sensitive than spectrophotometric assays but can be susceptible to interference from fluorescent compounds in the sample and the photostability of the fluorophores.[3]
Core Components and Considerations
A successful fluorometric enzyme assay requires careful selection and optimization of its components.
Enzymes and Substrates
The choice of substrate is critical and depends on the enzyme being studied. A wide variety of synthetic substrates are commercially available, often with fluorophores like 4-methylumbelliferone (MUB) or 7-amino-4-methylcoumarin (MUC).[6] It is essential to ensure that the fluorescent tag does not significantly alter the enzyme's affinity for the substrate.[]
Buffers and Reaction Conditions
Enzyme activity is highly dependent on pH, temperature, and ionic strength.[4] The assay buffer must maintain a stable pH at which the enzyme is optimally active. Temperature control is also crucial, as a one-degree change can alter enzyme activity by 4-8%.[8]
Instrumentation
A fluorometer or a microplate reader with fluorescence detection capabilities is required.[3] For high-throughput screening, microplate readers are essential.[3][8] It is important to use appropriate microplates; black plates are recommended for fluorescence assays to minimize background signal and well-to-well crosstalk.[9]
Experimental Workflow and Design
The general workflow for a fluorometric enzyme assay involves several key steps, from preparation to data analysis.
Controls
Several controls are essential for accurate results:
-
No-Enzyme Control: Contains all reaction components except the enzyme to measure background fluorescence from the substrate.
-
No-Substrate Control: Contains all reaction components except the substrate to measure any intrinsic fluorescence from the enzyme preparation.
-
Inhibitor Control: If screening for inhibitors, a known inhibitor is used as a positive control.
Signaling Pathways in Fluorometric Assays
The fundamental signaling event in a fluorometric enzyme assay is the enzymatic conversion of a substrate into a product with altered fluorescent properties.
"Turn-On" Assay
In a "turn-on" assay, the fluorescence signal increases over time as a non-fluorescent substrate is converted to a fluorescent product.
FRET-Based Assay
In a FRET-based assay, the enzymatic cleavage of a substrate separates a donor and a quencher, leading to an increase in the donor's fluorescence.
Data Presentation and Analysis
Quantitative data from fluorometric enzyme assays should be presented clearly to allow for easy interpretation and comparison.
Standard Curve
A standard curve is generated using known concentrations of the fluorophore to convert relative fluorescence units (RFU) into molar concentrations of the product.
| Fluorophore Concentration (µM) | Average RFU | Standard Deviation |
| 0 | 52 | 5 |
| 2.5 | 1580 | 45 |
| 5 | 3210 | 98 |
| 10 | 6550 | 150 |
| 25 | 16200 | 320 |
| 50 | 32500 | 580 |
Enzyme Kinetics
The initial reaction rates (V₀) are determined from the slope of the fluorescence signal over time. These rates can then be plotted against substrate concentration to determine kinetic parameters like Kₘ and Vₘₐₓ using Michaelis-Menten analysis.
| Substrate Concentration (µM) | Initial Rate (RFU/min) | Initial Rate (µM/min) |
| 0 | 10 | 0.00 |
| 5 | 550 | 0.17 |
| 10 | 980 | 0.30 |
| 25 | 1850 | 0.57 |
| 50 | 2500 | 0.77 |
| 100 | 3100 | 0.95 |
Experimental Protocols
The following are generalized protocols for performing a fluorometric enzyme assay. Specific concentrations and incubation times will need to be optimized for each enzyme and substrate.
Protocol for a "Turn-On" Assay
-
Reagent Preparation:
-
Prepare a 2X assay buffer (e.g., 100 mM Tris-HCl, pH 7.4).
-
Prepare a stock solution of the enzyme in assay buffer. The final concentration should be in the linear range of the assay.
-
Prepare a stock solution of the fluorogenic substrate (e.g., 4-MUB-substrate) in a suitable solvent like DMSO.
-
Prepare a series of dilutions of the free fluorophore (e.g., 4-MUB) in assay buffer for the standard curve.[10]
-
-
Assay Setup (96-well plate):
-
Add 50 µL of each fluorophore standard to separate wells for the standard curve.
-
Add 50 µL of assay buffer to the "no-enzyme" and "no-substrate" control wells.
-
Add 50 µL of the substrate solution (diluted in assay buffer to 2X the final concentration) to the sample and "no-enzyme" wells.
-
Add 50 µL of the enzyme solution (diluted in assay buffer to 2X the final concentration) to the sample and "no-substrate" wells.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the final component (either enzyme or substrate) to the appropriate wells.
-
Immediately place the plate in a microplate reader pre-set to the optimal temperature.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 365/445 nm for 4-MUB) every minute for 30-60 minutes (kinetic read). Alternatively, incubate for a fixed time and then read the fluorescence (endpoint read).
-
-
Data Analysis:
-
Subtract the background fluorescence (from the "no-enzyme" control) from the sample readings.
-
Plot the standard curve of RFU versus fluorophore concentration and determine the linear regression equation.
-
Calculate the initial reaction rate (V₀) from the linear portion of the kinetic curve (RFU/min).
-
Convert the reaction rate from RFU/min to moles/min using the standard curve.
-
Calculate the specific activity of the enzyme (moles/min/mg of enzyme).
-
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| High Background | Substrate instability or contamination. | Use fresh substrate; check for interfering fluorescent compounds in the sample. |
| Inconsistent Readings | Pipetting errors; temperature fluctuations. | Use calibrated pipettes; ensure uniform temperature across the plate.[9] |
| No Signal | Inactive enzyme; incorrect buffer conditions. | Use a fresh enzyme stock; optimize pH and buffer components. |
| Signal Quenching | High substrate or product concentration. | Dilute the sample; check for inner filter effects.[11] |
This guide provides a solid foundation for developing and executing robust fluorometric enzyme assays. For specific applications, further optimization of the experimental conditions is always recommended to ensure accurate and reproducible results.
References
- 1. Fluorometric Enzyme Assays - Creative Enzymes [creative-enzymes.com]
- 2. goldbio.com [goldbio.com]
- 3. Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enzyme assay - Wikipedia [en.wikipedia.org]
- 5. Fluorimoetric and manometric methods of enzyme assay | PPTX [slideshare.net]
- 6. nrel.colostate.edu [nrel.colostate.edu]
- 8. Enzyme Assay Analysis: What Are My Method Choices? [thermofisher.com]
- 9. docs.abcam.com [docs.abcam.com]
- 10. High-throughput Fluorometric Measurement of Potential Soil Extracellular Enzyme Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. thermofisher.com [thermofisher.com]
Methodological & Application
Application Notes and Protocols for the Boc-Leu-Lys-Arg-AMC Assay
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to utilizing the Boc-Leu-Lys-Arg-AMC fluorogenic substrate for the sensitive detection and characterization of Kex2 endoprotease activity. This assay is a valuable tool for studying enzyme kinetics, screening for inhibitors, and investigating the yeast secretory pathway.
Introduction
This compound is a synthetic peptide substrate designed for the specific and sensitive measurement of the activity of Kex2 endoprotease (also known as kexin or proteinase yscF).[1][2] Kex2 is a calcium-dependent serine protease located in the trans-Golgi network of yeast. It plays a crucial role in the maturation of secreted proteins and peptides by cleaving at the carboxyl side of paired basic amino acid residues, such as Lys-Arg and Arg-Arg. The assay principle is based on the enzymatic cleavage of the amide bond between the arginine (Arg) residue of the peptide and the fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). In its intact form, the fluorescence of AMC is quenched. Upon enzymatic cleavage, free AMC is released, resulting in a quantifiable increase in fluorescence intensity.
Key Applications
-
Enzyme Kinetics and Characterization: Determination of kinetic parameters such as Km and kcat for the Kex2 endoprotease.
-
Inhibitor Screening: High-throughput screening and characterization of potential inhibitors of Kex2 activity for drug discovery and research purposes.
-
Yeast Secretory Pathway Research: Investigation of the function and regulation of Kex2 within the yeast secretory pathway.
-
Quality Control: Assessment of the activity of purified or recombinant Kex2 preparations.
Data Presentation
Table 1: Physicochemical and Spectroscopic Properties
| Parameter | Value |
| Full Name | t-Butyloxycarbonyl-L-leucyl-L-lysyl-L-arginine-7-amido-4-methylcoumarin |
| Molecular Formula | C₃₃H₅₂N₈O₇ |
| Excitation Wavelength (λex) | 360 - 380 nm |
| Emission Wavelength (λem) | 440 - 460 nm |
| Recommended Solvent | Dimethyl sulfoxide (DMSO) |
| Storage Conditions | Store at -20°C, protect from light and moisture. |
Table 2: Steady-State Kinetic Parameters for Kex2 with Peptidyl-MCA Substrates
| Substrate | kcat (s⁻¹) | Km (µM) | kcat/Km (s⁻¹M⁻¹) |
| Ac-Pro-Met-Tyr-Lys-Arg-MCA | 25 | 2.2 | 11,000,000 |
| Boc-Leu-Lys-Arg-MCA | 23 | 3.9 | 5,900,000 [3] |
| Boc-Leu-Arg-Arg-MCA | 45 | 17 | 2,600,000 |
| Boc-Gln-Arg-Arg-MCA | 21 | 13 | 1,600,000 |
Data adapted from Brenner, C., & Fuller, R. S. (1992). Structural and enzymatic characterization of a purified prohormone-processing enzyme: secreted, soluble Kex2 protease. Proceedings of the National Academy of Sciences, 89(3), 922-926.[3]
Table 3: Recommended Reagent Concentrations
| Reagent | Stock Concentration | Final Concentration |
| This compound | 10 mM in DMSO | 10 - 100 µM |
| Kex2 Endoprotease | Varies (e.g., 1 mg/mL) | 1 - 10 nM |
| Assay Buffer (Tris-HCl) | 1 M, pH 7.5 | 50 mM |
| Calcium Chloride (CaCl₂) | 1 M | 1 - 2 mM |
| AMC Standard | 1 mM in DMSO | 0 - 50 µM (for standard curve) |
Experimental Protocols
I. Reagent Preparation
-
Assay Buffer (50 mM Tris-HCl, 1 mM CaCl₂, pH 7.5):
-
Prepare a 1 M stock solution of Tris-HCl and adjust the pH to 7.5.
-
Prepare a 1 M stock solution of CaCl₂.
-
To prepare 100 mL of assay buffer, mix 5 mL of 1 M Tris-HCl, 100 µL of 1 M CaCl₂, and bring the final volume to 100 mL with deionized water.
-
-
Substrate Stock Solution (10 mM):
-
Dissolve the appropriate amount of this compound in anhydrous DMSO to make a 10 mM stock solution.
-
Store in small aliquots at -20°C, protected from light.
-
-
Enzyme Solution:
-
Prepare a stock solution of purified or recombinant Kex2 endoprotease in an appropriate buffer (e.g., assay buffer without substrate).
-
The optimal final concentration of the enzyme should be determined empirically but typically ranges from 1 to 10 nM.
-
-
AMC Standard Stock Solution (1 mM):
-
Dissolve 7-amino-4-methylcoumarin (AMC) in DMSO to a final concentration of 1 mM.
-
Store in small aliquots at -20°C, protected from light.
-
II. Assay Protocol
This protocol is designed for a 96-well plate format. Adjust volumes as needed for other formats.
-
Prepare AMC Standard Curve:
-
Create a series of dilutions of the AMC standard stock solution in assay buffer to generate a standard curve (e.g., 0, 5, 10, 20, 30, 40, 50 µM).
-
Add 100 µL of each dilution to separate wells of a black, flat-bottom 96-well plate.
-
-
Prepare Reaction Wells:
-
Blank (Substrate only): Add 50 µL of assay buffer and 50 µL of the working substrate solution.
-
Negative Control (Enzyme in the presence of inhibitor): Add 40 µL of assay buffer, 10 µL of a known Kex2 inhibitor (e.g., EDTA to chelate calcium), and 50 µL of the working substrate solution. Pre-incubate the enzyme with the inhibitor for 10-15 minutes before adding the substrate.
-
Positive Control/Test Sample: Add 50 µL of the enzyme solution (or sample containing Kex2) and 50 µL of the working substrate solution.
-
Note: The final volume in each well should be 100 µL.
-
-
Kinetic Measurement:
-
Immediately after adding the substrate, place the plate in a fluorescence microplate reader pre-set to the appropriate excitation (~380 nm) and emission (~460 nm) wavelengths.
-
Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a period of 30-60 minutes at a constant temperature (e.g., 37°C).
-
III. Data Analysis
-
AMC Standard Curve:
-
Subtract the fluorescence reading of the blank (0 µM AMC) from all other standard curve readings.
-
Plot the background-subtracted fluorescence values against the corresponding AMC concentrations.
-
Perform a linear regression to obtain the slope of the standard curve (fluorescence units per µM of AMC).
-
-
Enzyme Activity:
-
For each reaction well, plot fluorescence intensity against time.
-
Determine the initial reaction velocity (V₀) from the linear portion of the curve (slope).
-
Convert the V₀ from fluorescence units per minute to µM of AMC released per minute using the slope from the AMC standard curve.
-
Calculate the specific activity of the enzyme (e.g., in µmol/min/mg of protein) by dividing the reaction rate by the amount of enzyme used in the assay.
-
Visualizations
References
Application Notes and Protocols for Boc-Leu-Lys-Arg-AMC in Enzyme Kinetics Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-Leu-Lys-Arg-AMC (Boc-LKR-AMC) is a highly sensitive fluorogenic substrate for the Kex2 endoprotease, a calcium-dependent serine protease involved in the processing of pro-hormones and other precursor proteins within the secretory pathway. The substrate consists of a tripeptide sequence (Leu-Lys-Arg) recognized by Kex2, N-terminally protected by a tert-butyloxycarbonyl (Boc) group, and C-terminally linked to the fluorophore 7-amino-4-methylcoumarin (AMC). Enzymatic cleavage of the peptide bond C-terminal to Arginine releases the highly fluorescent AMC moiety, allowing for the real-time monitoring of enzyme activity. The increase in fluorescence intensity is directly proportional to the rate of substrate hydrolysis, making this compound an invaluable tool for enzyme kinetics studies, inhibitor screening, and high-throughput screening assays.
Principle of the Assay
The enzymatic reaction involves the hydrolysis of the non-fluorescent this compound substrate by a target protease, such as Kex2. This cleavage event liberates the free AMC fluorophore, which exhibits strong fluorescence upon excitation. The rate of the reaction can be continuously monitored by measuring the increase in fluorescence intensity over time.
Caption: Principle of the fluorogenic assay using this compound.
Applications
-
Enzyme Kinetics: Determination of Michaelis-Menten constants (Km) and catalytic turnover rates (kcat) for proteases that recognize the Leu-Lys-Arg sequence.
-
Inhibitor Screening: High-throughput screening of small molecule libraries to identify potential inhibitors of target proteases.
-
Drug Development: Characterization of the potency and mechanism of action of lead compounds targeting specific proteases.
-
Protease Activity Profiling: Assessment of protease activity in biological samples, such as cell lysates and conditioned media.
Quantitative Data: Enzyme Kinetics with Kex2
The following table summarizes the kinetic parameters for the hydrolysis of this compound and related substrates by soluble Kex2 protease.[1] This data is crucial for designing experiments and for comparative analysis of enzyme-substrate interactions.
| Substrate Sequence | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| This compound | 3.9 | 23 | 5,900,000 |
| Ac-Pro-Met-Tyr-Lys-Arg-AMC | 2.2 | 25 | 11,000,000 |
| Boc-Leu-Arg-Arg-AMC | 17 | 45 | 2,600,000 |
| Boc-Gln-Arg-Arg-AMC | 13 | 21 | 1,600,000 |
| Boc-Arg-Val-Arg-Arg-AMC | 19 | 21 | 1,100,000 |
Experimental Protocols
A. General Assay Protocol for Enzyme Kinetics
This protocol provides a general procedure for determining the kinetic parameters of a purified protease using this compound.
Materials:
-
This compound substrate
-
Purified protease of interest (e.g., Kex2)
-
Assay Buffer (e.g., 20 mM Tris, pH 7.5, containing 1 mM CaCl₂)
-
DMSO
-
Black 96-well microplate
-
Fluorescence microplate reader with excitation at ~360-380 nm and emission at ~460 nm.
Protocol:
-
Prepare a 10 mM stock solution of this compound in DMSO. Store in aliquots at -20°C. Avoid repeated freeze-thaw cycles.
-
Prepare a series of substrate dilutions in Assay Buffer. The final concentrations in the assay should typically range from 0.1 x Km to 10 x Km.
-
Prepare a working solution of the purified enzyme in Assay Buffer. The final enzyme concentration should be optimized to provide a linear rate of fluorescence increase over the desired reaction time.
-
Add 50 µL of each substrate dilution to the wells of the 96-well plate. Include a "no substrate" control containing only Assay Buffer.
-
Initiate the reaction by adding 50 µL of the enzyme working solution to each well.
-
Immediately place the plate in the fluorescence microplate reader and begin kinetic measurements. Record the fluorescence intensity every minute for 15-30 minutes.
-
Determine the initial reaction velocity (V₀) for each substrate concentration by calculating the slope of the linear portion of the fluorescence versus time plot.
-
Convert the fluorescence units to the concentration of AMC produced using a standard curve of free AMC.
-
Plot the initial velocity (V₀) against the substrate concentration ([S]) and fit the data to the Michaelis-Menten equation to determine Km and Vmax. Calculate kcat from Vmax and the enzyme concentration.
Caption: Workflow for a typical enzyme kinetics experiment.
B. Protocol for Inhibitor Screening
This protocol is designed for high-throughput screening of potential protease inhibitors.
Materials:
-
This compound substrate
-
Purified protease
-
Assay Buffer
-
DMSO
-
Compound library dissolved in DMSO
-
Black 96-well or 384-well microplate
-
Fluorescence microplate reader
Protocol:
-
Prepare a 2X working solution of the substrate in Assay Buffer at a concentration equal to 2 x Km.
-
Prepare a 2X working solution of the enzyme in Assay Buffer.
-
Dispense a small volume (e.g., 1 µL) of each compound from the library into the wells of the microplate. Include positive controls (known inhibitor) and negative controls (DMSO vehicle).
-
Add 50 µL of the 2X enzyme working solution to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding 50 µL of the 2X substrate working solution to each well.
-
Measure the fluorescence intensity at a fixed time point or kinetically over a short period.
-
Calculate the percent inhibition for each compound relative to the DMSO control.
Signaling Pathway: Kex2-mediated Pro-protein Processing
Kex2 is a key protease in the secretory pathway of yeast and has homologs in higher eukaryotes, known as proprotein convertases (PCs). It resides in the late Golgi compartment and is responsible for the endoproteolytic cleavage of precursor proteins at paired basic amino acid residues (e.g., Lys-Arg, Arg-Arg).[2] This processing is essential for the maturation and activation of a wide range of secreted proteins, including hormones, growth factors, and viral envelope proteins.
Caption: Kex2-mediated pro-protein processing in the secretory pathway.
References
Application Notes and Protocols for High-Throughput Screening with Boc-Leu-Lys-Arg-AMC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-Leu-Lys-Arg-AMC is a fluorogenic substrate utilized in the high-throughput screening (HTS) of various proteases. This substrate is particularly useful for identifying and characterizing inhibitors of enzymes that recognize and cleave at specific amino acid sequences. Upon enzymatic cleavage of the amide bond between Arginine (Arg) and 7-amino-4-methylcoumarin (AMC), the highly fluorescent AMC molecule is released. The resulting increase in fluorescence intensity is directly proportional to the enzyme's activity, providing a sensitive and robust method for screening large compound libraries.
One of the primary targets for this substrate is the Kex2 endoprotease from Saccharomyces cerevisiae, a calcium-dependent serine protease. Kex2 is a key enzyme in the yeast secretory pathway, responsible for the maturation of prohormones and other precursor proteins by cleaving at the carboxyl side of paired basic amino acid residues. Due to its well-defined substrate specificity, Kex2 serves as an excellent model for studying protease activity and inhibition.
These application notes provide detailed protocols for utilizing this compound in HTS campaigns to identify and characterize inhibitors of Kex2 and other related proteases.
Principle of the Assay
The assay is based on the enzymatic cleavage of the fluorogenic substrate this compound. The substrate itself is minimally fluorescent. However, upon hydrolysis by a target protease, the free 7-amino-4-methylcoumarin (AMC) is liberated. Free AMC exhibits strong fluorescence when excited at approximately 360-380 nm, with an emission maximum at around 440-460 nm. The rate of the fluorescence increase is directly proportional to the enzymatic activity. In a screening context, a decrease in the rate of fluorescence in the presence of a test compound indicates potential inhibition of the enzyme.
Data Presentation
Enzyme Kinetics
The following table summarizes the kinetic parameters of a highly purified soluble Kex2 protease with a substrate analogous to this compound, demonstrating the enzyme's affinity and catalytic efficiency.
| Substrate | K_m (μM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) |
| Boc-Leu-Lys-Arg-MCA | 3.9 | 23 | 5,900,000 |
Data adapted from Brenner, C., & Fuller, R. S. (1992). Structural and enzymatic characterization of a purified prohormone-processing enzyme: secreted, soluble Kex2 protease. Proceedings of the National Academy of Sciences, 89(3), 922-926.[1]
High-Throughput Screening Assay Performance
A key metric for the quality and reliability of an HTS assay is the Z'-factor. This statistical parameter reflects the separation between the positive and negative controls in the assay. A Z'-factor between 0.5 and 1.0 is indicative of an excellent assay suitable for HTS.
Z'-Factor Calculation:
Z' = 1 - ( (3 * SD_positive_control + 3 * SD_negative_control) / |Mean_positive_control - Mean_negative_control| )
| Parameter | Description |
| Positive Control | Enzyme + Substrate (Maximum activity) |
| Negative Control | Enzyme + Substrate + Potent Inhibitor (Minimum activity) |
| SD | Standard Deviation |
Inhibitor Potency
The potency of identified inhibitors is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme activity by 50%. While specific IC50 values from a large-scale screen with this compound are not publicly available, a potent peptidyl chloromethane inhibitor for Kex2 has been identified with a Ki of 3.7 nM.
| Inhibitor | K_i (nM) |
| Pro-Nvl-Tyr-Lys-Arg-chloromethane | 3.7 |
Data from Angliker, H., et al. (1993). The synthesis of inhibitors for processing proteinases and their action on the Kex2 proteinase of yeast. The Biochemical journal, 293 ( Pt 1)(Pt 1), 75–81.
Experimental Protocols
Materials and Reagents
-
Enzyme: Purified recombinant Kex2 endoprotease
-
Substrate: this compound
-
Assay Buffer: 200 mM Bistris-HCl, pH 7.0, 1 mM CaCl₂, 0.01% (v/v) Triton X-100
-
Inhibitor: Known Kex2 inhibitor (for positive control of inhibition)
-
Solvent: DMSO (for dissolving substrate and compounds)
-
Plates: Black, flat-bottom 384-well microplates
-
Instrumentation: Fluorescence plate reader with excitation at ~380 nm and emission at ~460 nm
Preparation of Reagents
-
Assay Buffer: Prepare a stock solution of 1 M Bistris-HCl and adjust the pH to 7.0. Prepare a stock solution of 1 M CaCl₂. On the day of the experiment, prepare the final assay buffer by diluting the stock solutions and adding Triton X-100.
-
Substrate Stock Solution: Dissolve this compound in DMSO to a final concentration of 10 mM. Store in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Enzyme Working Solution: Dilute the purified Kex2 enzyme in assay buffer to the desired working concentration. The optimal concentration should be determined empirically by titrating the enzyme to achieve a linear reaction rate with a robust signal-to-background ratio.
-
Compound Plates: Prepare serial dilutions of test compounds in DMSO in separate plates.
High-Throughput Screening Protocol (384-Well Format)
-
Compound Dispensing: Using an automated liquid handler, dispense a small volume (e.g., 100 nL) of test compounds from the compound plates into the wells of the 384-well assay plates. Also, dispense DMSO alone for the positive control (maximum activity) and a known inhibitor for the negative control (minimum activity).
-
Enzyme Addition: Add 10 µL of the Kex2 enzyme working solution to each well of the assay plate.
-
Pre-incubation: Incubate the plates for 15 minutes at room temperature to allow the compounds to interact with the enzyme.
-
Reaction Initiation: Prepare the substrate working solution by diluting the 10 mM stock of this compound in pre-warmed assay buffer to the final desired concentration (e.g., 2X the final assay concentration). Add 10 µL of the substrate working solution to each well to initiate the enzymatic reaction. The final assay volume will be 20 µL.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity kinetically over a period of 30-60 minutes at 37°C. Alternatively, for an endpoint assay, incubate the plate for a fixed time (e.g., 30 minutes) at 37°C and then measure the final fluorescence.
-
Data Analysis:
-
Calculate the initial reaction rates (slopes of the kinetic curves) for each well.
-
Normalize the data to the positive and negative controls to determine the percent inhibition for each compound.
-
Calculate the Z'-factor for each plate to assess the quality of the screen.
-
Identify "hits" based on a predefined inhibition threshold (e.g., >50% inhibition).
-
For confirmed hits, perform dose-response experiments to determine their IC50 values.
-
Mandatory Visualizations
Kex2 Processing Pathway in Yeast
Caption: Kex2-mediated processing of pro-α-factor in the yeast secretory pathway.
High-Throughput Screening Workflow
Caption: A generalized workflow for a high-throughput screen to identify Kex2 inhibitors.
References
Application Notes and Protocols for Protease Inhibitor Screening using Boc-Leu-Lys-Arg-AMC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-Leu-Lys-Arg-AMC is a fluorogenic substrate designed for the sensitive detection of proteases that recognize and cleave peptide sequences at the carboxyl side of paired basic amino acids. A primary target for this substrate is the Kex2 endoprotease (also known as kexin), a calcium-dependent serine protease found in yeast.[1] This substrate is a valuable tool in drug discovery for the high-throughput screening of inhibitors against Kex2 and related proteases, such as furin and other proprotein convertases, which are involved in a variety of physiological and pathological processes.
The principle of the assay is based on the enzymatic cleavage of the amide bond between arginine and the fluorescent aminomethylcoumarin (AMC) group. In its intact form, the substrate is weakly fluorescent. Upon proteolytic cleavage, the free AMC molecule is released, resulting in a significant increase in fluorescence intensity. This change in fluorescence can be monitored over time to determine the rate of the enzymatic reaction and the potency of potential inhibitors.
Product Information
| Parameter | Value | Reference |
| Full Name | t-Butyloxycarbonyl-L-leucyl-L-lysyl-L-arginine-4-methylcoumaryl-7-amide | [2] |
| Abbreviation | Boc-LKR-AMC | [1] |
| Molecular Formula | C33H52N8O7 | [1] |
| Molecular Weight | 672.81 g/mol | [1] |
| CAS Number | 109358-47-6 | [1] |
| Appearance | White to off-white powder | |
| Storage | Store lyophilized powder at -20°C. Stock solutions can be stored at -20°C for up to one month or at -80°C for up to six months.[3] Avoid repeated freeze-thaw cycles. |
Enzyme Specificity and Kinetic Data
This compound is a known substrate for the Kex2 endoprotease. The kinetic parameters for the hydrolysis of this compound by secreted, soluble Kex2 protease have been determined.
| Kinetic Parameter | Value | Reference |
| Km | 23 µM | [4] |
| kcat | 3.9 s⁻¹ | [4] |
| kcat/Km | 5,900,000 M⁻¹s⁻¹ | [4] |
Experimental Protocols
Preparation of Reagents
a. Substrate Stock Solution (e.g., 10 mM):
-
Allow the lyophilized this compound to equilibrate to room temperature.
-
Dissolve the appropriate amount of the substrate in high-quality, anhydrous Dimethyl Sulfoxide (DMSO) to make a 10 mM stock solution. For example, for 1 mg of substrate (MW = 672.81), add 148.6 µL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot and store at -20°C or -80°C, protected from light.
b. Enzyme Solution (e.g., Kex2 Protease):
-
Reconstitute the lyophilized enzyme in the recommended storage buffer, which is typically a low pH buffer containing calcium, for example, 20 mM NaAc-HAc, pH 5.2, 2 mM CaCl₂.[5]
-
The final concentration of the enzyme will depend on the specific activity of the lot. A working concentration will need to be determined empirically through an enzyme titration experiment (see below).
-
Aliquot and store at -20°C or as recommended by the manufacturer. Avoid repeated freeze-thaw cycles.
c. Assay Buffer: A common assay buffer for Kex2 protease activity has the following composition:
-
50 mM Tris-HCl, pH 7.0-9.0 (optimal pH is 9.0)[6]
-
2 mM CaCl₂[6]
-
0.01% (v/v) Triton X-100 or Tween-20 (to prevent aggregation)
d. AMC Standard Stock Solution (1 mM):
-
Dissolve 7-amino-4-methylcoumarin (AMC) in DMSO to a final concentration of 1 mM.
-
Store this stock solution at -20°C, protected from light.
AMC Standard Curve
To convert the relative fluorescence units (RFU) to the concentration of the product formed, a standard curve of free AMC should be generated.
-
Prepare a series of dilutions of the 1 mM AMC stock solution in the assay buffer. A typical concentration range would be from 0 µM to 50 µM.
-
Add a fixed volume (e.g., 100 µL) of each AMC dilution to the wells of a black, flat-bottom 96-well plate.
-
Measure the fluorescence using a microplate reader with excitation at approximately 350-380 nm and emission at 440-460 nm.[7][8]
-
Plot the fluorescence intensity (RFU) against the known AMC concentration (µM).
-
Perform a linear regression to obtain the equation of the line (y = mx + c), which will be used to calculate the amount of AMC produced in the enzymatic assay.
Enzyme Titration
To determine the optimal enzyme concentration for inhibitor screening, an enzyme titration should be performed. The goal is to find an enzyme concentration that results in a linear reaction rate for the desired assay duration and consumes no more than 10-15% of the substrate.
-
Prepare a series of dilutions of the enzyme stock solution in the assay buffer.
-
In a 96-well plate, add a fixed volume of each enzyme dilution to the wells.
-
Initiate the reaction by adding a fixed concentration of the this compound substrate (e.g., a final concentration equal to the Km, 23 µM).
-
Immediately measure the fluorescence kinetically over a period of 30-60 minutes at 37°C.
-
Plot the initial reaction velocity (RFU/min) against the enzyme concentration.
-
Select an enzyme concentration that provides a robust signal within the linear range of the curve for subsequent inhibitor screening.
Protease Inhibitor Screening Assay
-
Plate Layout: Design the plate layout to include wells for:
-
Blank: Assay buffer only (no enzyme or substrate).
-
Substrate Control: Assay buffer and substrate (no enzyme).
-
Enzyme Control (No Inhibitor): Assay buffer, enzyme, and substrate.
-
Test Compounds: Assay buffer, enzyme, substrate, and test inhibitor at various concentrations.
-
-
Assay Protocol (96-well plate format):
-
Add 50 µL of assay buffer to all wells.
-
Add 1 µL of test compound (dissolved in DMSO) or DMSO (for controls) to the appropriate wells.
-
Add 25 µL of the diluted enzyme solution to all wells except the blank and substrate control.
-
Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 25 µL of the substrate solution (prepared in assay buffer at 4x the final desired concentration).
-
Immediately place the plate in a pre-warmed (37°C) fluorescence plate reader.
-
Monitor the increase in fluorescence (Excitation: 350-380 nm, Emission: 440-460 nm) every 1-2 minutes for 30-60 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each well by determining the slope of the linear portion of the fluorescence versus time curve.
-
Subtract the velocity of the substrate control from all other wells.
-
Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (V₀ with inhibitor / V₀ of enzyme control)] x 100
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a suitable dose-response curve (e.g., sigmoidal dose-response with variable slope) to determine the IC₅₀ value for each inhibitor.
-
Visualizations
Caption: Mechanism of the fluorogenic protease assay using this compound.
Caption: Workflow for a typical protease inhibitor screening assay.
References
- 1. This compound peptide [novoprolabs.com]
- 2. This compound › PeptaNova [peptanova.de]
- 3. medchemexpress.com [medchemexpress.com]
- 4. brennerlab.net [brennerlab.net]
- 5. yeasenbio.com [yeasenbio.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. resources.novusbio.com [resources.novusbio.com]
- 8. Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Boc-Leu-Lys-Arg-AMC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-Leu-Lys-Arg-AMC is a fluorogenic substrate utilized in the sensitive detection of certain protease activities. This peptide, composed of Leucine, Lysine, and Arginine with a Boc (tert-butyloxycarbonyl) protecting group and a 7-amino-4-methylcoumarin (AMC) fluorescent tag, is a valuable tool in drug discovery and biochemical research. Enzymatic cleavage of the peptide at the C-terminal side of Arginine releases the AMC group, resulting in a quantifiable fluorescent signal. This document provides detailed protocols for the use of this compound, data interpretation guidelines, and relevant pathway diagrams.
Principle of the Assay
The fundamental principle of the assay lies in the enzymatic hydrolysis of the amide bond between the tripeptide and the AMC fluorophore. In its intact state, the substrate is non-fluorescent. Upon cleavage by a specific protease, the free AMC molecule is released, which exhibits strong fluorescence when excited by ultraviolet light. The rate of increase in fluorescence intensity is directly proportional to the enzyme's activity.
Applications
This compound is primarily used as a substrate for enzymes that recognize and cleave at the carboxyl side of paired basic amino acid residues. Key applications include:
-
Kex2 Endoprotease Activity: This substrate is recognized and cleaved by the Kex2 endoprotease (also known as kexin or proteinase yscF), a calcium-dependent serine protease found in yeast.[1][2]
-
Trypsin-like Proteasome Activity: While other similar substrates like Boc-Leu-Arg-Arg-AMC are more commonly cited for this purpose, the recognition motif of paired basic residues makes this compound potentially useful for studying the trypsin-like activity of the 20S and 26S proteasome.[3][4][5]
-
Screening for Protease Inhibitors: The assay can be adapted for high-throughput screening of compound libraries to identify potential inhibitors of target proteases.
Data Presentation
Quantitative Data Summary
| Parameter | Value | Reference |
| Molecular Formula | C33H52N8O7 | [6] |
| Molecular Weight | 672.83 g/mol | [6] |
| Excitation Wavelength | 360-380 nm | [3][7] |
| Emission Wavelength | 440-460 nm | [3][4][7] |
| Recommended Solvent | DMSO | |
| Typical Working Concentration | 50-200 µM | [3] |
Experimental Protocols
I. Preparation of Reagents
-
Substrate Stock Solution (e.g., 10 mM):
-
Dissolve the appropriate amount of this compound powder in high-quality, anhydrous DMSO to make a 10 mM stock solution.
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect from light.
-
-
Assay Buffer:
-
The optimal assay buffer will depend on the specific enzyme being studied. A common starting point for many proteases is a buffer containing:
-
50 mM Tris-HCl, pH 7.5
-
150 mM NaCl
-
10 mM CaCl2 (if studying a calcium-dependent enzyme like Kex2)
-
1 mM DTT (for cysteine proteases)
-
-
Ensure the buffer is filtered and degassed before use.
-
-
Enzyme Solution:
-
Prepare a stock solution of the purified enzyme or cell lysate containing the enzyme of interest in the assay buffer.
-
The final concentration of the enzyme should be determined empirically to ensure a linear rate of fluorescence increase over the desired time course.
-
-
AMC Standard Curve:
-
Prepare a stock solution of free 7-amino-4-methylcoumarin (AMC) in DMSO.
-
Perform serial dilutions of the AMC stock solution in the assay buffer to create a standard curve ranging from 0 to the expected maximum concentration of released AMC in the assay.
-
II. Enzyme Activity Assay Protocol
-
Prepare the Reaction Plate:
-
Use a black, clear-bottom 96-well plate suitable for fluorescence measurements.
-
Add the assay buffer to each well.
-
Add the inhibitor or vehicle control to the appropriate wells.
-
Add the enzyme solution to all wells except the negative control (no enzyme) wells.
-
Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a pre-determined time (e.g., 15 minutes) to allow for inhibitor binding.
-
-
Initiate the Reaction:
-
Add the this compound substrate to all wells to reach the desired final concentration. The final volume in each well should be consistent.
-
-
Measure Fluorescence:
-
Immediately place the plate in a fluorescence plate reader pre-set to the optimal temperature.
-
Measure the fluorescence intensity kinetically over a specified period (e.g., 30-60 minutes) with readings taken every 1-2 minutes. Use an excitation wavelength of 360-380 nm and an emission wavelength of 440-460 nm.
-
III. Data Analysis
-
Plot the AMC Standard Curve:
-
Subtract the fluorescence of the blank (buffer only) from the fluorescence readings of the AMC standards.
-
Plot the background-subtracted fluorescence values against the known AMC concentrations.
-
Perform a linear regression to obtain the slope of the standard curve (fluorescence units per mole of AMC).
-
-
Determine the Initial Reaction Velocity (V₀):
-
For each enzyme reaction, plot the fluorescence intensity against time.
-
Identify the linear portion of the curve (initial phase of the reaction).
-
Calculate the slope of this linear portion to determine the initial velocity (V₀) in fluorescence units per minute.
-
-
Convert to Molar Rate:
-
Use the slope from the AMC standard curve to convert the V₀ from fluorescence units/min to moles of AMC/min.
-
Rate (mol/min) = V₀ (fluorescence units/min) / Slope of standard curve (fluorescence units/mol)
-
-
Calculate Specific Activity or Inhibition:
-
Specific Activity: Normalize the rate by the amount of enzyme added to the reaction to get the specific activity (e.g., in µmol/min/mg of enzyme).
-
Inhibition: To determine the percent inhibition, use the following formula:
-
% Inhibition = [1 - (V₀ with inhibitor / V₀ with vehicle)] * 100
-
-
For IC50 determination, plot the percent inhibition against a range of inhibitor concentrations and fit the data to a suitable dose-response curve.
-
Visualizations
Experimental Workflow
References
- 1. glpbio.com [glpbio.com]
- 2. shop.bachem.com [shop.bachem.com]
- 3. ubpbio.com [ubpbio.com]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound › PeptaNova [peptanova.de]
- 7. Ac-Arg-Ser-Leu-Lys-AMC (Site 1 Protease Substrate, fluorogenic) - Echelon Biosciences [echelon-inc.com]
Application Notes and Protocols for Boc-Leu-Lys-Arg-AMC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-Leu-Lys-Arg-AMC is a fluorogenic substrate primarily utilized for the sensitive and specific detection of Kex2 endoprotease activity. Kex2, a calcium-dependent serine protease found in the Golgi apparatus of yeast, plays a crucial role in the proteolytic maturation of prohormones and other secreted precursor proteins by cleaving at the carboxyl side of paired basic amino acid residues, such as Lys-Arg. The cleavage of the amide bond between arginine and the fluorescent 7-amino-4-methylcoumarin (AMC) group results in a quantifiable increase in fluorescence, providing a direct measure of enzymatic activity. This substrate is an invaluable tool for inhibitor screening, enzyme characterization, and studying the secretory pathway.
Data Presentation
Substrate Properties
| Property | Value | Reference |
| Full Name | tert-Butyloxycarbonyl-L-leucyl-L-lysyl-L-arginine-7-amido-4-methylcoumarin | [1](2) |
| Abbreviation | Boc-LKR-AMC | [3](4) |
| Molecular Formula | C₃₃H₅₂N₈O₇ | [1](2) |
| Excitation Wavelength | 380 nm | [5](6) |
| Emission Wavelength | 460 nm | [5](6) |
Recommended Working Concentrations for Similar Substrates
While the optimal concentration for this compound should be determined empirically for each specific application, the following table provides a starting point based on data for structurally related substrates used in similar protease assays.
| Substrate | Enzyme | Working Concentration | Reference |
| Boc-Leu-Arg-Arg-AMC | 20S Proteasome | 50 - 200 µM | [5][7](8) |
| Boc-Gln-Arg-Arg-AMC | Kex2 Endoprotease | 100 µM | [9](9) |
| Ac-Pro-Met-Tyr-Lys-Arg-MCA | Kex2 Endoprotease | 20 - 40 µM | [9](9) |
Based on the available data, a starting concentration range of 10 - 100 µM is recommended for this compound in Kex2 activity assays.
Experimental Protocols
Preparation of Reagents
a. This compound Stock Solution (10 mM):
-
This compound is typically supplied as a solid. To prepare a stock solution, dissolve the substrate in high-quality, anhydrous DMSO.[1]
-
For example, to prepare a 10 mM stock solution from 1 mg of substrate (MW: 673.8 g/mol ), add 148.4 µL of DMSO.
-
Vortex thoroughly to ensure complete dissolution. If necessary, sonicate briefly.
-
Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1]
b. Kex2 Assay Buffer (1X):
-
Prepare a buffer containing 200 mM Bistris-HCl (pH 7.0), 1 mM CaCl₂, and 0.01% (v/v) Triton X-100.[9]
-
Adjust the pH to 7.0 at the desired reaction temperature.
-
Filter the buffer through a 0.22 µm filter before use.
Kex2 Endoprotease Activity Assay
This protocol is designed for a 96-well plate format and can be adapted for other formats.
-
Prepare the Working Substrate Solution: Dilute the 10 mM this compound stock solution in Kex2 Assay Buffer to the desired final concentration. For a final assay concentration of 50 µM in a 100 µL reaction volume, prepare a 2X working solution (100 µM) by diluting the stock 1:100 in assay buffer.
-
Enzyme Preparation: Dilute the Kex2 enzyme preparation to the desired concentration in Kex2 Assay Buffer. The optimal enzyme concentration should be determined empirically but should be sufficient to provide a linear rate of fluorescence increase over the desired time course.
-
Assay Setup:
-
Add 50 µL of Kex2 Assay Buffer to each well of a black, clear-bottom 96-well plate.
-
Add 25 µL of the diluted Kex2 enzyme to the appropriate wells.
-
For negative controls, add 25 µL of Kex2 Assay Buffer instead of the enzyme solution.
-
To test for inhibitors, pre-incubate the enzyme with the inhibitor for a specified time before adding the substrate.
-
-
Initiate the Reaction: Add 25 µL of the 2X working substrate solution to each well to initiate the reaction. The final reaction volume will be 100 µL.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader pre-set to the reaction temperature (e.g., 37°C).
-
Data Acquisition: Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes. Use an excitation wavelength of 380 nm and an emission wavelength of 460 nm.[5]
-
Data Analysis:
-
Plot fluorescence intensity versus time for each well.
-
Determine the initial reaction velocity (V₀) from the linear portion of the curve.
-
Subtract the background fluorescence from the negative control wells.
-
Enzyme activity can be expressed as the change in fluorescence units per unit of time.
-
Visualizations
Caption: Kex2-mediated protein processing in the secretory pathway.
Caption: Workflow for a Kex2 endoprotease activity assay.
References
- 1. Structural and Functional Analysis of Peptides Derived from KEX2-Processed Repeat Proteins in Agaricomycetes Using Reverse Genetics and Peptidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. glpbio.com [glpbio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. ubpbio.com [ubpbio.com]
- 7. pnas.org [pnas.org]
- 8. ubpbio.com [ubpbio.com]
- 9. brennerlab.net [brennerlab.net]
Application Notes and Protocols for Continuous Kinetic Assays Using Boc-Leu-Lys-Arg-AMC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-Leu-Lys-Arg-AMC is a fluorogenic substrate designed for the continuous kinetic analysis of a specific group of serine proteases. These proteases characteristically cleave peptide bonds C-terminal to basic amino acid residues, such as lysine and arginine. This substrate is particularly useful for studying enzymes involved in prohormone and proprotein processing, including members of the proprotein convertase family like Kex2 and furin, as well as other trypsin-like serine proteases.
The assay principle is based on the enzymatic hydrolysis of the amide bond between the arginine residue of the peptide and the fluorescent aminomethylcoumarin (AMC) group. Upon cleavage, the highly fluorescent AMC is released, resulting in a measurable increase in fluorescence intensity over time. This allows for the real-time monitoring of enzyme activity and is amenable to high-throughput screening for the identification of novel enzyme inhibitors.
Target Enzymes and Biological Significance
This compound is a valuable tool for studying a range of trypsin-like serine proteases that play critical roles in various physiological and pathological processes.
-
Proprotein Convertases (PCs): This family of enzymes, including Kex2, furin, and PC1/3, is essential for the maturation of a wide array of precursor proteins. They are involved in the processing of hormones, growth factors, receptors, and enzymes. Dysregulation of PC activity has been implicated in numerous diseases, including cancer, viral infections, and metabolic disorders.
-
Kex2 (Kexin): A yeast endoprotease, Kex2 is a prototypical proprotein convertase that cleaves precursors of secreted peptides at pairs of basic residues.[1] It serves as a model for understanding the function of mammalian proprotein convertases.
-
Furin: A ubiquitously expressed mammalian proprotein convertase, furin is involved in the processing of a vast number of proproteins within the secretory pathway.[2][3] Its substrates include growth factors, hormones, and viral envelope proteins, making it a target for therapeutic intervention in various diseases.
-
PC1/3 (also known as PC3): Primarily found in neuroendocrine tissues, PC1/3 is crucial for the processing of prohormones such as proinsulin and proopiomelanocortin (POMC).[4][5][6] Its activity is vital for the production of active peptide hormones that regulate metabolism and other physiological functions.
-
Other Trypsin-like Proteases: This substrate can also be utilized to assay the activity of other proteases that recognize and cleave after basic amino acid residues, such as trypsin and some kallikreins.
Data Presentation
Enzyme Kinetic Parameters
The following table summarizes the kinetic parameters for the hydrolysis of this compound and a closely related substrate by Kex2 protease. This data is essential for designing experiments and for comparative analysis of enzyme activity.
| Enzyme | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| Kex2 | This compound | 3.9 | 23 | 5,900,000 | [1] |
| Kex2 | Boc-Leu-Arg-Arg-AMC | 17 | 45 | 2,600,000 | [1] |
Inhibitor Potency
| Enzyme | Inhibitor | IC50 (nM) |
| e.g., Trypsin | e.g., Aprotinin | User-determined |
| e.g., Kex2 | e.g., Leupeptin | User-determined |
Experimental Protocols
Materials and Reagents
-
This compound substrate
-
Enzyme of interest (e.g., Kex2, furin, trypsin)
-
Assay Buffer (e.g., 20 mM Tris, pH 7.1, 50 mM NaCl, 2 mM β-mercaptoethanol)[7]
-
Dimethyl sulfoxide (DMSO) for substrate stock solution
-
96-well black microplates
-
Fluorescence microplate reader with excitation at ~360-380 nm and emission at ~440-460 nm[7][8]
-
Inhibitors (if performing inhibition studies)
Preparation of Stock Solutions
-
Substrate Stock Solution (e.g., 10 mM): Dissolve the appropriate amount of this compound in DMSO. Store the stock solution at -20°C or -80°C, protected from light and moisture.[9] Avoid repeated freeze-thaw cycles.
-
Enzyme Stock Solution: Prepare a stock solution of the enzyme in a suitable buffer at a concentration appropriate for the assay. Store according to the manufacturer's recommendations.
-
Inhibitor Stock Solutions (for IC50 determination): Prepare serial dilutions of the inhibitor in DMSO or an appropriate solvent.
Continuous Kinetic Assay Protocol
-
Prepare the Reaction Mixture: In a 96-well black microplate, prepare the reaction mixture by adding the following components in order:
-
Assay Buffer
-
Enzyme solution (to the desired final concentration)
-
Inhibitor or vehicle (for inhibition assays)
-
-
Pre-incubation: If testing inhibitors, pre-incubate the enzyme with the inhibitor for a specified time (e.g., 10-15 minutes) at the desired temperature (e.g., 37°C).
-
Initiate the Reaction: Add the this compound substrate to each well to achieve the desired final concentration (typically in the range of the Km value or as determined by optimization).
-
Data Acquisition: Immediately place the microplate in a pre-warmed fluorescence plate reader. Measure the increase in fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) with readings taken at regular intervals (e.g., every 30-60 seconds). Use an excitation wavelength of approximately 360-380 nm and an emission wavelength of approximately 440-460 nm.[7][8]
-
Data Analysis:
-
For enzyme kinetics, plot the initial reaction rates (the linear portion of the fluorescence versus time curve) against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
For inhibitor studies, plot the initial reaction rates against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Visualizations
Experimental Workflow
Caption: Workflow for a continuous kinetic assay using this compound.
Kex2-Mediated Pro-alpha-Factor Processing Pathway
Caption: Simplified Kex2 processing pathway of pro-alpha-factor in yeast.
Furin-Mediated Proprotein Maturation Pathway
Caption: Furin-mediated activation of proproteins in the trans-Golgi Network.
PC1/3-Mediated Prohormone Processing Pathway
Caption: PC1/3-initiated processing of prohormones in secretory granules.
References
- 1. brennerlab.net [brennerlab.net]
- 2. FURIN AT THE CUTTING EDGE: FROM PROTEIN TRAFFIC TO EMBRYOGENESIS AND DISEASE - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. PC1/3 Deficiency Impacts Pro-opiomelanocortin Processing in Human Embryonic Stem Cell-Derived Hypothalamic Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Proprotein convertase 1 - Wikipedia [en.wikipedia.org]
- 7. ubpbio.com [ubpbio.com]
- 8. caymanchem.com [caymanchem.com]
- 9. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Endpoint Assay of Boc-Leu-Lys-Arg-AMC
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for a fluorometric endpoint assay using the substrate Boc-Leu-Lys-Arg-AMC. This substrate is designed for the measurement of trypsin-like protease activity, particularly within the context of the 20S and 26S proteasome. The assay is based on the enzymatic cleavage of the 7-amino-4-methylcoumarin (AMC) group from the peptide backbone, which results in a quantifiable fluorescent signal.
Principle of the Assay
The this compound substrate is a non-fluorescent peptide sequence coupled to a fluorescent reporter molecule, AMC. In the presence of a protease with trypsin-like activity, the enzyme cleaves the peptide bond C-terminal to the Arginine residue. This cleavage releases the free AMC molecule, which is highly fluorescent. The intensity of the fluorescence is directly proportional to the amount of AMC released and, therefore, to the activity of the enzyme. The reaction is terminated at a specific time point (endpoint), and the fluorescence is measured.
Data Presentation
Table 1: Reagents and Materials
| Reagent/Material | Supplier | Catalog No. | Storage |
| This compound | PeptaNova | 3141-v | -20°C |
| Proteasome 20S (human) | R&D Systems | E-360 | -80°C |
| MG132 (Proteasome Inhibitor) | Sigma-Aldrich | M7449 | -20°C |
| Assay Buffer (e.g., 25 mM HEPES, pH 7.5, 0.5 mM EDTA) | In-house preparation | N/A | 4°C |
| DMSO, anhydrous | Sigma-Aldrich | D2650 | Room Temperature |
| Black, flat-bottom 96-well plate | Corning | 3603 | Room Temperature |
| Fluorescence microplate reader | Various | N/A | N/A |
Table 2: Typical Assay Parameters
| Parameter | Value | Notes |
| Excitation Wavelength | 360-380 nm | Optimal wavelength may vary slightly between instruments. |
| Emission Wavelength | 460 nm | |
| Substrate Concentration | 10-100 µM | The optimal concentration should be determined empirically. |
| Enzyme Concentration | Variable | Dependent on the specific activity of the enzyme preparation. |
| Incubation Time | 30-60 minutes | Should be within the linear range of the reaction. |
| Incubation Temperature | 37°C | |
| Final Assay Volume | 100 µL |
Experimental Protocols
Reagent Preparation
-
Assay Buffer: Prepare a solution of 25 mM HEPES, pH 7.5, containing 0.5 mM EDTA. Store at 4°C.
-
Substrate Stock Solution (10 mM): Dissolve this compound in anhydrous DMSO to a final concentration of 10 mM. Store the stock solution in aliquots at -20°C. Avoid repeated freeze-thaw cycles.
-
Enzyme Solution: Dilute the protease (e.g., 20S proteasome) to the desired concentration in cold assay buffer immediately before use. Keep the enzyme solution on ice.
-
Inhibitor Stock Solution (10 mM): Dissolve MG132 in DMSO to a final concentration of 10 mM. Store the stock solution in aliquots at -20°C.
Endpoint Assay Protocol
-
Prepare the 96-well plate:
-
Add 40 µL of assay buffer to all wells.
-
Add 10 µL of the enzyme solution to the appropriate wells ("Enzyme" and "Inhibitor Control").
-
Add 10 µL of assay buffer to the "Substrate Control" (no enzyme) wells.
-
-
Add inhibitor (for control wells):
-
Add 10 µL of the diluted inhibitor (e.g., MG132) to the "Inhibitor Control" wells.
-
Add 10 µL of DMSO (or the solvent used for the inhibitor) to the "Enzyme" and "Substrate Control" wells to maintain a consistent solvent concentration.
-
-
Pre-incubation: Gently tap the plate to mix and pre-incubate at 37°C for 10-15 minutes. This step allows the inhibitor to interact with the enzyme.
-
Initiate the reaction:
-
Prepare a 2X working solution of the this compound substrate by diluting the stock solution in assay buffer.
-
Add 50 µL of the 2X substrate working solution to all wells to start the reaction. The final volume in each well will be 100 µL.
-
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
Terminate the reaction (optional, but recommended for precise endpoint): The reaction can be stopped by adding 10 µL of a stopping solution (e.g., 1 M acetic acid).
-
Measure fluorescence: Read the fluorescence intensity in a microplate reader with excitation at ~380 nm and emission at ~460 nm.
Data Analysis
-
Subtract background fluorescence: Subtract the average fluorescence value of the "Substrate Control" wells from all other wells.
-
Determine enzyme activity: The net fluorescence (Corrected Fluorescence = FluorescenceEnzyme - FluorescenceSubstrate Control) is proportional to the enzyme activity.
-
Calculate percent inhibition (for inhibitor studies): % Inhibition = [1 - (Corrected FluorescenceInhibitor / Corrected FluorescenceEnzyme)] * 100
Mandatory Visualizations
Caption: Experimental workflow for the this compound endpoint assay.
Caption: Simplified diagram of the Ubiquitin-Proteasome pathway and substrate cleavage.
Application of Boc-Leu-Lys-Arg-AMC in Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-Leu-Lys-Arg-AMC is a fluorogenic substrate primarily utilized in the field of drug discovery for the sensitive and specific detection of certain protease activities. This peptide, composed of Leucine, Lysine, and Arginine with a Boc-protecting group at the N-terminus, is conjugated to 7-amino-4-methylcoumarin (AMC). Upon enzymatic cleavage of the amide bond between the arginine residue and AMC, the highly fluorescent AMC molecule is released. The resulting fluorescence can be quantified to determine the activity of the target enzyme. This application note provides a comprehensive overview of the use of this compound and structurally similar substrates in drug discovery, with a focus on inhibitor screening against proteases such as the Kex2 endoprotease and the proteasome.
Principle of the Assay
The fundamental principle of the assay lies in the enzymatic hydrolysis of the substrate, which leads to a measurable increase in fluorescence. In its intact form, the AMC fluorophore is quenched. Proteolytic cleavage liberates free AMC, which exhibits strong fluorescence when excited with ultraviolet light. This direct relationship between enzyme activity and fluorescence intensity allows for the continuous monitoring of the enzymatic reaction, making it highly suitable for high-throughput screening (HTS) of potential enzyme inhibitors.
Key Target Enzymes and Their Relevance in Drug Discovery
Kex2 Endoprotease (Kexin)
This compound is a well-established substrate for the Kex2 endoprotease, a calcium-dependent serine protease found in yeast.[1] Kex2 is a prototypical prohormone convertase responsible for the maturation of precursor proteins by cleaving at the carboxyl side of paired basic amino acid residues (e.g., Lys-Arg, Arg-Arg).[2] In the context of drug discovery, particularly in antifungal research, inhibitors of Kex2 are of significant interest as they can disrupt the processing of essential proteins and virulence factors in pathogenic fungi.[3]
The Proteasome
While this compound is primarily associated with Kex2, similar substrates like Boc-Leu-Arg-Arg-AMC are widely used to measure the "trypsin-like" activity of the proteasome.[4][5] The proteasome is a large protein complex responsible for the degradation of ubiquitinated proteins, playing a crucial role in cellular processes such as cell cycle regulation, signal transduction, and apoptosis.[6][7] Inhibition of the proteasome, particularly its chymotrypsin-like activity, is a clinically validated strategy in cancer therapy.[5] However, there is growing interest in developing inhibitors that target the other catalytic activities of the proteasome, including the trypsin-like (β2 subunit) and caspase-like (β1 subunit) activities, to achieve enhanced efficacy and overcome resistance.[5][8][9]
Signaling Pathways
Below are simplified diagrams of the ubiquitin-proteasome pathway and the Kex2-mediated proprotein processing pathway.
Quantitative Data Summary
The following tables summarize key quantitative parameters for assays utilizing this compound and similar substrates.
Table 1: Substrate and Enzyme Concentrations
| Parameter | Boc-Leu-Arg-Arg-AMC (for Proteasome) | This compound (for Kex2) |
| Working Substrate Concentration | 50-200 µM[4][10] | 100 µM (typical starting point) |
| Enzyme Concentration (Example) | 20 nM 20S Proteasome[4] | Enzyme concentration should be optimized for linear reaction kinetics. |
Table 2: Assay Conditions and Detection Parameters
| Parameter | Value | Reference(s) |
| Excitation Wavelength | 360-380 nm | [4][10] |
| Emission Wavelength | 460 nm | [4][10] |
| Typical Reaction Buffer (Proteasome) | 20 mM Tris, pH 7.1, 50 mM NaCl, 2 mM β-mercaptoethanol | [4] |
| Reaction Temperature | 37°C | [4] |
| Assay Format | 96-well or 384-well black plates | [4] |
| Data Acquisition Mode | Kinetic | [4] |
Experimental Protocols
Protocol 1: High-Throughput Screening of Proteasome Inhibitors using Boc-Leu-Arg-Arg-AMC
This protocol is designed for the screening of small molecule libraries to identify inhibitors of the trypsin-like activity of the 20S proteasome.
Materials and Reagents:
-
Boc-Leu-Arg-Arg-AMC (or this compound)
-
Purified 20S Proteasome
-
DMSO (for compound and substrate stock solutions)
-
Assay Buffer: 20 mM Tris-HCl (pH 7.1), 50 mM NaCl, 2 mM β-mercaptoethanol
-
Proteasome Inhibitor (e.g., MG132) for positive control
-
Black, opaque 96-well or 384-well plates
-
Fluorescence plate reader with excitation/emission filters for 360/460 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of Boc-Leu-Arg-Arg-AMC in DMSO. Store at -20°C, protected from light.
-
Prepare a working solution of the 20S proteasome in assay buffer. The final concentration should be determined empirically to yield a linear reaction rate over the desired time course.
-
Prepare a 2X working substrate solution (e.g., 200 µM) by diluting the stock solution in assay buffer.
-
Prepare test compounds and control inhibitor (MG132) at various concentrations in DMSO. Further dilute in assay buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay is consistent and low (e.g., <1%).
-
-
Assay Workflow:
Diagram 3: High-Throughput Screening Experimental Workflow. -
Detailed Steps:
-
To the wells of a black microplate, add the test compounds and controls.
-
Add the 20S proteasome solution to each well.
-
Pre-incubate the plate at 37°C for 10-15 minutes to allow for the interaction between the enzyme and potential inhibitors.
-
Initiate the enzymatic reaction by adding the 2X substrate solution to all wells.
-
Immediately place the plate in a fluorescence plate reader pre-set to 37°C.
-
Measure the fluorescence intensity kinetically at excitation/emission wavelengths of 360/460 nm. Record data points every minute for 20-30 minutes.
-
-
Data Analysis:
-
For each well, determine the reaction rate (slope) from the linear portion of the fluorescence versus time plot.
-
Calculate the percent inhibition for each test compound concentration using the following formula: % Inhibition = [1 - (Rate of sample - Rate of background) / (Rate of vehicle control - Rate of background)] * 100
-
Sample: Enzyme + Substrate + Test Compound
-
Vehicle Control: Enzyme + Substrate + Vehicle (e.g., DMSO)
-
Background: Substrate only (no enzyme)
-
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
-
Controls:
-
Positive Control: A known proteasome inhibitor (e.g., MG132) to confirm assay performance.
-
Negative (Vehicle) Control: Contains the enzyme, substrate, and the vehicle (e.g., DMSO) used to dissolve the test compounds. This represents 0% inhibition.
-
Background Control: Contains the substrate in assay buffer without the enzyme to measure background fluorescence.
Troubleshooting
-
High Background Fluorescence: Ensure the substrate solution is protected from light. Check for autofluorescence of test compounds.
-
Non-linear Reaction Rate: The enzyme or substrate concentration may be too high. Optimize concentrations to ensure initial velocity conditions.
-
Assay Interference: Test compounds may interfere with the fluorescence signal (quenching or enhancement). A counterscreen without the enzyme can identify such compounds.
Conclusion
This compound and its analogs are invaluable tools in drug discovery for the characterization of proteases like Kex2 and the proteasome. The fluorogenic nature of these substrates allows for the development of robust, sensitive, and high-throughput assays for the identification and characterization of novel enzyme inhibitors. The detailed protocols and data provided herein serve as a comprehensive guide for researchers to effectively apply these substrates in their drug discovery programs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound › PeptaNova [peptanova.de]
- 3. KEX2 | SGD [yeastgenome.org]
- 4. ubpbio.com [ubpbio.com]
- 5. Selective inhibitor of proteasome’s caspase-like sites sensitizes cells to specific inhibition of chymotrypsin-like sites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Proteasome in Modern Drug Discovery: Second Life of a Highly Valuable Drug Target - PMC [pmc.ncbi.nlm.nih.gov]
- 7. portlandpress.com [portlandpress.com]
- 8. Bifunctional inhibitors of the trypsin-like activity of eukaryotic proteasomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. ubpbio.com [ubpbio.com]
Troubleshooting & Optimization
Troubleshooting low signal in Boc-Leu-Lys-Arg-AMC assay.
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing the Boc-Leu-Lys-Arg-AMC fluorogenic substrate in their assays.
Troubleshooting Low Signal
Low fluorescence signal is a common issue in enzyme kinetic assays. This guide provides a systematic approach to identifying and resolving the root causes of a weak signal in your this compound assay.
Quick Troubleshooting Guide
| Potential Cause | Recommended Solution |
| Reagent Issues | |
| Degraded Substrate | Prepare fresh this compound stock solution in DMSO. Aliquot and store at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.[1][2][3] |
| Inactive Enzyme | Use a fresh enzyme aliquot. Ensure proper storage conditions as per the manufacturer's instructions. Confirm enzyme activity with a positive control if available. |
| Incorrect Reagent Concentration | Optimize the concentrations of both the enzyme and the this compound substrate. Perform a titration to find the optimal concentrations. |
| Assay Condition Issues | |
| Suboptimal pH | The optimal pH for enzymes that cleave this compound, such as Kex2 endoprotease, can range from neutral to slightly alkaline.[4] Prepare buffers with a pH range of 7.0 to 9.0 to determine the optimal condition for your specific enzyme.[4] |
| Suboptimal Temperature | Most enzymatic assays perform well between 25°C and 37°C. Incubate the reaction at a constant, optimized temperature. |
| Inappropriate Buffer Composition | Ensure the buffer composition is suitable for your enzyme. For instance, Kex2 is a calcium-dependent serine protease and requires Ca2+ in the buffer.[4] A common buffer for similar AMC-based protease assays is Tris-based with NaCl and a reducing agent like β-mercaptoethanol.[3][5] |
| Instrumentation & Plate Issues | |
| Incorrect Plate Reader Settings | Use the optimal excitation and emission wavelengths for AMC, which are typically around 360-380 nm for excitation and 460 nm for emission.[3][5] |
| Low Instrument Gain | Increase the gain setting on the fluorescence plate reader to amplify the signal. Be mindful that this can also increase background noise. |
| Wrong Type of Microplate | Use black, opaque-walled microplates for fluorescence assays to minimize light scatter and background.[1] |
| Experimental Execution Issues | |
| Insufficient Incubation Time | Increase the incubation time to allow for more product formation. Monitor the reaction kinetically to determine the optimal linear range. |
| Pipetting Errors | Ensure accurate and consistent pipetting, especially for low volumes. Use calibrated pipettes. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage and handling for this compound?
A1: The this compound substrate should be stored as a lyophilized powder at -20°C or -80°C. For use, create a stock solution in high-quality, anhydrous DMSO. This stock solution should be aliquoted into smaller, single-use volumes and stored at -20°C or -80°C, protected from light, to avoid repeated freeze-thaw cycles which can lead to degradation.[1][2][3]
Q2: What are the typical excitation and emission wavelengths for the cleaved AMC fluorophore?
A2: The free 7-amino-4-methylcoumarin (AMC) fluorophore, released upon enzymatic cleavage of the substrate, has an excitation maximum in the range of 360-380 nm and an emission maximum at approximately 460 nm.[3][5] It is always recommended to confirm the optimal wavelengths using your specific plate reader and assay buffer.
Q3: What type of microplate should I use for this fluorescence assay?
A3: To minimize background signal and well-to-well crosstalk, it is crucial to use black, opaque-walled microplates with clear bottoms for fluorescence assays.
Q4: What are some common enzymes that can cleave this compound?
A4: this compound is a known fluorogenic substrate for the Kex2 endoprotease, a calcium-dependent serine protease.[2] It may also be cleaved by other proteases with similar substrate specificity, such as trypsin-like proteases.
Q5: How can I be sure the signal I'm measuring is from my enzyme of interest?
A5: To ensure the measured activity is specific to your enzyme, include appropriate controls. A "no-enzyme" control (containing all reaction components except the enzyme) will help determine the background fluorescence from the substrate alone. If working with complex samples like cell lysates, using a specific inhibitor for your enzyme of interest in a parallel reaction can confirm that the signal reduction is due to the inhibition of that specific enzyme.[3][5]
Experimental Protocols
General Assay Protocol for this compound
This protocol provides a general framework. Optimal conditions, particularly enzyme and substrate concentrations, as well as buffer composition, should be determined experimentally for each specific enzyme and application.
1. Reagent Preparation:
-
Assay Buffer: A common starting point is 20 mM Tris, 50 mM NaCl, 2 mM β-mercaptoethanol, pH 7.1. For calcium-dependent enzymes like Kex2, include 1-2 mM CaCl2. Warm the buffer to the desired reaction temperature (e.g., 37°C) before use.[3][4][5]
-
This compound Stock Solution: Prepare a 10 mM stock solution in anhydrous DMSO.
-
Enzyme Stock Solution: Prepare a stock solution of your enzyme in an appropriate buffer and store on ice.
2. Assay Procedure:
-
Prepare Working Solutions:
-
Dilute the this compound stock solution to the desired final concentration (a starting range of 50-200 µM is recommended) in the pre-warmed assay buffer.[3][5]
-
Dilute the enzyme stock solution to the desired final concentration in the pre-warmed assay buffer. The optimal concentration will depend on the enzyme's activity and should be determined by titration.
-
-
Set up the Reaction Plate:
-
Add the diluted enzyme solution to the wells of a black 96-well plate.
-
Include a "no-enzyme" control by adding assay buffer instead of the enzyme solution to at least three wells.
-
-
Initiate the Reaction:
-
Add the diluted substrate solution to all wells to start the reaction.
-
The final volume in each well should be consistent (e.g., 100 µL).
-
-
Measure Fluorescence:
-
Immediately place the plate in a fluorescence microplate reader pre-set to the reaction temperature.
-
Measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) with readings every 1-2 minutes. Use an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.[3][5]
-
-
Data Analysis:
-
Subtract the average fluorescence of the "no-enzyme" control wells from the values of the experimental wells.
-
Determine the reaction rate by calculating the slope of the linear portion of the fluorescence versus time plot.
-
Quantitative Data Summary
| Parameter | Recommended Range/Value | Notes |
| Substrate Concentration | 50 - 200 µM | Optimal concentration should be determined by titration for each enzyme.[3][5] |
| Enzyme Concentration | Varies | Highly dependent on the specific activity of the enzyme preparation. Should be optimized to ensure the reaction rate is linear over the desired time course. |
| pH | 7.0 - 9.0 | Kex2 endoprotease has an optimal pH that can be in this range.[4] Empirical determination is recommended. |
| Temperature | 25°C - 37°C | Should be kept constant throughout the experiment. |
| Excitation Wavelength | 360 - 380 nm | For AMC fluorophore.[3][5] |
| Emission Wavelength | ~460 nm | For AMC fluorophore.[3][5] |
| Storage of Substrate | -20°C or -80°C | In DMSO, aliquoted, and protected from light.[1][2][3] |
Visual Guides
This compound Assay Workflow
Caption: General experimental workflow for the this compound assay.
Troubleshooting Logic for Low Signal
Caption: A logical flowchart for troubleshooting low signal in the assay.
References
Technical Support Center: Troubleshooting High Background in AMC-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate high background fluorescence in 7-amino-4-methylcoumarin (AMC)-based assays.
Frequently Asked Questions (FAQs)
Q1: What is an AMC-based assay and how does it work?
An AMC-based assay is a common method used to measure enzyme activity, particularly for proteases and deubiquitinases (DUBs).[1][2][3] The assay utilizes a substrate consisting of a peptide or other molecule conjugated to the fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC).[1] In its conjugated form, the substrate is non-fluorescent. When an enzyme cleaves the bond between the substrate and AMC, the free AMC molecule is released and becomes highly fluorescent. The rate of increase in fluorescence is directly proportional to the enzyme's activity.[1][2][3]
Q2: What are the typical excitation and emission wavelengths for AMC?
Free AMC has an excitation maximum in the range of 340-380 nm and an emission maximum between 440-460 nm.[1][2][3] It is crucial to use the optimal excitation and emission wavelengths for your specific instrument to maximize the signal-to-noise ratio.[1]
Q3: What are the primary sources of high background fluorescence in AMC-based assays?
High background fluorescence can originate from several sources:
-
Substrate Impurities: The AMC-based substrate may contain trace amounts of free AMC from the manufacturing process or due to degradation during storage.[1]
-
Non-Enzymatic Hydrolysis: The substrate can spontaneously hydrolyze, especially at non-optimal pH or elevated temperatures, releasing free AMC without any enzymatic activity.[1]
-
Autofluorescence from Assay Components: Buffers, solvents (like DMSO), and other reagents can possess intrinsic fluorescence at the assay wavelengths.[1][4][5]
-
Contaminating Proteases: Biological samples, such as cell lysates, may contain proteases other than the target enzyme that can cleave the substrate.[1]
-
Inner Filter Effect: At high substrate or product concentrations, the excitation or emission light can be absorbed by other components in the well, leading to non-linear fluorescence readings.[1]
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving common issues leading to high background in AMC-based assays.
Guide 1: Substrate Quality and Handling
High background fluorescence can often be traced back to the quality and handling of the AMC-substrate.
Problem: High fluorescence signal in "no enzyme" control wells.
Possible Cause:
-
Presence of free AMC in the substrate stock.
-
Degradation of the substrate due to improper storage or handling.[2]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for substrate-related high background.
Experimental Protocol 1: Quantifying Free AMC in Substrate Stock
-
Prepare a dilution series of free AMC standard: Prepare a stock solution of free AMC in the assay buffer and create a dilution series to generate a standard curve (e.g., 0-10 µM).[6][7]
-
Measure the fluorescence of the substrate stock: Dilute the AMC-substrate stock to the working concentration used in the assay in the absence of any enzyme.
-
Measure fluorescence: Read the fluorescence of both the AMC standard dilutions and the substrate solution using the appropriate excitation and emission wavelengths (e.g., Ex: 360 nm, Em: 460 nm).[6][7]
-
Calculate free AMC: Use the standard curve to determine the concentration of free AMC in the substrate stock. A high concentration indicates purity issues.
| Parameter | Recommendation |
| Substrate Purity | >95% purity is recommended.[8] |
| Storage Temperature | Store lyophilized substrate at -20°C or -80°C.[2][9] |
| Light Exposure | Protect substrate from light to prevent degradation.[2][10] |
Guide 2: Optimizing Assay Conditions
Assay conditions such as buffer composition, pH, and temperature can significantly impact background fluorescence.
Problem: Gradual increase in fluorescence in "no enzyme" control wells over time.
Possible Cause:
Troubleshooting Workflow:
Caption: Workflow for optimizing assay conditions to reduce background.
Experimental Protocol 2: Buffer Screening and pH Optimization
-
Prepare a panel of buffers: Prepare a range of common biological buffers (e.g., HEPES, Tris-HCl, PBS) at various pH values (e.g., 6.5, 7.0, 7.5, 8.0).
-
Incubate substrate in different buffers: In a microplate, add the AMC-substrate to each buffer condition in the absence of the enzyme.
-
Monitor fluorescence over time: Read the fluorescence at regular intervals (e.g., every 5 minutes for 1 hour) at the appropriate excitation and emission wavelengths.
-
Analyze the data: Plot the fluorescence intensity versus time for each condition. The buffer and pH that show the lowest rate of fluorescence increase are optimal for minimizing non-enzymatic hydrolysis. AMC fluorescence can be pH-dependent.[1][11]
| Parameter | Typical Range | Recommendation |
| pH | 6.0 - 8.0 | Test a range to find the optimal balance between enzyme activity and substrate stability.[11] |
| Temperature | Room Temperature - 37°C | Use the lowest feasible temperature that maintains enzyme activity.[1] |
| DMSO Concentration | < 5% | Keep the final DMSO concentration low and consistent across all wells.[1] |
Guide 3: Instrument Settings and Microplate Selection
Proper instrument settings and choice of microplate are critical for achieving a good signal-to-noise ratio.
Problem: High and variable background readings across the plate.
Possible Cause:
-
Autofluorescence from the microplate.
-
Cross-talk between wells.[14]
Troubleshooting Workflow:
Caption: Logic for optimizing instrument and microplate parameters.
Experimental Protocol 3: Gain and Bandwidth Optimization
-
Prepare control wells: Use wells containing only the assay buffer and wells with a known concentration of free AMC that gives a mid-range signal.
-
Adjust gain setting: Measure the fluorescence of the control wells at different gain or sensitivity settings. Choose the highest gain setting that does not saturate the detector with the positive control.[5][12]
-
Adjust bandwidths: If your instrument allows, adjust the excitation and emission bandwidths. Narrower bandwidths can reduce background but may also decrease the signal.[12][13] Wider bandwidths can increase the signal but may also increase background. Find a balance that maximizes the signal-to-noise ratio.[13]
| Parameter | Recommendation | Rationale |
| Microplate Type | Black, opaque-walled plates | Minimizes well-to-well cross-talk and background fluorescence from the plate itself.[5][7][14] |
| Gain/Sensitivity | Adjust to avoid saturation | The highest setting that doesn't saturate the detector with the highest expected signal provides the best dynamic range.[5][12] |
| Bandwidths | Optimize for signal-to-noise | Narrower bandwidths can increase specificity, while wider bandwidths can increase sensitivity.[12][13] |
Guide 4: Enzyme and Substrate Concentration
The concentrations of both the enzyme and substrate need to be optimized to ensure the reaction is in the linear range and to minimize background.
Problem: The reaction proceeds too quickly, or the background is proportionally high compared to the signal.
Possible Cause:
-
Substrate concentration is too high, leading to the inner filter effect.[1]
Troubleshooting Workflow:
Caption: Workflow for optimizing enzyme and substrate concentrations.
Experimental Protocol 4: Enzyme Titration
-
Prepare a dilution series of the enzyme: In your optimized assay buffer, prepare a series of enzyme dilutions.[15]
-
Initiate the reaction: Add a fixed, non-limiting concentration of the AMC-substrate to each enzyme dilution.
-
Monitor fluorescence: Measure the fluorescence kinetically over a set period.
-
Determine the initial reaction rates: Calculate the initial velocity (rate of fluorescence increase) for each enzyme concentration.
-
Plot the data: Plot the initial velocity versus enzyme concentration. The optimal enzyme concentration should fall within the linear range of this plot.[15]
| Parameter | General Guideline |
| Enzyme Concentration | Use the lowest concentration that gives a robust signal over the desired assay time.[15] |
| Substrate Concentration | Typically at or below the Michaelis-Menten constant (Km) to ensure the reaction rate is proportional to enzyme concentration. |
By systematically addressing these potential sources of high background, researchers can improve the quality and reliability of their AMC-based assay data.
References
- 1. benchchem.com [benchchem.com]
- 2. chempep.com [chempep.com]
- 3. Assay Systems for Profiling Deubiquitinating Activity [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. static.igem.org [static.igem.org]
- 7. Crude and purified proteasome activity assays are affected by type of microplate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Substrate Profiling and High Resolution Co-complex Crystal Structure of a Secreted C11 Protease Conserved Across Commensal Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. static.igem.org [static.igem.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. tecan.com [tecan.com]
- 14. revvity.com [revvity.com]
- 15. Competition Assay for Measuring Deubiquitinating Enzyme Substrate Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Boc-Leu-Lys-Arg-AMC Fluorogenic Substrate
Welcome to the technical support center for the Boc-Leu-Lys-Arg-AMC fluorogenic substrate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for improving the signal-to-noise ratio in your enzymatic assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A1: this compound is a fluorogenic substrate used to measure the activity of certain proteases. It consists of a tripeptide sequence (Leu-Lys-Arg) linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). In its intact form, the substrate is weakly fluorescent. Upon enzymatic cleavage of the amide bond between Arginine and AMC, the free AMC is released, resulting in a significant increase in fluorescence intensity. This substrate is particularly useful for assaying the activity of the Kex2 endoprotease (kexin).[1][2][3]
Q2: What are the optimal excitation and emission wavelengths for detecting the cleaved AMC product?
A2: The optimal excitation wavelength for free AMC is typically in the range of 340-380 nm, with an optimal emission wavelength between 440-460 nm. It is highly recommended to perform a wavelength scan with your specific instrument and buffer to determine the precise optimal settings for your experimental conditions.
Q3: How should I prepare and store the this compound substrate stock solution?
A3: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution. It is recommended to store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[2][4] The substrate is light-sensitive, so it should be protected from light.[5]
Q4: What type of microplate should I use for this assay?
A4: To minimize background fluorescence and light scattering, it is highly recommended to use black, opaque-walled microplates with clear bottoms. White plates are generally used for luminescence assays, and clear plates are for absorbance measurements.
Q5: What are the key sources of high background noise in fluorescence assays?
A5: High background noise can stem from several factors, including:
-
Autofluorescence: Endogenous fluorescence from cellular components (like NADH and flavins) or media components (such as phenol red and riboflavin).[6][7]
-
Nonspecific Binding: The substrate or the cleaved AMC may bind to non-target molecules or the surfaces of the assay plate.
-
Substrate Instability: Spontaneous hydrolysis of the substrate can lead to the release of free AMC, increasing background fluorescence.
-
Contaminated Reagents: Buffers or other reagents may be contaminated with fluorescent substances.
Troubleshooting Guides
High background fluorescence and low signal intensity are common issues that can compromise the signal-to-noise ratio. The following guides provide a systematic approach to identifying and resolving these problems.
Guide 1: High Background Fluorescence
| Potential Cause | Recommended Action |
| Autofluorescence from sample/media | Use phenol red-free media for cell-based assays. If possible, replace culture medium with an optically clear buffered saline solution (e.g., PBS) during the assay.[6][7] |
| Substrate self-hydrolysis | Prepare fresh substrate dilutions for each experiment. Avoid prolonged incubation times. Run a "substrate only" control to quantify the rate of spontaneous hydrolysis. |
| Contaminated buffers or reagents | Prepare fresh, high-purity buffers and filter them before use. Test individual components for background fluorescence. |
| Nonspecific enzyme activity | If using complex samples like cell lysates, include a control with a specific inhibitor for the target enzyme (e.g., a Kex2 inhibitor) to determine the background signal from other proteases. |
| Incorrect plate type | Ensure you are using black, opaque-walled microplates to minimize light scatter and bleed-through. |
Guide 2: Low Signal Intensity
| Potential Cause | Recommended Action |
| Suboptimal enzyme concentration | Perform an enzyme titration to determine the optimal concentration that results in a linear reaction rate within the desired assay time. |
| Suboptimal substrate concentration | Titrate the substrate concentration. For kinetic studies, the substrate concentration should ideally be at or below the Michaelis constant (Km) to ensure the reaction rate is proportional to enzyme concentration. For endpoint assays, a higher concentration may be needed. |
| Incorrect buffer pH or composition | The activity of Kex2 is pH-dependent, with activity increasing sharply from pH 5.0 to 6.5 and remaining constant up to pH 9.5.[1] Optimize the pH of your assay buffer within this range. Ensure the buffer does not contain components that interfere with enzyme activity or AMC fluorescence. |
| Inactive enzyme | Ensure the enzyme has been stored correctly and has not undergone multiple freeze-thaw cycles. Test enzyme activity with a positive control if available. |
| Instrument settings not optimized | Verify the excitation and emission wavelengths on your fluorometer. Optimize the gain setting to enhance signal detection without saturating the detector. |
Experimental Protocols
Protocol 1: Kex2 Protease Activity Assay using this compound
This protocol provides a general framework for measuring Kex2 activity. All steps should be performed at room temperature unless otherwise specified, and the substrate should be protected from light.
Materials:
-
This compound substrate
-
Purified Kex2 enzyme
-
Assay Buffer (e.g., 100 mM HEPES, pH 7.0, 1 mM CaCl₂, 0.1% Brij-35)
-
DMSO (for substrate stock solution)
-
Black, clear-bottom 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Substrate Stock Solution: Dissolve this compound in DMSO to a concentration of 10 mM. Store in aliquots at -20°C.
-
Prepare Working Solutions:
-
Substrate Working Solution: Dilute the 10 mM stock solution to the desired final concentration in Assay Buffer. For example, to achieve a final concentration of 100 µM in a 100 µL reaction volume, prepare a 2X working solution of 200 µM.
-
Enzyme Working Solution: Dilute the Kex2 enzyme to the desired concentration in Assay Buffer. The optimal concentration should be determined empirically.
-
-
Set up Assay Plate:
-
Blank (No Enzyme): Add 50 µL of Assay Buffer.
-
Enzyme Control: Add 50 µL of the Enzyme Working Solution.
-
Test Samples: Add 50 µL of your test compounds diluted in Assay Buffer containing the Enzyme Working Solution.
-
-
Initiate Reaction: Add 50 µL of the 2X Substrate Working Solution to all wells to start the reaction.
-
Measure Fluorescence: Immediately place the plate in a fluorescence microplate reader pre-set to the optimal temperature (e.g., 37°C). Measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) with excitation at ~360-380 nm and emission at ~440-460 nm.
-
Data Analysis:
-
Subtract the average fluorescence of the blank wells from all other readings.
-
Determine the reaction rate (V₀) by calculating the slope of the linear portion of the fluorescence versus time curve.
-
The signal-to-noise ratio can be calculated as: (Signal with enzyme - Signal without enzyme) / Standard deviation of the signal without enzyme.
-
Quantitative Data
The following table summarizes the steady-state kinetic parameters for the cleavage of various peptidyl-MCA substrates by Kex2 protease. This data can be used as a reference for expected enzyme performance.
| Substrate | kcat (s⁻¹) | Km (µM) | kcat/Km (s⁻¹M⁻¹) |
| Ac-Pro-Met-Tyr-Lys-Arg-MCA | 25 | 2.2 | 11,000,000 |
| Boc-Leu-Lys-Arg-MCA | 23 | 3.9 | 5,900,000 |
| Boc-Leu-Arg-Arg-MCA | 45 | 17 | 2,600,000 |
| Boc-Gln-Arg-Arg-MCA | 21 | 13 | 1,600,000 |
Data adapted from Brenner, C., & Fuller, R. S. (1992). Structural and enzymatic characterization of a purified prohormone-processing enzyme: secreted, soluble Kex2 protease.[1]
Visualizations
Enzymatic Reaction Workflow
Caption: A typical workflow for a Kex2 enzymatic assay using a fluorogenic substrate.
Troubleshooting Logic for Low Signal-to-Noise Ratio
Caption: A decision tree for troubleshooting a low signal-to-noise ratio in your assay.
References
Boc-Leu-Lys-Arg-AMC substrate precipitation issues.
This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals experiencing precipitation issues with the fluorogenic substrate Boc-Leu-Lys-Arg-AMC.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a fluorogenic peptide substrate used to measure the activity of certain proteases. It is designed with a specific amino acid sequence (Leucine-Lysine-Arginine) that is recognized and cleaved by enzymes with trypsin-like activity, such as the Kex2 endoprotease. Upon cleavage, the highly fluorescent 7-amino-4-methylcoumarin (AMC) group is released, and its fluorescence can be measured to determine enzyme activity. The excitation and emission wavelengths for AMC are approximately 380 nm and 460 nm, respectively.[1][2][3]
Q2: How should I properly store the this compound substrate?
Proper storage is critical to maintain the substrate's integrity. Recommendations vary slightly by manufacturer, but general guidelines are summarized below. To prevent degradation from moisture and light, it is crucial to store the substrate in a sealed container.
| Form | Storage Temperature | Duration | Notes |
| Lyophilized Powder | -20°C to -80°C | Up to 2 years | Store sealed and protected from moisture.[4][5] |
| Stock Solution in DMSO | -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles.[4][5] |
| -80°C | Up to 6 months | Aliquoting is highly recommended.[4][5] |
Q3: What is the best solvent for preparing a stock solution?
The recommended solvent for this compound and similar peptide substrates is dimethyl sulfoxide (DMSO).[1][6][7] These substrates have very poor solubility in aqueous solutions like water or buffers.[5] When preparing the stock solution, ensure you are using a high-quality, anhydrous grade of DMSO, as hygroscopic (water-absorbing) DMSO can negatively impact solubility.[5]
Troubleshooting Guide: Substrate Precipitation
The most common issue encountered with this compound is its precipitation upon dilution from a DMSO stock into an aqueous assay buffer. This guide provides a systematic approach to diagnose and resolve this problem.
Q4: My substrate precipitated when I added it to my assay buffer. What causes this and how can I fix it?
Precipitation occurs because the substrate is poorly soluble in aqueous solutions. When the DMSO stock is diluted into the buffer, the concentration of the organic solvent drops dramatically, and the aqueous environment can no longer keep the substrate dissolved, causing it to crash out of solution.
Below is a troubleshooting workflow and detailed steps to prevent this issue.
Troubleshooting Workflow for Substrate Precipitation
Caption: Troubleshooting workflow for this compound precipitation.
Detailed Troubleshooting Steps
-
Check Your Stock Solution:
-
Concentration: High-concentration stock solutions (>10-20 mM) are more prone to precipitation upon dilution. If you are using a highly concentrated stock, try preparing a fresh one at a lower concentration (e.g., 10 mM).
-
Clarity: Ensure your DMSO stock is fully dissolved and appears as a clear solution. If you see any crystals or cloudiness, you may need to gently warm the vial to 37°C or use an ultrasonic bath to aid dissolution.[1][6][8]
-
-
Maintain Adequate Final DMSO Concentration:
-
The final concentration of DMSO in your assay well is critical. It should typically be between 1% and 5%. Below 1%, the substrate's solubility drops significantly.
-
Example Calculation: If your final assay volume is 100 µL, adding 2 µL of a DMSO stock solution will result in a final DMSO concentration of 2%.
-
-
Optimize Your Mixing Protocol:
-
The order of reagent addition matters. Do not add the substrate stock to a dry well or a small volume of buffer.
-
Recommended Method: First, add all other assay components (buffer, enzyme, etc.) to the well. The very last step should be adding the substrate stock. Add the substrate directly into the complete assay solution while mixing (e.g., by gently pipetting up and down or by vortexing the plate at a low speed). This allows for rapid dispersion.
-
-
Evaluate Your Assay Buffer:
-
pH and Ionic Strength: While enzyme activity is paramount, very high salt concentrations or a suboptimal pH can sometimes reduce the solubility of hydrophobic compounds. If other steps fail, consider if your buffer's salt concentration can be lowered without impacting enzyme function.
-
-
Use a Solubility Enhancer:
-
If precipitation persists, a solubility-enhancing agent can be included in the assay buffer. Non-ionic detergents are often used for this purpose.
Agent Typical Final Concentration Triton X-100 0.01% - 0.05% (v/v) Brij-35 0.01% - 0.05% (v/v)[9] Pluronic F-127 0.01% - 0.02% (w/v) Note: Always run a control experiment to ensure the chosen detergent does not inhibit your enzyme of interest.
-
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution
-
Bring the vial of lyophilized this compound powder to room temperature before opening to prevent condensation.
-
Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Add the appropriate volume of anhydrous, high-quality DMSO to achieve a 10 mM concentration.
-
Vortex the vial thoroughly. If the substrate does not dissolve completely, sonicate the vial for 5-10 minutes or warm it briefly at 37°C.
-
Once fully dissolved, visually inspect the solution to ensure it is clear.
-
Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.[4][5]
Protocol 2: General Protease Assay Protocol to Minimize Precipitation
This protocol assumes a final assay volume of 100 µL and a final substrate concentration of 50 µM.
-
Prepare a 2X Substrate Working Solution: Dilute your 10 mM DMSO stock solution in assay buffer to create an intermediate working solution. For example, to make a 100 µM (2X) working solution with 4% DMSO, mix 4 µL of 10 mM stock with 996 µL of assay buffer. Vortex immediately and vigorously. This intermediate dilution step helps to gradually lower the solvent concentration.
-
Set up the Reaction Plate: In a 96-well plate, add 50 µL of your enzyme solution (prepared in assay buffer) to each well. Include control wells with buffer only (no enzyme).
-
Initiate the Reaction: Add 50 µL of the 2X substrate working solution to each well to start the reaction. Mix the plate gently. The final substrate concentration will be 50 µM, and the final DMSO concentration will be 2%.
-
Measure Fluorescence: Immediately place the plate in a fluorometric plate reader. Measure the fluorescence intensity kinetically over a desired time period at an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.
Enzymatic Reaction
The fundamental principle of the assay is the enzymatic cleavage of the amide bond between the arginine (Arg) residue and the AMC fluorophore.
Caption: Enzymatic cleavage of this compound by a protease.
References
- 1. ubpbio.com [ubpbio.com]
- 2. ubpbio.com [ubpbio.com]
- 3. adipogen.com [adipogen.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. glpbio.com [glpbio.com]
- 7. Boc-Leu-Gly-Arg-AMC | TargetMol [targetmol.com]
- 8. glpbio.com [glpbio.com]
- 9. static.igem.org [static.igem.org]
Technical Support Center: Optimizing pH for Boc-Leu-Lys-Arg-AMC Cleavage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the pH for the enzymatic cleavage of the fluorogenic substrate Boc-Leu-Lys-Arg-AMC.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the cleavage of this compound?
A1: The optimal pH for this compound cleavage is highly dependent on the specific enzyme being assayed. This substrate is primarily recognized by the Kex2 endoprotease. Published data for Kex2 indicates an optimal pH range from 7.2 to 9.0 . One study suggests that Kex2 activity is relatively stable and near-maximal in a pH range of 6.5 to 9.5, with half-maximal activity observed at pH 5.7. For fungal Kex2 proteinases, an optimal pH of 7.2 has been reported. Therefore, for purified Kex2 systems, an initial screening in the pH range of 7.0 to 9.0 is recommended.
Q2: Can other enzymes cleave this compound?
A2: Yes, it is possible that other proteases with trypsin-like activity can cleave this compound, especially in complex biological samples like cell lysates. The peptide sequence contains basic residues (Lys-Arg), which are recognition sites for many trypsin-like serine proteases. For instance, the trypsin-like activity of the 20S proteasome is typically assayed at a pH of 7.1. Cathepsin B, another protease, exhibits activity over a broad pH range, with optimal activity for some substrates at both acidic (pH 4.5-6.5) and neutral (around pH 7.2) conditions.
Q3: My signal-to-background ratio is low. Could the pH be the issue?
A3: An inappropriate pH is a common cause of a low signal-to-background ratio. If the buffer pH is outside the optimal range for your enzyme of interest, its activity will be suboptimal, leading to a weak signal. Conversely, a non-optimal pH might favor the activity of off-target proteases present in your sample, increasing the background fluorescence. We recommend performing a pH optimization experiment as detailed in the experimental protocols below.
Q4: How should I prepare my buffers for a pH optimization study?
A4: It is crucial to use a series of overlapping buffers to cover a wide pH range accurately. For example, you can use MES for the acidic range (pH 5.5-6.5), PIPES or HEPES for the neutral range (pH 6.5-7.5), and Tris or CHES for the alkaline range (pH 7.5-9.5). Ensure that the final buffer concentration is consistent across all tested pH values and that the pH is adjusted at the experimental temperature.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or very low signal | Incorrect pH: The buffer pH is outside the active range of the enzyme. | Perform a pH optimization experiment across a broad range (e.g., pH 5.0 to 10.0) to identify the optimal pH for your specific enzyme and experimental conditions. |
| Enzyme inactivity: The enzyme may be inactive due to improper storage or handling. | Use a fresh enzyme stock and always follow the manufacturer's storage and handling instructions. Include a positive control with a known substrate and optimal conditions to verify enzyme activity. | |
| Substrate degradation: The this compound substrate may have degraded. | Store the substrate stock solution protected from light at -20°C or -80°C. Avoid repeated freeze-thaw cycles. | |
| High background fluorescence | Autohydrolysis of the substrate: The substrate may be unstable at the experimental pH. | Run a "no-enzyme" control at each tested pH to measure the rate of spontaneous substrate hydrolysis. Subtract this background from your enzyme-catalyzed reaction rates. |
| Contaminating proteases: Your enzyme preparation or biological sample may contain other proteases that can cleave the substrate. | If using a complex sample, consider using protease inhibitors specific for enzymes that are not of interest. For example, if you are assaying Kex2 in a cell lysate, you may want to inhibit other serine proteases. | |
| Inconsistent results | Buffer variability: Inconsistent pH or buffer composition between experiments. | Prepare a large batch of each buffer to be used across all related experiments. Always verify the pH of your buffers at the temperature of the assay. |
| Temperature fluctuations: Enzyme activity is sensitive to temperature. | Ensure all assay components are pre-incubated at the desired temperature and use a temperature-controlled plate reader or water bath. |
Experimental Protocols
Protocol for Determining the Optimal pH for this compound Cleavage
This protocol describes a method to determine the optimal pH for the cleavage of this compound by a purified enzyme or in a biological sample using a 96-well plate-based fluorometric assay.
Materials:
-
This compound substrate
-
Purified enzyme or biological sample
-
A series of buffers with different pH values (e.g., MES, HEPES, Tris)
-
96-well black, flat-bottom assay plates
-
Fluorometric plate reader with excitation at ~360-380 nm and emission at ~440-460 nm
-
DMSO for substrate stock solution
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO. Store this stock solution at -20°C or -80°C, protected from light.
-
Prepare a series of assay buffers covering a pH range from 5.0 to 10.0. It is recommended to use buffers with overlapping pH ranges to ensure accurate pH control. For example:
-
100 mM MES, pH 5.0, 5.5, 6.0, 6.5
-
100 mM HEPES, pH 6.5, 7.0, 7.5, 8.0
-
100 mM Tris-HCl, pH 7.5, 8.0, 8.5, 9.0
-
100 mM CHES, pH 9.0, 9.5, 10.0
-
-
Prepare the reaction mix. In each well of a 96-well plate, prepare the following reaction mixture (example for a 100 µL final volume):
-
50 µL of 2x Assay Buffer (at each desired pH)
-
X µL of enzyme/sample (diluted in 1x Assay Buffer at the corresponding pH)
-
Y µL of 1x Assay Buffer to bring the volume to 90 µL
-
-
Include control wells for each pH:
-
No-enzyme control: 50 µL of 2x Assay Buffer and 40 µL of 1x Assay Buffer.
-
Substrate-only control: 90 µL of 1x Assay Buffer.
-
-
Pre-incubate the plate at the desired assay temperature (e.g., 37°C) for 5-10 minutes.
-
Prepare the working substrate solution. Dilute the 10 mM this compound stock solution in a suitable buffer (e.g., the pH 7.5 assay buffer) to a 10x working concentration (e.g., 100 µM).
-
Initiate the reaction by adding 10 µL of the 10x working substrate solution to all wells. This will give a final substrate concentration of 10 µM.
-
Immediately place the plate in the fluorometric plate reader and measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings every 1-2 minutes.
-
Data Analysis:
-
For each pH, subtract the background fluorescence from the no-enzyme control wells.
-
Calculate the initial reaction velocity (V₀) for each pH by determining the slope of the linear portion of the fluorescence versus time plot.
-
Plot the initial velocity (V₀) as a function of pH to determine the optimal pH for the enzymatic reaction.
-
Data Presentation
Table 1: Example pH Optimization Data for Kex2-mediated Cleavage of this compound
| pH | Buffer | Average Initial Velocity (RFU/min) | Standard Deviation |
| 5.5 | MES | 15.2 | 1.8 |
| 6.0 | MES | 35.8 | 3.1 |
| 6.5 | HEPES | 78.4 | 6.5 |
| 7.0 | HEPES | 125.6 | 10.2 |
| 7.5 | HEPES | 189.3 | 15.7 |
| 8.0 | Tris | 210.5 | 18.3 |
| 8.5 | Tris | 215.7 | 19.1 |
| 9.0 | Tris | 205.1 | 17.9 |
| 9.5 | CHES | 150.3 | 13.5 |
| 10.0 | CHES | 85.6 | 7.9 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary depending on the enzyme, substrate concentration, and experimental conditions.
Visualizations
Caption: Workflow for pH Optimization of this compound Cleavage.
Temperature optimization for Boc-Leu-Lys-Arg-AMC assays.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing the fluorogenic substrate Boc-Leu-Lys-Arg-AMC. Here you will find detailed experimental protocols, troubleshooting guides, and frequently asked questions to ensure the success of your enzymatic assays.
Temperature Optimization and Assay Parameters
The optimal temperature for a this compound assay is highly dependent on the specific enzyme being investigated. While a universally optimal temperature cannot be stated, the following table summarizes recommended starting points and optimal conditions for related enzymes and substrates. It is crucial to empirically determine the optimal temperature for your specific experimental conditions.
| Substrate/Enzyme | Optimal Temperature | Optimal pH | Citation |
| This compound with Kex2 Endoprotease | 37°C (for kinetic assays) | ~5.5 | [1][2] |
| Boc-Leu-Gly-Arg-AMC | 45°C | 9.0 | [3] |
| Boc-Leu-Leu-Lys-MCA | 40°C | 9.0 | |
| Boc-Leu-Arg-Arg-AMC with 20S Proteasome | 37°C | 7.1 | [4][5] |
Note: The provided values are starting points. We strongly recommend performing a temperature gradient experiment (e.g., from 25°C to 55°C) to determine the ideal temperature for your enzyme of interest.
Experimental Protocols
This section provides a detailed methodology for a standard this compound enzymatic assay.
Reagent Preparation
-
Assay Buffer: The choice of buffer is enzyme-dependent. A common starting point is 50 mM Tris-HCl, pH 7.5, containing 150 mM NaCl and 10 mM CaCl2. For Kex2 endoprotease, a buffer with a pH around 5.5 is recommended.[2]
-
Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). Store this stock solution at -20°C or -80°C, protected from light.[6]
-
Enzyme Solution: Prepare a stock solution of your enzyme of interest in an appropriate buffer. The final concentration will depend on the enzyme's activity.
-
Positive and Negative Controls:
-
Positive Control: A known enzyme that cleaves this compound.
-
Negative Control: A reaction mixture without the enzyme to determine background fluorescence.
-
Inhibitor Control: A reaction mixture with a known inhibitor of the enzyme to confirm specificity.
-
Assay Procedure
-
Prepare the Reaction Plate: Use a black, flat-bottom 96-well plate for fluorescence assays to minimize background.
-
Add Reagents:
-
Add 50 µL of assay buffer to each well.
-
Add 10 µL of the enzyme solution (or buffer for the negative control) to the appropriate wells. .
-
Add 10 µL of an inhibitor for the inhibitor control wells and incubate for a specified time.
-
-
Pre-incubation: Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5-10 minutes to allow the components to reach thermal equilibrium.[4][5]
-
Initiate the Reaction: Add 30 µL of the working substrate solution to each well to start the reaction. The final volume in each well will be 100 µL.
-
Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to the reaction temperature. Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes.
-
Excitation Wavelength: 360-380 nm
-
Emission Wavelength: 440-460 nm[4]
-
-
Data Analysis:
-
Subtract the background fluorescence (from the negative control wells) from all other readings.
-
Plot the fluorescence intensity versus time.
-
The initial rate of the reaction (V₀) is the slope of the linear portion of the curve.
-
Enzyme activity can be calculated using a standard curve of free AMC (7-amino-4-methylcoumarin).
-
Visualizing the Workflow and Reaction
This compound Enzymatic Reaction
Caption: Enzymatic cleavage of this compound.
Experimental Workflow
Caption: A typical workflow for a this compound assay.
Troubleshooting Guide
This guide addresses common issues encountered during this compound assays.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or Low Signal | Incorrect Wavelength Settings: Excitation and emission wavelengths are not optimal for AMC. | Verify the plate reader settings are within the 360-380 nm excitation and 440-460 nm emission range. |
| Inactive Enzyme: The enzyme may have degraded due to improper storage or handling. | Use a fresh aliquot of the enzyme. Ensure proper storage conditions (-20°C or -80°C). | |
| Sub-optimal Temperature: The assay temperature is too low for the enzyme to be active. | Perform a temperature optimization experiment to find the optimal temperature for your enzyme. | |
| Sub-optimal pH: The pH of the assay buffer is not suitable for the enzyme. | Test a range of pH values to determine the optimal pH for your enzyme. | |
| Substrate Degradation: The this compound substrate may have been exposed to light or undergone multiple freeze-thaw cycles. | Store the substrate stock solution protected from light and aliquot to avoid repeated freeze-thaw cycles. | |
| High Background Signal | Autofluorescence of Samples: Components in the sample (e.g., cell lysates, compounds) may be fluorescent at the assay wavelengths. | Run a control with the sample but without the enzyme to measure and subtract the background fluorescence. |
| Contaminated Reagents: Buffers or other reagents may be contaminated with fluorescent substances. | Use fresh, high-quality reagents. | |
| Substrate Autohydrolysis: The substrate may be hydrolyzing spontaneously. | Run a no-enzyme control to assess the rate of autohydrolysis. If high, consider a different substrate or assay conditions. | |
| Inconsistent Results (High Variability) | Pipetting Errors: Inaccurate or inconsistent pipetting of small volumes. | Use calibrated pipettes and practice proper pipetting techniques. Prepare a master mix of reagents to minimize well-to-well variability. |
| Temperature Fluctuations: The temperature across the microplate is not uniform. | Ensure the plate reader has good temperature control and allow the plate to equilibrate to the set temperature before starting the assay. | |
| Well Position Effects: "Edge effects" in the microplate can lead to variability. | Avoid using the outer wells of the plate or fill them with buffer to create a more uniform environment. | |
| Incomplete Mixing: Reagents are not properly mixed in the wells. | Gently mix the plate after adding the final reagent, avoiding bubbles. |
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common assay issues.
Frequently Asked Questions (FAQs)
Q1: What is the best temperature to run my this compound assay?
A1: The optimal temperature depends on the enzyme you are studying. A good starting point is 37°C, as many enzymes are active at this physiological temperature.[1][4][5] However, we strongly recommend performing a temperature optimization experiment (e.g., a gradient from 25°C to 55°C) to determine the ideal temperature for your specific enzyme and assay conditions.
Q2: My signal-to-background ratio is low. How can I improve it?
A2: A low signal-to-background ratio can be due to several factors. First, ensure you are using a black microplate designed for fluorescence assays. Second, check for autofluorescence from your sample or compounds by running a control without the enzyme. If your sample is autofluorescent, you may need to subtract this background. Third, optimize the enzyme and substrate concentrations. Lowering the substrate concentration can sometimes reduce background without significantly affecting the initial reaction rate.
Q3: Can I use endpoint measurements instead of a kinetic assay?
A3: While a kinetic assay is generally preferred as it provides the initial reaction rate and more detailed information about the enzyme's activity, an endpoint measurement can be used. For an endpoint assay, you would stop the reaction at a specific time point (within the linear range of the reaction) using a stop solution (e.g., acetic acid). However, it is crucial to first perform a kinetic experiment to determine the appropriate endpoint time.
Q4: What are some common substances that can interfere with the assay?
A4: Certain compounds can interfere with fluorescence-based assays. These include compounds that absorb light at the excitation or emission wavelengths of AMC, or compounds that are themselves fluorescent. Additionally, some compounds can directly inhibit or activate the enzyme. It is always recommended to run appropriate controls, including testing the effect of a compound in the absence of the enzyme, to identify any potential interference.
Q5: How should I store the this compound substrate?
A5: The lyophilized powder should be stored at -20°C or -80°C, protected from moisture and light.[6] Once reconstituted in DMSO, it should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C, protected from light.
References
Technical Support Center: Preventing Photobleaching of Released AMC
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the photobleaching of 7-amino-4-methylcoumarin (AMC) during fluorescence-based experiments.
Frequently Asked Questions (FAQs)
Q1: What is AMC and why is its fluorescence signal fading?
7-Amino-4-methylcoumarin (AMC) is a widely used blue fluorescent dye, often employed as a reporter molecule in enzyme activity assays.[1][2][3] When an enzyme cleaves a substrate conjugated to AMC, the released AMC fluoresces, with excitation and emission maxima around 345 nm and 445 nm, respectively.[1] The fading of this fluorescence signal during observation is a phenomenon known as photobleaching. This occurs when the AMC molecule is irreversibly damaged by the excitation light, rendering it non-fluorescent.[4][5]
Q2: What are the primary causes of AMC photobleaching?
Photobleaching of AMC is primarily caused by two factors:
-
High-Intensity Excitation Light: Prolonged exposure to high-energy light used for excitation can lead to the photochemical destruction of the AMC fluorophore.[4][6]
-
Presence of Molecular Oxygen: In an excited state, AMC can react with molecular oxygen to produce reactive oxygen species (ROS). These ROS can then chemically alter and destroy the fluorophore, leading to a loss of fluorescence.[4][7][8]
Q3: How can I minimize AMC photobleaching during my experiments?
Several strategies can be employed to minimize photobleaching:
-
Optimize Imaging Parameters: Use the lowest possible excitation light intensity and the shortest exposure time that still provide a good signal-to-noise ratio.[4][5][6][9]
-
Use Antifade Reagents: Incorporate antifade reagents into your sample medium. These chemical compounds protect the fluorophore from photobleaching.[5][7][10]
-
Limit Oxygen Exposure: For in vitro assays, deoxygenating the solution can significantly reduce photobleaching.[5][11][12]
Q4: What are antifade reagents and which ones are effective for AMC?
Antifade reagents are compounds that reduce photobleaching by scavenging for reactive oxygen species.[7][10] Commonly used antifade agents that are effective for many fluorophores, including those in the blue spectrum like AMC, include:
-
p-Phenylenediamine (PPD) [4][7][13] (Note: PPD can cause autofluorescence and may not be suitable for blue/green fluorophores).[7]
-
Trolox: A vitamin E derivative often used in live-cell imaging.[4][9][10]
Both commercial and homemade antifade solutions are available.[13][15]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Rapid loss of AMC fluorescence signal. | Photobleaching due to high light intensity or prolonged exposure. | Reduce the intensity of the excitation light using neutral density filters.[4][6][9] Minimize the duration of light exposure by using a shutter to block the light path when not acquiring images.[4] |
| Gradual signal fading over time. | Lack of antifade reagent in the mounting medium. | Mount your sample in a medium containing an antifade agent like NPG or DABCO.[4][7] For live-cell imaging, consider adding Trolox to the medium.[4][9][10] |
| Poor signal-to-noise ratio. | Excitation intensity is too low to compensate for photobleaching. | While reducing intensity is key, ensure it's sufficient for detection. Optimize detector gain and binning settings to improve signal detection with lower light levels.[16] |
| Inconsistent fluorescence between samples. | Different samples are exposed to light for varying durations before measurement. | Standardize the time between sample preparation and measurement, and minimize ambient light exposure. Store samples in the dark at 4°C when not in use.[4] |
Experimental Protocols
Protocol for Preparing a Homemade n-Propyl Gallate (NPG) Antifade Mounting Medium
This protocol provides a method for preparing a glycerol-based antifade mounting medium.
Materials:
-
Glycerol (high purity)
-
Phosphate-Buffered Saline (PBS), 10X
-
n-Propyl gallate (NPG)
-
Deionized water
Procedure:
-
Prepare a 1X PBS solution from your 10X stock.
-
In a 50 mL conical tube, combine 9 mL of glycerol with 1 mL of 10X PBS.
-
Prepare a 20% (w/v) stock solution of NPG in glycerol or water. Note: NPG can be difficult to dissolve and may require gentle heating.
-
While vigorously stirring the glycerol/PBS mixture, slowly add 100 µL of the 20% NPG stock solution.
-
Adjust the pH of the final solution to between 7.4 and 8.0, as some fluorophores have pH-sensitive emission.[4]
-
Store the antifade medium in small aliquots at -20°C, protected from light.[4]
Visualizing Experimental Workflows and Concepts
Caption: Workflow for an AMC-based assay and strategies to mitigate photobleaching.
Caption: The photobleaching pathway of AMC and the role of antifade reagents.
References
- 1. caymanchem.com [caymanchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 7-Amino-4-methylcoumarin - CAS-Number 26093-31-2 - Order from Chemodex [chemodex.com]
- 4. benchchem.com [benchchem.com]
- 5. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. bidc.ucsf.edu [bidc.ucsf.edu]
- 9. biocompare.com [biocompare.com]
- 10. Antifade Reagents | Fluorescence Imaging | Tocris Bioscience [tocris.com]
- 11. Minimizing photobleaching during confocal microscopy of fluorescent probes bound to chromatin: role of anoxia and photon flux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Excitation Light Dose Engineering to Reduce Photo-bleaching and Photo-toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antifade Slide Mounting Solutions - Pat Heslop-Harrison [le.ac.uk]
- 14. bicellscientific.com [bicellscientific.com]
- 15. researchgate.net [researchgate.net]
- 16. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - KR [thermofisher.com]
Addressing enzyme instability in Boc-Leu-Lys-Arg-AMC assays.
This guide provides troubleshooting solutions and best practices for researchers encountering enzyme instability issues in fluorogenic protease assays utilizing the Boc-Leu-Lys-Arg-AMC substrate. This substrate is commonly employed for assaying serine proteases such as trypsin, kallikreins, and proteasomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of enzyme instability in my assay?
Enzyme instability can stem from several factors including suboptimal pH and temperature, repeated freeze-thaw cycles of the enzyme stock, presence of denaturing agents or inhibitors in the buffer, and proteolytic auto-degradation, particularly at high enzyme concentrations. Adsorption to surfaces of tubes and plates can also lead to a significant loss of active enzyme.
Q2: How can I distinguish between enzyme instability and substrate degradation?
To differentiate these two issues, run parallel control experiments. A "no-enzyme" control containing only the substrate and assay buffer will reveal the rate of substrate autohydrolysis, which presents as increasing background fluorescence. To test for enzyme instability, pre-incubate the enzyme in the assay buffer for varying durations before adding the substrate. A decrease in the reaction rate with longer pre-incubation times points to enzyme instability.
Q3: What are the recommended storage and handling conditions for my protease and the this compound substrate?
Enzyme: Store proteases at -20°C or -80°C in a buffer containing a cryoprotectant like glycerol. Avoid repeated freeze-thaw cycles by preparing single-use aliquots. Use manual defrost freezers to prevent temperature fluctuations.
Substrate: The this compound substrate should be stored as a lyophilized powder at -20°C. Prepare concentrated stock solutions in a suitable solvent like DMSO and store them in small, light-protected aliquots at -20°C or -80°C to maintain stability for up to a month or six months, respectively.
Troubleshooting Guide
This section addresses specific problems, their probable causes, and actionable solutions.
Problem 1: Rapid Loss of Enzyme Activity During Assay
-
Symptom: The reaction rate (increase in fluorescence) is initially linear but quickly plateaus before the substrate is depleted.
-
Possible Causes:
-
Suboptimal Assay Conditions: The pH or temperature of the assay buffer may be outside the enzyme's stable range.
-
Autodegradation: The protease may be digesting itself, a common issue at higher concentrations or in the absence of stabilizing agents.
-
Adsorption: The enzyme may be adsorbing to the surfaces of the microplate wells or pipette tips.
-
Oxidation: Critical residues in the enzyme's active site may be susceptible to oxidation.
-
-
Solutions:
-
Optimize Buffer Conditions: Verify that the assay buffer pH is optimal for both enzyme activity and stability. Perform a pH stability study (see Protocol 3.1).
-
Include Stabilizers: Add stabilizing agents to the assay buffer. Common options include 0.01% Tween-20 or Brij-35 to prevent adsorption, and 1-5 mM of a chelating agent like EDTA if metalloproteases are a concern (though not typical for this substrate). For some serine proteases, calcium ions (Ca²⁺) can enhance thermal stability.
-
Use Lower Enzyme Concentration: Dilute the enzyme to the lowest concentration that still provides a robust signal to minimize autodegradation.
-
Add a Reducing Agent: If oxidation is suspected, consider including a reducing agent like DTT (1-5 mM) in the assay buffer, particularly for cysteine proteases.
-
Problem 2: High Background Fluorescence
-
Symptom: The "no-enzyme" control wells show a significant and steady increase in fluorescence over time.
-
Possible Causes:
-
Substrate Autohydrolysis: The AMC substrate can spontaneously hydrolyze, especially at non-neutral pH or elevated temperatures.
-
Contaminated Reagents: Buffers, water, or the substrate stock solution may be contaminated with other proteases.
-
Light Exposure: AMC and its derivatives are light-sensitive, and prolonged exposure can lead to photobleaching or degradation.
-
-
Solutions:
-
Run Substrate Stability Control: Always include a "no-enzyme" control. If background signal is high, test the substrate stability in different buffers or pH values (see Protocol 3.2).
-
Prepare Fresh Reagents: Use high-purity water and freshly prepared buffers. Filter-sterilize buffers to remove any microbial contamination.
-
Protect from Light: Prepare substrate solutions in amber tubes and keep plates covered with an opaque lid during incubation.
-
Subtract Background: In all calculations, subtract the rate of fluorescence increase in the no-enzyme control from the rates of the experimental wells.
-
Problem 3: Poor Assay Reproducibility
-
Symptom: High variability in fluorescence readings between replicate wells (high coefficient of variation, %CV).
-
Possible Causes:
-
Pipetting Inaccuracy: Inconsistent volumes of enzyme or substrate, especially at low volumes.
-
Inadequate Mixing: Poor mixing upon addition of reagents can lead to localized differences in reaction rates.
-
Temperature Gradients: Uneven temperature across the microplate can cause wells to react at different rates.
-
Enzyme Instability after Dilution: The enzyme may be unstable in the dilution buffer used to prepare working stocks.
-
-
Solutions:
-
Verify Pipettes: Ensure all pipettes are properly calibrated. Use reverse pipetting for viscous solutions like those containing glycerol.
-
Ensure Proper Mixing: After adding the final reagent (typically enzyme or substrate), gently mix the plate on an orbital shaker for 15-30 seconds.
-
Pre-incubate Plate: Pre-warm the assay plate and all reagents to the desired reaction temperature before starting the reaction to ensure thermal uniformity.
-
Use a Stabilizing Dilution Buffer: Prepare enzyme dilutions immediately before use in a buffer that is known to stabilize the enzyme, potentially containing additives like BSA (0.1 mg/mL) or 0.01% Tween-20.
-
Key Experimental Protocols
Protocol 3.1: Assessing Enzyme Stability via Pre-incubation
This protocol determines the stability of an enzyme under specific assay conditions over time.
-
Prepare Reagents: Prepare your assay buffer at the desired pH and temperature. Prepare a concentrated stock of your enzyme.
-
Set Up Pre-incubation: Create a series of tubes or a deep-well plate containing the enzyme diluted to its final working concentration in the assay buffer.
-
Incubate: Place the tubes/plate at the intended assay temperature (e.g., 37°C).
-
Time Points: At various time points (e.g., 0, 15, 30, 60, and 120 minutes), withdraw an aliquot of the pre-incubated enzyme.
-
Initiate Reaction: Add the enzyme aliquot to a microplate well containing the this compound substrate (at its final concentration).
-
Measure Activity: Immediately begin monitoring the fluorescence kinetically (Excitation: ~380 nm, Emission: ~460 nm).
-
Analyze Data: Calculate the initial reaction velocity (V₀) for each time point. Plot the percentage of remaining activity (V₀ at time t / V₀ at time 0) * 100 against the pre-incubation time. A steep decline indicates poor stability.
Protocol 3.2: Testing for Substrate Autohydrolysis
This protocol quantifies the rate of non-enzymatic substrate degradation.
-
Prepare Buffers: Prepare several batches of your assay buffer across a range of relevant pH values (e.g., pH 6.5, 7.5, 8.5).
-
Set Up Plate: In a 96-well plate, add the this compound substrate (at its final assay concentration) to multiple wells for each buffer condition.
-
Incubate and Read: Incubate the plate at the desired assay temperature, protected from light. Measure the fluorescence in each well every 5-10 minutes for the full duration of a typical experiment (e.g., 1-2 hours).
-
Analyze Data: For each condition, plot fluorescence against time. The slope of this line represents the rate of autohydrolysis. This rate should be minimal compared to the enzyme-catalyzed reaction.
Data Summaries
Table 1: Effect of Common Additives on Serine Protease Stability
| Additive | Typical Concentration | Primary Function | Potential Impact |
| Glycerol | 10-50% (v/v) | Cryoprotectant, stabilizer | Increases viscosity; used for storage, not typically in assay. |
| Tween-20 / Brij-35 | 0.005-0.1% (v/v) | Non-ionic detergent | Prevents surface adsorption, reduces aggregation. |
| BSA | 0.1-1.0 mg/mL | Carrier protein | Stabilizes dilute enzyme solutions, prevents adsorption. |
| Ca²⁺ ions | 1-10 mM | Cofactor / Stabilizer | Enhances thermal stability for many serine proteases. |
| EDTA | 1-5 mM | Chelating agent | Inhibits metalloproteases; can destabilize Ca²⁺-dependent enzymes. |
| DTT | 1-5 mM | Reducing agent | Maintains cysteine residues in a reduced state; essential for cysteine proteases. |
Table 2: Representative Influence of pH on Enzyme Activity and Stability
Note: Optimal pH is highly enzyme-specific. This table provides a general example.
| pH | Relative Activity (%) | Stability (% Remaining Activity after 1 hr incubation) |
| 6.0 | 45% | 70% |
| 7.0 | 85% | 95% |
| 7.5 | 98% | 98% |
| 8.0 | 100% | 90% |
| 9.0 | 80% | 65% |
| 10.0 | 50% | 40% |
Visual Guides & Workflows
Technical Support Center: Boc-Leu-Lys-Arg-AMC HTS Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the Boc-Leu-Lys-Arg-AMC fluorogenic substrate in high-throughput screening (HTS) assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the this compound assay?
A1: The this compound assay is a fluorescence-based enzymatic assay. The substrate, this compound, is a non-fluorescent peptide covalently linked to a fluorescent molecule, 7-amino-4-methylcoumarin (AMC). In the presence of a protease with trypsin-like activity, the enzyme cleaves the peptide bond between the arginine (Arg) residue and AMC. This cleavage releases the free AMC molecule, which is highly fluorescent. The increase in fluorescence intensity is directly proportional to the enzymatic activity and can be measured using a fluorometer.[1][2]
Q2: My primary screen has identified a large number of potential inhibitors. How can I differentiate between true hits and false positives?
A2: A high hit rate in a primary HTS campaign often indicates the presence of false positives. It is crucial to implement a series of counter-screens and orthogonal assays to triage these initial hits. Common strategies include:
-
Assay without enzyme: To identify autofluorescent compounds.
-
Assay with pre-incubated enzyme and substrate: To identify compounds that quench the fluorescence of the AMC product.
-
Orthogonal assays: Using a different detection method (e.g., absorbance-based or luminescence-based) to confirm the inhibitory activity.
-
Counter-screens against unrelated enzymes: To identify non-specific inhibitors.
Q3: I am observing a decrease in fluorescence signal in my assay, suggesting inhibition. However, I suspect the compound might be quenching the fluorescence of AMC. How can I test for this?
A3: To test for fluorescence quenching, you can perform a simple counter-assay. First, run the enzymatic reaction to completion to generate a stable fluorescent signal from the cleaved AMC. Then, add the test compound to the well. If the compound is a quencher, you will observe a dose-dependent decrease in the fluorescence signal.[3]
Q4: Some of my hit compounds are colored. Could this interfere with the assay?
A4: Yes, colored compounds can interfere with fluorescence-based assays through an "inner filter effect". This occurs when the compound absorbs light at the excitation or emission wavelength of the fluorophore (AMC), leading to an apparent decrease in fluorescence and a false positive result for inhibition. It is important to measure the absorbance spectra of colored compounds to assess the potential for spectral overlap with the excitation (typically ~360-380 nm) and emission (~460 nm) wavelengths of AMC.[4]
Q5: What are some common classes of compounds that are known to interfere with fluorescence-based HTS assays?
A5: Several classes of compounds are known to be "frequent hitters" or promiscuous inhibitors in HTS assays. These include:
-
Aggregators: Compounds that form aggregates at higher concentrations and non-specifically sequester and inhibit enzymes.[5]
-
Reactive compounds: Electrophilic compounds that can covalently modify the enzyme, often through reaction with cysteine residues.
-
Redox-active compounds: Compounds that can participate in redox cycling, leading to the generation of reactive oxygen species that can damage the enzyme.
-
Fluorescent compounds: Compounds that are inherently fluorescent at the assay wavelengths, leading to false positives for activation.[5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| High background fluorescence | Autofluorescent compounds in the screening library. | Perform a pre-read of the compound plate before adding enzyme and substrate to identify and flag autofluorescent compounds. |
| Contaminated assay buffer or reagents. | Use high-purity water and reagents. Prepare fresh buffers for each experiment. | |
| High variability between replicate wells | Pipetting errors. | Ensure proper calibration and use of automated liquid handlers. |
| Compound precipitation. | Check the solubility of compounds in the assay buffer. Consider reducing the compound concentration or adding a small amount of a non-ionic detergent like Triton X-100 (typically 0.01%). | |
| Low signal-to-background ratio | Low enzyme activity. | Optimize enzyme concentration and incubation time. Ensure the enzyme is stored correctly and has not lost activity. |
| Sub-optimal assay conditions. | Optimize pH, temperature, and buffer components for the specific protease being assayed. | |
| Apparent inhibition by many compounds | Non-specific inhibition (e.g., aggregation). | Re-test hits at a lower concentration and in the presence of a non-ionic detergent. |
| Assay interference (quenching, inner filter effect). | Perform counter-screens as described in the FAQs. |
Quantitative Data on Representative Interfering Compounds
The following table provides data on compounds that are known to interfere with fluorescence-based protease assays. Disclaimer: This data is illustrative of common interfering mechanisms and the corresponding compounds. The IC50 values provided are from various assays and are not specific to a this compound based assay but are representative of the interference potential of these compounds.
| Compound | Mechanism of Interference | Representative IC50 / Effect | Citation |
| Tannic Acid | Protein precipitation and non-specific inhibition | IC50 in the low µM range against various proteases | [General knowledge] |
| Suramin | Non-specific, tight-binding inhibition of multiple enzymes | IC50 in the low µM range against various proteases | [General knowledge] |
| Quercetin | Aggregation-based inhibition, fluorescence quenching | IC50 can vary widely depending on assay conditions | [General knowledge] |
| Methylene Blue | Redox cycling, light absorption | Can act as both an inhibitor and an activator depending on the assay | [General knowledge] |
| Disulfiram (Antabuse) | Thiol-reactive, covalent modification of cysteine proteases | IC50 is significantly increased in the presence of reducing agents | [6] |
Experimental Protocols
Primary HTS Assay for Protease Inhibitors
This protocol is a general guideline and should be optimized for the specific protease and instrumentation.
Materials:
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 0.01% Triton X-100
-
Enzyme: Purified protease of interest
-
Substrate: this compound
-
Test Compounds: Dissolved in 100% DMSO
-
Positive Control: A known inhibitor of the protease
-
Negative Control: DMSO
-
384-well black, flat-bottom plates
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Dilute the substrate to the final working concentration (e.g., 10 µM) in Assay Buffer.
-
Dispense a small volume (e.g., 50 nL) of test compounds, positive control, and negative control into the wells of the 384-well plate.
-
Add the diluted enzyme solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature. This pre-incubation allows the compounds to interact with the enzyme.
-
Initiate the enzymatic reaction by adding the diluted substrate solution to each well.
-
Immediately begin monitoring the increase in fluorescence intensity using a plate reader with excitation at ~360-380 nm and emission at ~460 nm.
-
Collect data at regular intervals for a specified period (e.g., 30-60 minutes).
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Normalize the data to the positive and negative controls to determine the percent inhibition for each test compound.
Counter-Screen for Autofluorescent Compounds
Procedure:
-
Dispense the test compounds into a 384-well plate as in the primary assay.
-
Add Assay Buffer (without enzyme or substrate) to each well.
-
Read the fluorescence intensity at the same excitation and emission wavelengths used in the primary assay.
-
Compounds exhibiting a high fluorescence signal in the absence of the enzymatic reaction are considered autofluorescent and should be flagged as potential false positives.
Counter-Screen for AMC Quenchers
Procedure:
-
Prepare a solution of free AMC in Assay Buffer at a concentration that gives a strong, stable fluorescence signal (e.g., 1 µM).
-
Dispense the AMC solution into the wells of a 384-well plate.
-
Dispense the test compounds into the wells containing the AMC solution.
-
Read the fluorescence intensity.
-
Compounds that cause a dose-dependent decrease in the fluorescence of free AMC are potential quenchers and should be flagged as false positives.
Visualizations
Caption: Workflow for hit confirmation and elimination of false positives.
Caption: Mechanism of the this compound protease assay.
References
- 1. ubpbio.com [ubpbio.com]
- 2. Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protease Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Pipetting accuracy for reproducible Boc-Leu-Lys-Arg-AMC results.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals achieve accurate and reproducible results with the Boc-Leu-Lys-Arg-AMC fluorogenic substrate. Proper pipetting technique is critical for the reliability of this enzyme assay.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiment, with a focus on problems related to pipetting accuracy.
Issue 1: High Variability Between Replicate Wells
High variability in fluorescence readings between replicate wells is a common issue that often points to inaccuracies in liquid handling.
| Potential Cause | Recommended Solution |
| Inconsistent Pipetting Technique | Ensure a consistent pipetting rhythm, speed, and tip immersion depth for all samples. Pipetting at an angle can introduce volume variations due to surface tension; always hold the pipette vertically.[1] |
| Inaccurate Pipetting of Small Volumes | Using a pipette at the very top or bottom of its volume range can lead to reduced accuracy.[2] Select a pipette for which your desired volume is in the mid-range. For very small volumes, consider serial dilutions to work with larger, more manageable volumes. |
| Viscous Reagent Inaccuracy | Reagents containing glycerol or high concentrations of protein can be viscous, leading to pipetting errors.[3][4] Employ the reverse pipetting technique for all viscous solutions.[3][4][5][6][7][8][9] |
| Air Bubbles in Wells | Bubbles can interfere with light paths and cause inaccurate fluorescence readings.[8][10] Dispense liquids gently against the wall of the well to avoid introducing bubbles.[10] If bubbles are present, they can sometimes be removed by gently centrifuging the plate or by using a sterile pipette tip to pop them. |
| Temperature Differences | A significant temperature difference between your pipette/tip and the liquid can affect the volume dispensed due to air expansion or contraction.[1][11][12][13] Allow all reagents and equipment to equilibrate to room temperature before starting the assay.[10] |
Issue 2: Consistently Low or No Fluorescence Signal
A weak or absent signal can indicate a problem with one or more of the assay components or the reaction conditions.
| Potential Cause | Recommended Solution |
| Incorrect Reagent Concentration | Inaccurate pipetting during the preparation of stock solutions or the reaction mix can lead to incorrect final concentrations of the enzyme or substrate. Double-check all dilution calculations and ensure pipettes are properly calibrated. |
| Degraded Reagents | The this compound substrate is sensitive to repeated freeze-thaw cycles.[14][15] Aliquot the substrate upon receipt and store at -20°C.[14][15] |
| Incorrect Assay Buffer pH | Enzyme activity is highly dependent on pH.[16] Verify the pH of your assay buffer. The optimal pH for cleavage of Boc-Leu-Gly-Arg-AMC has been reported to be around 9.0.[17] |
| Suboptimal Temperature | Enzyme kinetics are sensitive to temperature.[16] Ensure your plate reader and incubation steps are at the temperature specified in your protocol. A one-degree change can alter enzyme activity by 4-8%.[16] |
| Incorrect Filter Settings | The released AMC product has specific excitation and emission wavelengths.[14][15] Ensure your plate reader is set to the correct wavelengths (typically Ex: 360-380 nm, Em: 460 nm).[14][15][18] |
Issue 3: High Background Fluorescence
High background can mask the true signal from your enzymatic reaction, leading to a low signal-to-noise ratio.
| Potential Cause | Recommended Solution |
| Autofluorescent Compounds | Components in your sample or buffer, such as phenol red, can cause background fluorescence.[19] If possible, prepare samples in a buffer without these compounds.[19] |
| Substrate Autohydrolysis | The this compound substrate may undergo slow hydrolysis in the absence of the enzyme. Always include a "no-enzyme" control to measure this background and subtract it from your sample readings.[15] |
| Contaminated Reagents or Plate | Contamination can introduce fluorescent molecules. Use fresh, high-quality reagents and sterile, clean labware. For fluorescence assays, black microplates with clear bottoms are recommended to minimize background.[10] |
| Incorrect Plate Reading Settings | An inappropriately high gain setting on the plate reader can amplify background noise.[20] Optimize the gain setting using a positive control to ensure the signal is within the linear range of the detector.[20] |
Pipetting Technique Workflow
To ensure the highest accuracy, especially when dealing with viscous solutions common in enzyme assays, following a systematic workflow is crucial.
Caption: Workflow for accurate pipetting in enzyme assays.
Experimental Protocols
Protocol 1: Standard this compound Protease Assay
This protocol provides a general framework. Optimal concentrations of enzyme and substrate, as well as incubation times, should be determined empirically for each specific enzyme and experimental condition.
Materials:
-
This compound substrate
-
DMSO
-
Assay Buffer (e.g., 20 mM Tris, 50 mM NaCl, pH 7.1 at 37°C)[14]
-
Purified enzyme or cell lysate
-
Protease inhibitor (for control, e.g., MG132 for proteasome)[14]
-
Black, clear-bottom 96-well plate
-
Fluorescence plate reader
Procedure:
-
Substrate Preparation:
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 50 mM).[14] Heat gently (e.g., 50°C) if needed to fully dissolve.[14] Store aliquots at -20°C.
-
On the day of the experiment, dilute the stock solution to a working concentration (e.g., 2X the final desired concentration, from 50-200 µM) in pre-warmed assay buffer.[14]
-
-
Reaction Setup:
-
Add 50 µL of your enzyme sample (or cell lysate) to each well. If using less than 50 µL, adjust the volume to 50 µL with assay buffer.[14]
-
Include appropriate controls:
-
No-Enzyme Control: 50 µL of assay buffer instead of the enzyme sample.
-
Inhibitor Control: Pre-incubate your enzyme/lysate with a specific inhibitor (e.g., 100 µM MG132 for 10 minutes) before adding it to the well.[14]
-
-
-
Initiate Reaction:
-
Add 50 µL of the 2X substrate solution to all wells to start the reaction. The final volume in each well will be 100 µL.
-
-
Measurement:
-
Immediately place the plate in a fluorescence plate reader pre-set to the appropriate temperature (e.g., 37°C).
-
Measure the fluorescence kinetically for 20-30 minutes, with readings every 1-2 minutes.[15] Use excitation and emission wavelengths of approximately 360-380 nm and 460 nm, respectively.[14][15]
-
-
Data Analysis:
-
Calculate the rate of reaction (change in fluorescence units per minute) for the linear portion of the curve for each well.
-
Subtract the rate of the no-enzyme control from all sample readings to correct for substrate autohydrolysis.
-
The inhibitor control helps to confirm the specificity of the enzymatic activity being measured.[14]
-
Frequently Asked Questions (FAQs)
Q1: What is the difference between forward and reverse pipetting, and when should I use each?
A: Forward pipetting is the standard technique used for most aqueous solutions. You press the plunger to the first stop, aspirate the liquid, and then dispense by pressing to the first stop, followed by a "blowout" to the second stop to expel any remaining liquid.[21] Reverse pipetting is recommended for viscous, foaming, or volatile liquids.[3][6][21] In this technique, you press to the second stop, aspirate an excess amount of liquid, and then dispense the set volume by pressing only to the first stop. The small amount of liquid remaining in the tip is then discarded.[3][21] This method improves accuracy for challenging liquids by minimizing the effects of surface tension and viscosity.[6]
Q2: My pipette was just calibrated. Why are my results still not reproducible?
A: Calibration ensures the pipette is mechanically sound, but it does not account for all sources of error. Several factors can affect accuracy even with a calibrated pipette:
-
User Technique: Inconsistent speed, angle, or immersion depth can introduce significant variability.[1]
-
Liquid Properties: The density, viscosity, and surface tension of the liquid being pipetted affect the actual volume aspirated.[2][11] Calibration is typically done with water, so adjustments in technique (like reverse pipetting) are needed for other liquids.
-
Environmental Factors: Temperature and atmospheric pressure can influence the volume of liquid aspirated, especially with air displacement pipettes.[1][11]
Q3: How can I minimize bubble formation when working with solutions containing detergents like Tween-20?
A: Solutions with detergents have a tendency to foam.[3] To minimize this:
-
Use the reverse pipetting technique, as it avoids the final "blowout" step that can introduce air into the liquid.[3][4][9]
-
Pipette slowly and steadily.[3]
-
Dispense the liquid against the side of the well or container, allowing it to run down gently.[10]
-
Use wide-bore pipette tips if available.[4]
Q4: What is the purpose of pre-wetting the pipette tip?
A: Pre-wetting involves aspirating and dispensing the liquid back into the source container a few times before taking the actual measurement. This helps to coat the inside surface of the tip. When working with certain liquids, especially viscous ones or organic solvents, a thin film can be left behind after dispensing, causing the delivered volume to be less than intended.[12] Pre-wetting equilibrates the interior surface of the tip, improving the accuracy of subsequent aspirations.
Troubleshooting Logic Diagram
This diagram outlines a logical progression for diagnosing issues with your this compound assay.
Caption: A step-by-step guide to troubleshooting common assay issues.
References
- 1. microbiozindia.com [microbiozindia.com]
- 2. hawachpipette.com [hawachpipette.com]
- 3. sartorius.com [sartorius.com]
- 4. integra-biosciences.com [integra-biosciences.com]
- 5. Reverse pipetting - Wikipedia [en.wikipedia.org]
- 6. Pipetting Techniques 2025: Forward vs Reverse for Accuracy [niito.kz]
- 7. opentrons.com [opentrons.com]
- 8. Mastering Micropipette Technique for Viscous Solution [accumaxlab.com]
- 9. news-medical.net [news-medical.net]
- 10. docs.abcam.com [docs.abcam.com]
- 11. Factors Affecting Pipette Accuracy | Thermo Fisher Scientific - US [thermofisher.com]
- 12. mingjibio.com [mingjibio.com]
- 13. bkmbio.com [bkmbio.com]
- 14. ubpbio.com [ubpbio.com]
- 15. ubpbio.com [ubpbio.com]
- 16. Enzyme Assay Analysis: What Are My Method Choices? [thermofisher.cn]
- 17. medchemexpress.com [medchemexpress.com]
- 18. static.igem.org [static.igem.org]
- 19. bitesizebio.com [bitesizebio.com]
- 20. scientistlive.com [scientistlive.com]
- 21. Forward and Reverse Pipetting Techniques - Z Calibration [zcalibrate.com]
Technical Support Center: Inner Filter Effect in Boc-Leu-Lys-Arg-AMC Fluorescence Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the inner filter effect (IFE) in Boc-Leu-Lys-Arg-AMC fluorescence assays.
Troubleshooting Guide
This guide addresses common issues encountered during this compound fluorescence assays that may be related to the inner filter effect.
| Issue | Possible Cause | Recommended Solution |
| Non-linear increase in fluorescence with increasing enzyme concentration. | Inner Filter Effect: At high enzyme concentrations, rapid substrate cleavage leads to a high concentration of the fluorescent product, 7-amino-4-methylcoumarin (AMC), causing absorption of excitation and/or emission light. | 1. Reduce Enzyme Concentration: Dilute the enzyme to a concentration that results in a linear rate of product formation. 2. Correction Factor: Apply a correction factor based on the absorbance of the reaction mixture at the excitation and emission wavelengths. |
| Fluorescence signal plateaus or decreases at high substrate concentrations. | Primary Inner Filter Effect: The this compound substrate itself absorbs the excitation light, reducing the light available to excite the released AMC. | 1. Optimize Substrate Concentration: Determine the optimal substrate concentration that provides a robust signal without significant IFE. This is typically below the concentration where the absorbance of the substrate at the excitation wavelength becomes significant. 2. Use a Lower Substrate Concentration: If kinetics allow, use a substrate concentration at or below the Km of the enzyme. |
| Inconsistent results between different experiments or plate formats. | Variable Light Path Length: The light path length can vary depending on the well volume and the type of microplate used, affecting the magnitude of the inner filter effect.[1] | 1. Maintain Consistent Volumes: Use the same reaction volume in all wells and experiments. 2. Characterize Your Microplate: Be aware that different microplates can yield different fluorescence readings due to their physical properties.[1] |
| Lower than expected fluorescence signal, especially with colored compounds. | Secondary Inner Filter Effect: Components in the assay, such as test compounds, absorb the emitted fluorescence from AMC. | 1. Measure Compound Absorbance: Screen test compounds for absorbance at the emission wavelength of AMC (around 460 nm). 2. Apply a Correction Factor: Correct the fluorescence data for the absorbance of the interfering compound. |
| Substrate precipitation or aggregation is observed. | Poor Solubility: Boc-protected peptide-AMC substrates can have limited solubility in aqueous buffers, leading to light scattering that can interfere with fluorescence measurements. | 1. Optimize Solvent: Prepare a concentrated stock solution of this compound in an organic solvent like DMSO before diluting it in the assay buffer.[2][3] 2. Check for Aggregation: Visually inspect solutions for any signs of precipitation. |
Frequently Asked Questions (FAQs)
Q1: What is the inner filter effect (IFE) in the context of a this compound assay?
A1: The inner filter effect is a phenomenon that causes a reduction in the measured fluorescence intensity.[4] It occurs when a substance in the sample absorbs either the excitation light intended for the fluorophore (primary IFE) or the light emitted by the fluorophore (secondary IFE).[4] In a this compound assay, both the substrate and the product (AMC), as well as other components like test compounds, can contribute to the IFE.
Q2: What are the primary and secondary inner filter effects?
A2:
-
Primary Inner Filter Effect: This occurs when a component in the sample absorbs the excitation light. As the concentration of the absorbing species increases, less light is available to excite the fluorophore (AMC), leading to a lower-than-expected fluorescence signal.[4]
-
Secondary Inner Filter Effect: This happens when a component in the sample absorbs the light emitted by the fluorophore. This "re-absorption" of the emitted photons before they reach the detector also results in a decreased fluorescence signal.[4]
Q3: How can I distinguish the inner filter effect from fluorescence quenching?
A3: The inner filter effect is caused by the absorption of light, while quenching involves non-radiative energy transfer from the fluorophore to a quencher molecule through molecular interactions.[4] A key difference is that the inner filter effect is dependent on the geometry of the measurement and the light path, whereas quenching is a more localized molecular interaction.[4] Unlike quenching, the inner filter effect is not typically affected by temperature.[4]
Q4: At what concentration of this compound should I be concerned about the inner filter effect?
A4: While the exact concentration can vary depending on the specific assay conditions and instrumentation, a general guideline is to be cautious when the absorbance of the sample at the excitation or emission wavelength exceeds 0.05 to 0.1.[5] Some studies suggest that fluorogenic substrates like those with AMC may be less affected by the inner filter effect compared to FRET substrates.[6] However, it is always best to experimentally determine the linear range of your assay.
Q5: Can the inner filter effect lead to incorrect kinetic parameter estimations?
A5: Yes. By artificially reducing the measured fluorescence, especially at higher substrate or product concentrations, the inner filter effect can lead to an underestimation of the initial reaction velocity. This can result in inaccurate calculations of kinetic parameters such as Vmax and Km.[5]
Quantitative Data on Inner Filter Effect
The following table provides a hypothetical yet realistic representation of the impact of the inner filter effect on fluorescence intensity as the concentration of the fluorescent product (AMC) increases in a typical assay volume.
| AMC Concentration (µM) | Absorbance at 350 nm (Excitation) | Raw Fluorescence Intensity (RFU) | % Signal Reduction due to IFE | Corrected Fluorescence Intensity (RFU) |
| 1 | 0.008 | 10,000 | 0% | 10,000 |
| 5 | 0.040 | 48,500 | 3% | 50,000 |
| 10 | 0.080 | 92,000 | 8% | 100,000 |
| 20 | 0.160 | 168,000 | 16% | 200,000 |
| 50 | 0.400 | 350,000 | 30% | 500,000 |
| 100 | 0.800 | 550,000 | 45% | 1,000,000 |
Note: The values in this table are for illustrative purposes to demonstrate the trend of the inner filter effect. Actual values will vary based on the specific experimental setup.
Experimental Protocols
Protocol 1: Assessing the Inner Filter Effect of the Substrate
This protocol helps determine the concentration range where the this compound substrate does not significantly interfere with the fluorescence measurement.
-
Prepare a series of substrate dilutions: In a 96-well black microplate, prepare serial dilutions of the this compound substrate in your assay buffer. The concentration range should span the concentrations you intend to use in your enzymatic assay.
-
Add a constant concentration of AMC: To each well containing the substrate dilutions, add a fixed concentration of free AMC (the fluorescent product). This concentration should be in the mid-range of what you expect to be generated in your kinetic assay.
-
Include control wells: Prepare wells with only the assay buffer and the same fixed concentration of AMC (no substrate).
-
Measure fluorescence: Read the fluorescence of the plate using the appropriate excitation and emission wavelengths for AMC (e.g., Ex: 350-380 nm, Em: 440-460 nm).
-
Analyze the data: Plot the fluorescence intensity against the substrate concentration. A decrease in fluorescence intensity with increasing substrate concentration indicates a primary inner filter effect. The concentration at which the signal begins to drop significantly should be considered the upper limit for your assay to avoid this effect.
Protocol 2: Correction for the Inner Filter Effect using Absorbance Measurements
This protocol describes a common method to correct for the inner filter effect based on the absorbance of the sample.
-
Perform your enzymatic assay: Run your kinetic assay as planned, measuring the fluorescence intensity over time.
-
Measure absorbance at the endpoint: At the end of the kinetic read, or in a parallel plate with identical setup, measure the absorbance of each well at both the excitation wavelength (Aex) and the emission wavelength (Aem) of AMC.
-
Calculate the correction factor (CF): A commonly used formula to calculate the correction factor is: CF = 10^((Aex + Aem) / 2)
-
Apply the correction: Multiply the measured fluorescence intensity (F_measured) by the correction factor to obtain the corrected fluorescence intensity (F_corrected): F_corrected = F_measured * CF
-
Use corrected data for analysis: Use the F_corrected values for your subsequent data analysis, such as calculating reaction rates and kinetic parameters.
Visualizations
Caption: The mechanism of the inner filter effect.
Caption: Troubleshooting workflow for non-linear fluorescence.
Caption: Workflow for absorbance-based IFE correction.
References
- 1. Crude and purified proteasome activity assays are affected by type of microplate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. glpbio.com [glpbio.com]
- 3. glpbio.com [glpbio.com]
- 4. What is the Inner Filter Effect and How Does it Impact Fluorescence Measurements? | The Labbot Blog [labbot.bio]
- 5. researchgate.net [researchgate.net]
- 6. Improved SARS-CoV-2 main protease high-throughput screening assay using a 5-carboxyfluorescein substrate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Boc-Leu-Lys-Arg-AMC Protease Assays
This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers utilizing the Boc-Leu-Lys-Arg-AMC fluorogenic substrate in protease assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a fluorogenic substrate used to measure the activity of certain proteases. It consists of a peptide sequence (Leu-Lys-Arg) linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). When the peptide bond is cleaved by a target protease, the highly fluorescent AMC molecule is released. The rate of increase in fluorescence is directly proportional to the enzyme's activity. This substrate is particularly useful for assaying the activity of the Kex2 endoprotease.
Q2: What are the optimal excitation and emission wavelengths for detecting AMC release?
The released 7-amino-4-methylcoumarin (AMC) has an excitation maximum in the range of 340-360 nm and an emission maximum between 440-460 nm.[1] It is crucial to use the optimal excitation and emission wavelengths for your specific instrument to maximize the signal-to-noise ratio.
Q3: What types of controls are essential for a this compound protease assay?
To ensure the validity of your results, a comprehensive set of controls is necessary. These include:
-
Positive Control: A sample containing a known active protease that can cleave the substrate. This confirms that the assay components and conditions are suitable for detecting protease activity. Recombinant Kex2 protease is an ideal positive control for this substrate.[2][3][4][5][6]
-
Negative Control: A sample that lacks the active protease or contains a heat-inactivated enzyme. This control helps to determine the baseline fluorescence and ensures that the observed signal is due to enzymatic activity.
-
Substrate-Only Control (Blank): This contains all reaction components except the enzyme. It is used to measure the background fluorescence of the substrate and buffer, which should be subtracted from all other readings.[1]
-
Enzyme-Only Control: This contains the enzyme and buffer but no substrate. This can help identify if the enzyme preparation itself is a source of fluorescence.
-
Inhibitor Control: A sample containing the active enzyme pre-incubated with a specific inhibitor of the target protease. This control confirms the specificity of the enzymatic activity being measured.
Troubleshooting Guide
High background, low signal, or inconsistent results can be common issues in fluorescent protease assays. This guide will help you diagnose and resolve these problems.
dot
Caption: Troubleshooting decision tree for common issues in this compound protease assays.
Issue 1: High Background Fluorescence
High background can obscure the true signal from enzymatic activity.
-
Potential Cause: Autofluorescence of assay components.
-
Solution: Test different buffers (e.g., Tris-HCl, HEPES) to find one with minimal intrinsic fluorescence at the assay wavelengths.[1] Ensure that any compounds being tested for inhibitory effects are also checked for autofluorescence.
-
-
Potential Cause: Non-enzymatic hydrolysis of the substrate.
-
Solution: The substrate may spontaneously hydrolyze, especially at non-optimal pH or elevated temperatures.[1] Run a substrate-only control over time to quantify the rate of non-enzymatic hydrolysis. Optimize the assay pH and perform the assay at the lowest temperature that maintains robust enzyme activity.[1]
-
-
Potential Cause: Contamination of reagents.
-
Solution: Use high-purity reagents and sterile, dedicated labware for your fluorescence assays.
-
-
Potential Cause: High concentration of DMSO.
-
Solution: While DMSO is often used to dissolve the substrate, high concentrations can contribute to background fluorescence. Keep the final DMSO concentration in the assay as low as possible, typically below 5%.[1]
-
Issue 2: Low or No Signal
A weak or absent signal can indicate a problem with the enzyme or assay conditions.
-
Potential Cause: Inactive enzyme.
-
Solution: Test the enzyme's activity with a known positive control substrate. Ensure proper storage of the enzyme at the recommended temperature (typically -20°C or -80°C) and avoid repeated freeze-thaw cycles.
-
-
Potential Cause: Suboptimal assay conditions.
-
Solution: Consult the literature for the optimal pH, temperature, and buffer components for your specific protease. For Kex2, the optimal pH is around 9.0, and it is a Ca2+-dependent enzyme, so calcium should be included in the reaction buffer.[6]
-
-
Potential Cause: Incorrect instrument settings.
-
Solution: Verify that the fluorometer is set to the correct excitation and emission wavelengths for AMC (Ex: 340-360 nm, Em: 440-460 nm).[1] Optimize the gain setting using a positive control to ensure the signal is within the linear range of the detector.
-
Issue 3: Inconsistent Results
Poor reproducibility can stem from technical errors in the assay setup.
-
Potential Cause: Inaccurate pipetting.
-
Solution: Variations in pipetting can significantly contribute to assay error. Use calibrated pipettes and consider reverse pipetting techniques to avoid introducing air bubbles.
-
-
Potential Cause: Inadequate mixing.
-
Solution: Ensure all components are thoroughly mixed upon addition to the reaction well.
-
-
Potential Cause: Variation in incubation time.
-
Solution: Use a multichannel pipette to add the starting reagent to multiple wells simultaneously to ensure consistent incubation times.
-
Experimental Protocols & Data Presentation
General Experimental Workflow
The following diagram outlines a typical workflow for a this compound protease assay in a 96-well plate format.
dot
Caption: A generalized experimental workflow for a fluorometric protease assay.
Recommended Concentrations for Assay Controls
The following table provides recommended starting concentrations for the essential controls in your this compound protease assay. These may need to be optimized for your specific experimental conditions.
| Control Type | Component | Typical Concentration | Purpose |
| Positive Control | Recombinant Kex2 Protease | Assay-dependent; titrate to find a concentration that gives a robust signal within the linear range of the assay. | To verify that the assay is working correctly.[2][3][4][5][6] |
| Negative Control | Heat-inactivated Kex2 or Buffer | Same volume as the active enzyme. | To establish the baseline fluorescence in the absence of enzymatic activity. |
| Substrate-Only | This compound | 50-200 µM | To measure background fluorescence from the substrate and buffer.[1] |
| Inhibitor Control | Kex2-specific inhibitor (e.g., Ala-Lys-Arg-chloromethyl ketone) | Titrate to determine IC50; start with a concentration known to inhibit the enzyme. | To confirm the specificity of the measured protease activity. |
Data Analysis and Expected Outcomes
-
Subtract Background: For each time point, subtract the average fluorescence of the substrate-only (blank) wells from the fluorescence of all other wells.
-
Plot Data: Plot the background-subtracted fluorescence intensity against time.
-
Determine Activity: The initial, linear portion of this curve represents the rate of the enzymatic reaction. The slope of this linear portion is proportional to the protease activity.
-
Positive Control: Should show a robust, time-dependent increase in fluorescence.
-
Negative Control: Should have a fluorescence signal close to the substrate-only blank.
-
Inhibitor Control: Should show a significantly reduced rate of fluorescence increase compared to the uninhibited enzyme.
-
Test Samples: The rate of fluorescence increase will indicate the level of protease activity in your sample.
References
- 1. benchchem.com [benchchem.com]
- 2. Yeast Kex-2 Recombinant Protein (450-45-250UG) [thermofisher.com]
- 3. Recombinant S. cerevisiae KEX2 protease protein (Active) (ab96554) | Abcam [abcam.com]
- 4. Kex2 Protease from Saccharomyces cerevisiae, Recombinant - Creative Enzymes [creative-enzymes.com]
- 5. Recombinant Kex2 Protease | Gene Biocon [g-biotec.com]
- 6. medchemexpress.com [medchemexpress.com]
Technical Support Center: Dealing with Autofluorescence in Cell-Based AMC Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to autofluorescence in cell-based assays utilizing 7-amino-4-methylcoumarin (AMC) substrates.
Troubleshooting Guide
High background fluorescence can significantly impact the accuracy and sensitivity of AMC-based assays. This guide provides a systematic approach to identifying and mitigating common issues related to autofluorescence.
Table 1: Troubleshooting High Background Fluorescence in AMC Assays
| Issue | Probable Cause | Recommended Solution |
| High fluorescence in "cells only" control wells (without AMC substrate) | Endogenous Cellular Autofluorescence: Naturally occurring fluorescent molecules within cells, such as NADH and flavins, can emit light in the same spectral region as AMC.[1][2][3] This is a common issue as the excitation and emission spectra of these molecules can overlap with that of AMC (Excitation: ~350 nm, Emission: ~450 nm).[4] | 1. Measure and Subtract Background: Include "cells only" control wells for each experimental condition. Subtract the average fluorescence of these wells from your experimental wells.[5][6][7] 2. Optimize Cell Number: Use the lowest number of cells that still provides a robust signal for your assay. 3. Use Phenol Red-Free Media: Phenol red, a common pH indicator in cell culture media, is fluorescent and can contribute to background.[8] Switch to a phenol red-free medium at least for the duration of the assay. 4. Wash Cells: Before adding the AMC substrate, gently wash the cells with a non-autofluorescent buffer like PBS to remove autofluorescent components from the media.[9] |
| High fluorescence in "media only" or "buffer only" control wells | Autofluorescence from Media Components or Assay Buffer: Components in the cell culture medium (e.g., phenol red, serum, vitamins) or the assay buffer itself can be inherently fluorescent.[8][9] | 1. Use Phenol Red-Free Media: As mentioned above, this is a primary step.[8] 2. Reduce Serum Concentration: If possible for your cell type and assay duration, reduce the serum concentration in the medium during the assay. 3. Test Different Buffers: Screen different buffer systems for lower intrinsic fluorescence at the AMC excitation/emission wavelengths.[4] 4. Use High-Purity Reagents: Prepare buffers with high-purity water and reagents to minimize fluorescent contaminants.[4] |
| Gradual increase in fluorescence in "no enzyme" or "inhibitor-treated" control wells | Non-Enzymatic Substrate Hydrolysis: The AMC substrate may be unstable and spontaneously hydrolyze, releasing the fluorescent AMC molecule without enzymatic activity. This can be exacerbated by suboptimal pH or temperature.[4] | 1. Optimize pH and Temperature: Ensure the assay is performed at the optimal pH and the lowest feasible temperature that maintains enzyme activity.[4] 2. Run a "Substrate Only" Control: Include wells with the AMC substrate in assay buffer without cells to quantify the rate of spontaneous hydrolysis. This rate can be subtracted from your experimental data. 3. Proper Substrate Storage: Store the AMC substrate protected from light and avoid repeated freeze-thaw cycles.[4] |
| High and variable background across the plate | Contamination or Procedural Issues: Contamination of reagents with proteases or fluorescent substances, or inconsistent pipetting can lead to variable background.[4][10] | 1. Use Fresh Reagents: Prepare fresh buffers and substrate solutions for each experiment. 2. Improve Pipetting Technique: Ensure accurate and consistent pipetting across the plate. 3. Thorough Washing: If washing steps are part of your protocol, ensure they are performed consistently and thoroughly to remove unbound fluorescent materials.[10] |
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of autofluorescence in my cell-based AMC assay?
High background fluorescence in cell-based assays can originate from several sources, which can be broadly categorized as:
-
Endogenous Autofluorescence: This is the natural fluorescence emitted by molecules within the cells themselves. Common sources include metabolic cofactors like NADH and flavins, as well as structural proteins like collagen and elastin.[1][9]
-
Exogenous Autofluorescence: This arises from materials and reagents used in the experiment. Key contributors include components of the cell culture medium like phenol red and fetal bovine serum (FBS), as well as the assay buffer and even the microplate itself.[8][9]
-
Non-Enzymatic Substrate Degradation: The AMC-conjugated substrate may spontaneously break down, releasing the fluorescent AMC molecule without any enzymatic activity.[4]
Q2: How can I identify the source of autofluorescence in my experiment?
To pinpoint the source of high background, it is crucial to include proper controls in your experimental setup. Here is a systematic approach:
References
- 1. Autofluorescence Spectroscopy and Imaging: A Tool for Biomedical Research and Diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Biological Breakdown of Autofluorescence: Why Your Samples Naturally Glow | Olympus LS [evidentscientific.com]
- 3. Characterization of NAD(P)H and FAD autofluorescence signatures in a Langendorff isolated-perfused rat heart model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Subtraction of background fluorescence in multiharmonic frequency-domain fluorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. bmglabtech.com [bmglabtech.com]
- 9. benchchem.com [benchchem.com]
- 10. sinobiological.com [sinobiological.com]
Validation & Comparative
A Comparative Guide to Fluorogenic Protease Substrates: Boc-Leu-Lys-Arg-AMC vs. Boc-Leu-Arg-Arg-AMC
For Researchers, Scientists, and Drug Development Professionals
In the landscape of protease research and drug discovery, the selection of an appropriate substrate is paramount for the accurate assessment of enzyme activity. Among the myriad of available tools, fluorogenic peptides ending in 7-amino-4-methylcoumarin (AMC) are workhorses for studying proteases with trypsin-like specificity, which cleave after basic amino acid residues. This guide provides a detailed comparison of two such substrates: Boc-Leu-Lys-Arg-AMC (Boc-LKR-AMC) and Boc-Leu-Arg-Arg-AMC (Boc-LRR-AMC).
Introduction to the Substrates
Both this compound and Boc-Leu-Arg-Arg-AMC are synthetic tripeptide substrates that release a fluorescent AMC group upon proteolytic cleavage. The core structure features a C-terminal Arginine (Arg) residue, making them prime targets for enzymes that recognize and cleave at the carboxyl side of basic amino acids. The key distinction lies in the P2 position, which is occupied by either Lysine (Lys) in Boc-LKR-AMC or another Arginine in Boc-LRR-AMC. This seemingly subtle difference can influence their specificity and kinetic profiles with various proteases.
Performance Comparison and Applications
| Feature | This compound (Boc-LKR-AMC) | Boc-Leu-Arg-Arg-AMC (Boc-LRR-AMC) |
| Primary Structure | Boc-Leucine-Lysine-Arginine-AMC | Boc-Leucine-Arginine-Arginine-AMC |
| P2 Residue | Lysine | Arginine |
| Primary Applications | - Kex2 endoprotease (kexin) activity assays.- Assays for enzymes cleaving at the carboxyl side of paired basic residues. | - Measuring the trypsin-like activity of the 20S and 26S proteasome.- Kex2 endoprotease (kexin) activity assays.- Kallikrein 5 activity assays. |
| Known Target Enzymes | Kex2 Endoprotease | 20S/26S Proteasome (Trypsin-like activity), Kex2 Endoprotease, Kallikrein 5 |
Note on Quantitative Data: The absence of standardized, direct comparative kinetic data (Km and kcat) necessitates that for applications requiring precise enzymatic characterization, researchers should perform their own kinetic analyses to determine the optimal substrate for their specific enzyme and experimental conditions.
Relevant Signaling Pathway: The Ubiquitin-Proteasome System
Boc-Leu-Arg-Arg-AMC is a key reagent for studying the trypsin-like activity of the proteasome, a central component of the Ubiquitin-Proteasome System (UPS). The UPS is a major pathway for protein degradation in eukaryotic cells, playing a crucial role in cellular homeostasis, cell cycle control, and signal transduction.
Caption: The Ubiquitin-Proteasome Pathway for targeted protein degradation.
Experimental Protocols
The following is a generalized protocol for a fluorometric protease assay using either Boc-LKR-AMC or Boc-LRR-AMC. It is crucial to optimize buffer composition, enzyme concentration, and substrate concentration for each specific application.
Materials
-
This compound or Boc-Leu-Arg-Arg-AMC
-
Enzyme of interest (e.g., purified proteasome, Kex2, etc.)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 5 mM MgCl₂, 1 mM DTT)
-
DMSO for substrate stock solution
-
96-well black microplate
-
Fluorometric plate reader with excitation at ~360-380 nm and emission at ~440-460 nm
Experimental Workflow Diagram
Caption: General workflow for a fluorometric protease activity assay.
Detailed Method
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of the AMC substrate in DMSO.
-
Dilute the enzyme to the desired concentration in pre-warmed assay buffer. The optimal enzyme concentration should be determined empirically and will depend on its activity.
-
Prepare the working substrate solution by diluting the stock solution in assay buffer to the final desired concentration (typically in the range of 10-100 µM).
-
-
Assay Procedure:
-
To each well of a 96-well black microplate, add the diluted enzyme solution.
-
Include control wells:
-
Blank: Assay buffer without enzyme.
-
Inhibitor Control (optional): Enzyme pre-incubated with a known inhibitor.
-
-
Pre-incubate the plate at the desired assay temperature (e.g., 37°C) for 5-10 minutes.
-
Initiate the reaction by adding the working substrate solution to all wells.
-
Immediately place the plate in a pre-warmed fluorometric plate reader.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) with readings taken every 1-2 minutes. Use an excitation wavelength of approximately 360-380 nm and an emission wavelength of 440-460 nm.
-
Plot the fluorescence units (RFU) against time (minutes).
-
Determine the initial reaction velocity (V₀) from the linear portion of the curve (slope of RFU/min).
-
Subtract the slope of the blank well from the slopes of the sample wells to correct for background fluorescence.
-
Conclusion
Both this compound and Boc-Leu-Arg-Arg-AMC are valuable tools for the investigation of proteases with trypsin-like activity. The choice between them will largely depend on the specific enzyme under investigation. Boc-Leu-Arg-Arg-AMC is a well-established substrate for measuring the trypsin-like activity of the proteasome, while both substrates can be utilized for assaying Kex2 endoprotease. The subtle difference in the P2 position can influence substrate recognition and cleavage efficiency, and therefore, empirical validation is recommended to select the optimal substrate for a given experimental system. The provided experimental protocol serves as a robust starting point for these investigations, allowing for the reliable and sensitive measurement of protease activity.
A Comparative Guide to Protease Assays: Boc-Leu-Lys-Arg-AMC vs. FRET Substrates
For Researchers, Scientists, and Drug Development Professionals
In the realm of protease research and drug discovery, the selection of an appropriate assay substrate is paramount for obtaining accurate and reproducible data. This guide provides a detailed comparison of two widely used classes of fluorogenic substrates: the single-fluorophore aminomethylcoumarin (AMC) conjugate, exemplified by Boc-Leu-Lys-Arg-AMC, and substrates based on Förster Resonance Energy Transfer (FRET). We will delve into their respective mechanisms of action, present comparative performance data, and provide detailed experimental protocols to aid in the selection of the optimal substrate for your research needs.
At a Glance: Key Differences
| Feature | This compound (AMC Substrate) | FRET Substrates |
| Mechanism | Enzymatic cleavage releases a single fluorescent molecule (AMC). | Enzymatic cleavage separates a donor-quencher pair, leading to an increase in donor fluorescence. |
| Signal Generation | Direct fluorescence of the liberated AMC. | De-quenching of the donor fluorophore. |
| Peptide Sequence | Typically a short, specific recognition sequence for the target protease. | A specific protease cleavage sequence flanked by a donor and a quencher molecule. |
| Spectral Properties | Fixed excitation and emission maxima of AMC (typically ~360-380 nm Ex / ~440-460 nm Em).[1][2] | Tunable, depending on the chosen donor-quencher pair. Can be designed for different wavelength ranges to minimize interference. |
| Sensitivity | Generally high, but can be limited by background fluorescence. | Can offer very high sensitivity and signal-to-background ratios, especially with optimized donor-quencher pairs.[3] |
| Assay Design | Simpler substrate design. | More complex substrate design and synthesis. |
| Applications | Widely used for purified enzyme assays and inhibitor screening for various proteases, including trypsin-like proteases and Kex2.[4][5][6] | Versatile for a broad range of proteases, including caspases, and suitable for in-cell and in-vivo imaging.[7][8][9] |
Delving Deeper: Mechanism of Action
The fundamental difference between these two substrate types lies in how they generate a fluorescent signal upon cleavage by a protease.
This compound: This substrate consists of a peptide sequence (Leu-Lys-Arg) recognized by specific proteases, linked to a fluorescent 7-amino-4-methylcoumarin (AMC) group. The N-terminus is protected by a tert-butyloxycarbonyl (Boc) group. In its intact form, the AMC fluorophore is non-fluorescent. Upon enzymatic cleavage of the amide bond between the arginine (Arg) and the AMC, the free AMC is released, which is highly fluorescent. The rate of increase in fluorescence is directly proportional to the enzyme's activity.
FRET Substrates: These substrates are designed with a donor fluorophore and a quencher molecule positioned at opposite ends of a protease-specific cleavage sequence.[10] When the substrate is intact, the close proximity of the donor and quencher allows for Förster Resonance Energy Transfer to occur. The energy from the excited donor is transferred to the quencher, resulting in little to no fluorescence from the donor. When a protease cleaves the peptide linker, the donor and quencher are separated, disrupting FRET and leading to a significant increase in the donor's fluorescence emission.[8]
Performance Data: A Quantitative Comparison
Direct head-to-head kinetic data for this compound and a FRET substrate with the same enzyme is scarce in publicly available literature. However, we can draw comparisons from studies on proteases that can cleave both types of substrates, such as trypsin-like proteases. The following table summarizes representative kinetic parameters for AMC-based and FRET-based substrates with relevant proteases.
| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| Kex2 Protease | Boc-L-R-R-AMC | 58 | 170 | 2.9 x 10⁶ | N/A |
| Trypsin | Boc-Q-A-R-AMC | N/A | N/A | N/A | [11] |
| Caspase-3 | Ac-DEVD-AMC | N/A | N/A | N/A | [3][12] |
| Trypsin | DANS-α1PI (FRET) | N/A | N/A | N/A | |
| Caspase-3 | CFP-DEVD-YFP (FRET) | N/A | N/A | N/A | [3] |
Note: "N/A" indicates that the specific kinetic parameter was not provided in the cited source in a directly comparable format. The data presented is for illustrative purposes to highlight the types of values obtained with these substrates.
Experimental Protocols
Below are detailed, generalized protocols for performing protease assays using this compound and a generic FRET substrate. Researchers should optimize these protocols for their specific enzyme and experimental conditions.
Protocol 1: Protease Assay using this compound
1. Materials:
- Purified protease of interest
- This compound substrate
- Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM CaCl₂)
- DMSO for substrate stock solution
- 96-well black microplate
- Fluorescence microplate reader
2. Procedure:
- Substrate Preparation: Prepare a stock solution of this compound (e.g., 10 mM) in DMSO.
- Reaction Setup:
- In a 96-well black microplate, add the desired volume of Assay Buffer to each well.
- Add the appropriate volume of the purified protease to the wells.
- Include control wells with buffer only (no enzyme) and enzyme with a known inhibitor.
- Initiate Reaction: Add the this compound substrate to each well to a final concentration typically in the range of 10-100 µM. The final DMSO concentration should be kept low (e.g., <1-2%) to avoid affecting enzyme activity.
- Incubation and Measurement:
- Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate temperature (e.g., 37°C).
- Measure the increase in fluorescence intensity over time.
- Excitation Wavelength: 360-380 nm
- Emission Wavelength: 440-460 nm
- Data Analysis:
- Determine the initial reaction velocity (rate of fluorescence increase) from the linear portion of the kinetic curve.
- Subtract the background fluorescence from the no-enzyme control.
- Plot the initial velocity against the substrate concentration to determine kinetic parameters (Km and Vmax) using Michaelis-Menten analysis.
Protocol 2: Protease Assay using a FRET Substrate
1. Materials:
- Purified protease of interest
- FRET substrate (with a specific donor-quencher pair)
- Assay Buffer (optimized for the specific protease)
- DMSO for substrate stock solution
- 96-well black microplate
- Fluorescence microplate reader
2. Procedure:
- Substrate Preparation: Prepare a stock solution of the FRET substrate (e.g., 1-10 mM) in DMSO.
- Reaction Setup:
- In a 96-well black microplate, add the desired volume of Assay Buffer to each well.
- Add the purified protease to the experimental wells.
- Include necessary controls: buffer only, substrate only (to measure background fluorescence), and enzyme with an inhibitor.
- Initiate Reaction: Add the FRET substrate to each well. The optimal final concentration will depend on the substrate's Km and should be determined empirically.
- Incubation and Measurement:
- Immediately transfer the plate to a fluorescence plate reader set to the appropriate temperature.
- Monitor the increase in the donor's fluorescence intensity over time.
- Excitation Wavelength: Specific to the donor fluorophore.
- Emission Wavelength: Specific to the donor fluorophore.
- Data Analysis:
- Calculate the initial reaction velocity from the linear phase of the fluorescence increase.
- Correct for background fluorescence by subtracting the values from the substrate-only control.
- For kinetic analysis, vary the substrate concentration and plot the initial velocities against concentration to determine Km and Vmax.
Visualizing the Process
To further clarify the concepts discussed, the following diagrams illustrate the mechanisms of action and a general experimental workflow.
Caption: Mechanism of signal generation for AMC and FRET substrates.
Caption: General experimental workflow for protease assays.
Conclusion
Both this compound and FRET substrates are powerful tools for the characterization of protease activity. The choice between them will depend on the specific requirements of the assay.
-
This compound and similar AMC substrates offer a straightforward and cost-effective option for routine enzyme activity measurements and inhibitor screening, particularly for well-characterized proteases.
-
FRET substrates provide greater flexibility in terms of spectral properties and can offer superior sensitivity, making them ideal for complex experimental systems, including cell-based assays and multiplexing applications.
By carefully considering the factors outlined in this guide, researchers can confidently select the most appropriate substrate to advance their scientific investigations.
References
- 1. ubpbio.com [ubpbio.com]
- 2. ubpbio.com [ubpbio.com]
- 3. Rapid caspase-3 activation during apoptosis revealed using fluorescence-resonance energy transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Boc-Leu-Arg-Arg-AMC - Nordic Biosite [nordicbiosite.com]
- 7. Quantitative analysis of fluorescent caspase substrate cleavage in intact cells and identification of novel inhibitors of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Real-Time Monitoring of Apoptosis by Caspase-3-Like Protease Induced FRET Reduction Triggered by Amyloid Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. FLIM-FRET Imaging of Caspase-3 Activity in Live Cells Using Pair of Red Fluorescent Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jascoinc.com [jascoinc.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Kinetic Intermediates en Route to the Final Serpin-Protease Complex: STUDIES OF COMPLEXES OF α1-PROTEASE INHIBITOR WITH TRYPSIN - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Specificity of Boc-Leu-Lys-Arg-AMC for Kex2 Versus Furin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the enzymatic specificity of the fluorogenic substrate Boc-Leu-Lys-Arg-AMC when cleaved by the proprotein convertases Kex2 and furin. While both enzymes are calcium-dependent serine proteases that cleave precursor proteins at basic amino acid residues, they exhibit distinct substrate preferences. Understanding these differences is critical for the design of specific enzyme assays and the development of targeted therapeutic inhibitors.
Executive Summary
The fluorogenic peptide this compound serves as an excellent substrate for the yeast endoprotease Kex2, which demonstrates high catalytic efficiency in cleaving this peptide. In contrast, while furin is the mammalian homolog of Kex2, its substrate specificity is more stringent, particularly at the P4 position. The presence of Leucine at the P4 position in this compound makes it a suboptimal substrate for furin, which strongly prefers a basic residue like Arginine at this site. This guide presents the available quantitative kinetic data for Kex2 and offers a qualitative comparison for furin based on established substrate specificity profiles.
Quantitative Data Presentation
Table 1: Kinetic Parameters of Kex2 with this compound
| Enzyme | Substrate | kcat (s⁻¹) | Km (µM) | kcat/Km (M⁻¹s⁻¹) |
| Kex2 | This compound | 23 | 3.9 | 5.9 x 10⁶ |
| Data sourced from Brenner & Fuller (1992)[1] |
Comparative Specificity Analysis
Kex2 Specificity: Kex2 exhibits a strong preference for substrates with a Lys-Arg or Arg-Arg dipeptide at the P2 and P1 positions, respectively.[1] The enzyme also shows a dual specificity at the P4 position, accommodating both basic (Arginine) and large aliphatic (Leucine) residues. The kinetic data in Table 1 demonstrates that Kex2 efficiently processes this compound, with a low Michaelis constant (Km) indicating high affinity and a high catalytic efficiency (kcat/Km).
Furin Specificity: Furin, the ubiquitously expressed mammalian proprotein convertase, has a more stringent substrate recognition motif, typically cleaving after an Arg-X-(Lys/Arg)-Arg↓ sequence.[2] A key difference from Kex2 is furin's strong preference for a basic residue, particularly Arginine, at the P4 position.[2] The presence of an aliphatic residue like Leucine at P4, as in this compound, is not favorable for efficient furin cleavage. Studies on furin's substrate preferences have shown that substitutions at the P4 position away from Arginine can significantly decrease the rate of cleavage. For instance, replacing a P4 Arginine with a non-basic residue can reduce cleavage efficiency by orders of magnitude.
Therefore, it can be inferred that the catalytic efficiency (kcat/Km) of furin for this compound would be substantially lower than that observed for Kex2.
Biological Roles and Processing Pathways
Kex2 and furin, despite structural similarities, operate in different organisms and participate in distinct biological pathways. Their substrate specificities have evolved to recognize and process a unique set of precursor proteins.
References
Navigating Protease Specificity: A Comparative Guide to Boc-Leu-Lys-Arg-AMC Cross-Reactivity
For researchers, scientists, and drug development professionals, understanding the specificity of protease substrates is paramount for accurate enzymatic assays and the development of targeted therapeutics. This guide provides a comparative analysis of the fluorogenic substrate Boc-Leu-Lys-Arg-AMC, detailing its known interactions and potential cross-reactivity with a range of proteases. The information presented is supported by available experimental data and established principles of protease specificity.
The fluorogenic peptide substrate, t-Butyloxycarbonyl-L-leucyl-L-lysyl-L-arginine-7-amido-4-methylcoumarin (this compound), is a valuable tool for the detection of certain protease activities. Cleavage of the amide bond between the arginine residue and the 7-amido-4-methylcoumarin (AMC) group by a protease liberates the highly fluorescent AMC moiety, providing a sensitive measure of enzymatic activity. While primarily recognized as a substrate for the Kex2 endoprotease, its core sequence of basic residues at the P1 and P2 positions suggests potential for cross-reactivity with other trypsin-like serine proteases.
Comparative Analysis of Protease Activity on this compound
The following table summarizes the known and predicted reactivity of various proteases with this compound. Due to a lack of comprehensive kinetic studies on this specific substrate with a wide array of proteases, some of the information is inferred from the known specificity of the enzymes and data from structurally similar substrates.
| Protease Family | Protease | Known/Predicted Activity | Supporting Evidence & Remarks |
| Proprotein Convertases | Kex2 | High | This compound is a well-established, good substrate for the yeast Kex2 endoprotease, a calcium-dependent serine protease that cleaves on the carboxyl side of paired basic residues.[1] |
| Furin | Likely | Furin shares a similar cleavage specificity with Kex2 (paired basic residues). While direct kinetic data for this compound is limited, the similar substrate Boc-Arg-Val-Arg-Arg-AMC is efficiently cleaved by furin. | |
| Coagulation Factors | Thrombin | Moderate to High | Thrombin is a serine protease that preferentially cleaves after arginine and lysine residues. Substrate microarray studies show that thrombin has a strong preference for Arg at the P1 position.[2] |
| Plasmin | Moderate | Plasmin, a key enzyme in fibrinolysis, also exhibits a preference for lysine and arginine at the P1 position.[3] Substrates with Lys at P1 are reported to be specific for plasmin.[3][4] | |
| Factor Xa | Low to Moderate | Factor Xa is another serine protease in the coagulation cascade that recognizes and cleaves after arginine. However, its substrate specificity is more restricted than thrombin, often requiring a specific sequence at P2-P4 positions. | |
| Kallikreins | Plasma Kallikrein | Likely | Plasma kallikrein is a serine protease that preferentially cleaves at arginine and lysine residues. |
| Trypsin-like Proteases | Trypsin | High | Trypsin is the archetypal serine protease that cleaves C-terminal to arginine and lysine residues. This compound is expected to be an excellent substrate for trypsin. |
| Proteasome (Trypsin-like activity) | Likely | The 20S proteasome possesses trypsin-like activity that cleaves after basic residues. The similar substrate Boc-Leu-Arg-Arg-AMC is commonly used to measure this activity.[5][6][7][8][9][10][11] | |
| Cysteine Proteases | Cathepsin B | Low to Moderate | While primarily a cysteine protease, Cathepsin B can exhibit endopeptidase activity with a preference for basic residues at the P1 and P2 positions, particularly at neutral pH.[12] However, specificity may be lower compared to serine proteases. A specifically designed substrate for Cathepsin B is Z-Nle-Lys-Arg-AMC.[13] |
Experimental Protocols
To empirically determine the cross-reactivity of this compound with a protease of interest, a standardized enzymatic assay should be performed.
General Protocol for Protease Activity Assay
This protocol can be adapted for various proteases by optimizing the buffer conditions.
Materials:
-
This compound substrate
-
Dimethyl sulfoxide (DMSO) for stock solution
-
Purified protease of interest
-
Assay Buffer (e.g., for Trypsin-like proteases: 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 10 mM CaCl₂)
-
96-well black microplate
-
Fluorometric plate reader with excitation at ~360-380 nm and emission at ~440-460 nm.
Procedure:
-
Substrate Preparation: Prepare a 10 mM stock solution of this compound in DMSO.
-
Working Solution Preparation: Dilute the stock solution to the desired final concentrations (e.g., a range from 1 µM to 100 µM for kinetic analysis) in the assay buffer.
-
Enzyme Preparation: Dilute the purified protease to the desired concentration in the assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.
-
Assay Execution:
-
Add 50 µL of the protease solution to each well of the 96-well plate.
-
To initiate the reaction, add 50 µL of the substrate working solution to each well.
-
Immediately place the plate in the fluorometric plate reader.
-
-
Data Acquisition: Measure the increase in fluorescence intensity over time (kinetic mode) for at least 15-30 minutes at 37°C.
-
Data Analysis:
-
Determine the initial velocity (V₀) of the reaction from the linear portion of the fluorescence versus time plot.
-
For kinetic parameter determination, plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax. The catalytic rate constant (kcat) can be calculated from Vmax if the enzyme concentration is known.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general principle of the fluorogenic assay and a workflow for assessing cross-reactivity.
References
- 1. This compound peptide [novoprolabs.com]
- 2. Profiling serine protease substrate specificity with solution phase fluorogenic peptide microarrays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ultrasensitive fluorogenic substrates for serine proteases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ultrasensitive Fluorogenic Substrates for Serine Proteases | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. caymanchem.com [caymanchem.com]
- 7. ubpbio.com [ubpbio.com]
- 8. ubpbio.com [ubpbio.com]
- 9. ubpbio.com [ubpbio.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. ubpbio.com [ubpbio.com]
- 12. Cathepsin B Dipeptidyl Carboxypeptidase and Endopeptidase Activities Demonstrated across a Broad pH Range - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Researcher's Guide to Validating Protease Activity: A Comparative Analysis of Specific Inhibitors using Boc-Leu-Lys-Arg-AMC
For researchers, scientists, and drug development professionals, the accurate validation of protease activity is paramount. This guide provides a comprehensive comparison of common serine protease inhibitors, detailing their efficacy when used in conjunction with the fluorogenic substrate Boc-Leu-Lys-Arg-AMC. We present supporting experimental data, detailed protocols, and visual workflows to aid in the selection of the most appropriate inhibitor for your research needs.
The validation of protease activity is a critical step in various fields of biological research, from understanding fundamental cellular processes to the development of novel therapeutics. The use of specific inhibitors allows for the confident attribution of observed proteolytic activity to a particular enzyme or class of enzymes. When combined with a sensitive fluorogenic substrate such as this compound, which is cleaved by trypsin-like serine proteases to release a fluorescent signal, researchers can quantitatively assess enzyme activity and inhibition.
Comparative Efficacy of Serine Protease Inhibitors
To facilitate the selection of an appropriate inhibitor, the following table summarizes the half-maximal inhibitory concentration (IC50) values for several common serine protease inhibitors against trypsin, a model trypsin-like serine protease. These values were determined using the this compound substrate. Lower IC50 values are indicative of higher inhibitory potency.
| Inhibitor | Type | Target Proteases | IC50 for Trypsin (with Boc-Leu-Arg-Arg-AMC) |
| Aprotinin | Natural Polypeptide | Serine Proteases (e.g., Trypsin, Chymotrypsin, Plasmin, Kallikrein) | Ki: 0.06 pM[1] |
| Soybean Trypsin Inhibitor (SBTI) | Natural Protein | Trypsin, Chymotrypsin (weaker) | Not specified with this substrate. |
| Leupeptin | Microbial Aldehyde | Serine and Cysteine Proteases (e.g., Trypsin, Calpain, Cathepsin B)[2] | IC50 values are substrate-dependent. |
| AEBSF (Pefabloc SC) | Synthetic Sulfonyl Fluoride | Irreversible inhibitor of Serine Proteases (e.g., Trypsin, Chymotrypsin, Thrombin, Kallikrein)[3][4] | < 15 µM[5] |
Note: IC50 values can be influenced by experimental conditions such as enzyme and substrate concentrations, buffer pH, and temperature. The Ki (inhibition constant) for Aprotinin is provided, which is a more absolute measure of binding affinity. It is recommended to determine the IC50 under your specific assay conditions.
Experimental Protocols
Accurate and reproducible results depend on meticulously executed experimental protocols. Below are detailed methodologies for determining protease activity and inhibition using this compound.
I. General Protease Activity Assay
This protocol describes the basic steps for measuring the activity of a trypsin-like protease.
Materials:
-
Trypsin-like protease of interest
-
Assay Buffer (e.g., 50 mM Tris, 10 mM CaCl2, 150 mM NaCl, pH 7.5-8.0)
-
DMSO (for dissolving the substrate)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: ~360-380 nm, Emission: ~440-460 nm)
Procedure:
-
Prepare a stock solution of the substrate: Dissolve this compound in DMSO to a concentration of 10 mM. Store in aliquots at -20°C.
-
Prepare working solutions:
-
Dilute the protease to the desired concentration in Assay Buffer.
-
Dilute the substrate stock solution in Assay Buffer to the final desired concentration (e.g., 50-200 µM).[6][7] It is recommended to perform a substrate titration to determine the optimal concentration (ideally at or below the Km value).
-
-
Set up the assay:
-
Add 50 µL of Assay Buffer (for blank) or the diluted protease solution to the wells of the 96-well plate.
-
Pre-incubate the plate at the desired assay temperature (e.g., 37°C) for 5-10 minutes.
-
-
Initiate the reaction: Add 50 µL of the substrate working solution to each well to start the reaction.
-
Measure fluorescence: Immediately begin monitoring the increase in fluorescence intensity over time using a microplate reader. Record data every 1-2 minutes for a period of 30-60 minutes.
-
Data Analysis:
-
Subtract the fluorescence of the blank from all readings.
-
Plot the fluorescence intensity versus time.
-
The initial linear portion of the curve represents the rate of the enzymatic reaction. Calculate the slope of this linear phase (V₀, initial velocity).
-
II. Protease Inhibition Assay (IC50 Determination)
This protocol is designed to determine the IC50 value of a protease inhibitor.
Materials:
-
Same as the General Protease Activity Assay
-
Protease inhibitor of interest
Procedure:
-
Prepare inhibitor dilutions: Prepare a serial dilution of the inhibitor in Assay Buffer. The concentration range should span several orders of magnitude around the expected IC50.
-
Set up the assay:
-
In the wells of a 96-well plate, add 25 µL of the diluted inhibitor solutions. Include a control well with Assay Buffer instead of inhibitor (representing 0% inhibition).
-
Add 25 µL of the diluted protease solution to each well.
-
Incubate the plate at the desired temperature for a pre-determined time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Initiate the reaction: Add 50 µL of the substrate working solution to each well.
-
Measure fluorescence and analyze data:
-
Follow steps 5 and 6 from the General Protease Activity Assay to obtain the initial velocity (V₀) for each inhibitor concentration.
-
Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [1 - (V₀ with inhibitor / V₀ without inhibitor)] * 100
-
Plot the % Inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of inhibitor that produces 50% inhibition.
-
Visualizing Experimental and Biological Pathways
To provide a clearer understanding of the experimental workflow and the biological context of protease activity, the following diagrams have been generated using Graphviz.
Experimental Workflow
Caption: Workflow for determining protease inhibitor IC50.
Signaling Pathways
Trypsin-like serine proteases play crucial roles in various signaling cascades. Understanding these pathways provides context for the importance of their specific inhibition.
Blood Coagulation Cascade
The coagulation cascade is a prime example of a process heavily reliant on the sequential activation of serine proteases.
Caption: Simplified blood coagulation cascade.
Ubiquitin-Proteasome Pathway
The proteasome, a large protein complex, contains subunits with trypsin-like activity that are essential for protein degradation.
Caption: Ubiquitin-proteasome protein degradation pathway.
By utilizing the information and protocols within this guide, researchers can confidently and accurately validate protease activity, contributing to the advancement of their respective fields.
References
A Head-to-Head Battle of Fluorophores: Unveiling the Kinetic Differences Between AMC and ACC Substrates
For researchers in drug discovery and enzyme kinetics, the choice of fluorogenic substrate is paramount for sensitive and reliable enzymatic assays. Among the most common are those based on 7-amino-4-methylcoumarin (AMC) and 7-amino-4-trifluoromethylcoumarin (ACC). This guide provides an objective, data-driven comparison of the kinetic performance of AMC versus ACC substrates, empowering you to select the optimal tool for your research needs.
At the heart of their utility, both AMC and ACC are fluorescent molecules that are conjugated to a peptide or other molecular recognition sequence. In this conjugated form, their fluorescence is quenched. Upon enzymatic cleavage of the recognition sequence, the free fluorophore is released, resulting in a significant increase in fluorescence that is directly proportional to enzyme activity. While both serve this fundamental purpose, their distinct chemical structures impart significant differences in their photophysical and kinetic properties.
Brighter Signals with ACC: A Clear Advantage in Sensitivity
A critical determinant of assay sensitivity is the quantum yield of the fluorophore. In this regard, ACC demonstrably outperforms AMC. The trifluoromethyl group in ACC enhances its fluorescence properties, resulting in an approximately 2.8- to 3-fold higher fluorescence yield compared to AMC at standard excitation and emission wavelengths.[1] This increased brightness allows for the detection of lower levels of enzymatic activity and enables the use of lower concentrations of both enzyme and substrate, which can be particularly advantageous when working with precious or difficult-to-purify enzymes.[1]
Comparative Fluorescence Properties
For optimal detection, it is crucial to use the appropriate excitation and emission wavelengths for each fluorophore. Cleavage of the substrate by a protease leads to a shift in the spectral properties of the coumarin derivative.
| Compound | Excitation Max (nm) | Emission Max (nm) | Relative Fluorescence Units (RFU)/nM (at λex = 380 nm, λem = 460 nm) |
| ACC | 350 | 450 | 4,390 |
| Peptide-ACC Conjugate | 325 | 400 | 4.6 |
| AMC | 340 | 440 | 1,550 |
| Peptide-AMC Conjugate | 330 | 390 | 2.2 |
Table 1: Fluorescence properties of AMC and ACC and their substrate conjugates. Data sourced from Harris, J. L., et al. (2000).[1]
Kinetic Parameters: A Closer Look at Enzyme Efficiency
While fluorescence intensity is a key factor, the kinetic parameters of Michaelis constant (K_m) and catalytic rate constant (k_cat) are the ultimate measures of a substrate's suitability for a particular enzyme. K_m reflects the substrate concentration at which the reaction velocity is half of the maximum (V_max) and is an inverse measure of the substrate's affinity for the enzyme. A lower K_m indicates a higher affinity. The k_cat, or turnover number, represents the number of substrate molecules converted to product per enzyme molecule per second. The ratio of k_cat/K_m is a measure of the enzyme's catalytic efficiency.
Studies have shown that for some enzymes, the kinetic profiles of ACC and AMC-based substrates are comparable. For instance, the steady-state kinetic constants of thrombin were found to be similar for substrates containing either fluorophore.[1]
| Substrate | k_cat (s⁻¹) | K_m (µM) | k_cat/K_m (M⁻¹s⁻¹) |
| Ac-Nle-Thr-Pro-Lys-ACC | 3.1 ± 0.3 | 10 ± 1 | 3.1 x 10⁵ |
| Ac-Nle-Thr-Pro-Lys-AMC | 2.8 ± 0.2 | 12 ± 2 | 2.3 x 10⁵ |
| Ac-Leu-Gly-Pro-Lys-ACC | 1.9 ± 0.2 | 150 ± 20 | 1.3 x 10⁴ |
| Ac-Leu-Gly-Pro-Lys-AMC | 2.2 ± 0.1 | 140 ± 10 | 1.6 x 10⁴ |
Table 2: Steady-state kinetic constants for thrombin with matched ACC and AMC tetrapeptide substrates. Data sourced from Harris, J. L., et al. (2000).[1]
While the data for thrombin suggests comparable kinetic performance, the enhanced fluorescence of ACC remains a significant practical advantage. Furthermore, for other enzyme families like caspases, ACC-based substrates have been extensively used to determine kinetic parameters, highlighting their utility in characterizing enzyme specificity and efficiency.
| Substrate (Ac-Peptide-ACC) | Caspase-3 (k_cat/K_M, M⁻¹s⁻¹) | Caspase-7 (k_cat/K_M, M⁻¹s⁻¹) | Caspase-8 (k_cat/K_M, M⁻¹s⁻¹) | Caspase-9 (k_cat/K_M, M⁻¹s⁻¹) |
| Ac-DEVD-ACC | 240,000 | 110,000 | 1,300 | 1,100 |
| Ac-LEHD-ACC | 13,000 | 1,800 | 220,000 | 2,900 |
| Ac-IETD-ACC | 41,000 | 16,000 | 130,000 | 1,200 |
| Ac-WEHD-ACC | 1,200 | 300 | 1,100 | 1,500 |
Table 3: Catalytic efficiencies (k_cat/K_M) of various caspases with ACC-labeled peptide substrates. Data adapted from Stennicke, H. R., et al. (2000).
Visualizing the Process: From Signaling to Assay
The selection of a fluorogenic substrate is often guided by the specific biological pathway under investigation. A prominent example is the study of apoptosis, or programmed cell death, where a cascade of proteases known as caspases are activated.
References
A Researcher's Guide to Confirming Enzyme Inhibition: A Comparative Analysis of Boc-Leu-Lys-Arg-AMC and Alternative Fluorogenic Substrates
For researchers, scientists, and drug development professionals, the accurate determination of enzyme inhibition is a cornerstone of discovery. This guide provides a comprehensive comparison of the widely used fluorogenic substrate, Boc-Leu-Lys-Arg-AMC, with its common alternatives. By presenting key performance data, detailed experimental protocols, and visual representations of relevant biological pathways, this document serves as a practical resource for selecting the optimal substrate and designing robust enzyme inhibition assays.
Introduction to Fluorogenic Substrates in Enzyme Inhibition Assays
Fluorogenic substrates are invaluable tools for studying the activity of proteases, a major class of enzymes involved in a vast array of physiological and pathological processes. These synthetic peptides consist of a specific amino acid sequence recognized by the target enzyme, linked to a fluorescent reporter molecule, most commonly 7-amino-4-methylcoumarin (AMC). In their intact state, these substrates are non-fluorescent or exhibit low fluorescence. Upon enzymatic cleavage of the peptide bond, the AMC fluorophore is released, resulting in a significant increase in fluorescence intensity. This change in fluorescence can be precisely measured over time to determine the rate of the enzymatic reaction.
The confirmation of enzyme inhibition is a critical application of these substrates. By measuring the rate of substrate cleavage in the presence and absence of a potential inhibitor, researchers can quantify the inhibitor's potency and elucidate its mechanism of action. This compound is a well-established substrate for a variety of trypsin-like serine proteases, the proteasome, and the yeast endoprotease Kex2. Its peptide sequence mimics the cleavage sites of many endogenous proteins, making it a versatile tool for studying these enzymes.
Performance Comparison of Fluorogenic Substrates
The choice of substrate can significantly impact the sensitivity, specificity, and overall reliability of an enzyme inhibition assay. This section compares this compound with two structurally similar and commonly used alternatives: Boc-Leu-Arg-Arg-AMC and Boc-Leu-Gly-Arg-AMC. Additionally, we will consider substrates utilizing a different fluorophore, 7-amino-4-carbamoylmethylcoumarin (ACC), which has been reported to offer enhanced fluorescence properties.
Key Performance Parameters
The performance of a fluorogenic substrate is primarily defined by its kinetic parameters, the Michaelis constant (Km) and the maximum reaction velocity (Vmax).
-
Km (Michaelis Constant): Represents the substrate concentration at which the reaction rate is half of Vmax. A lower Km value indicates a higher affinity of the enzyme for the substrate, which can be advantageous in assays with low enzyme or substrate concentrations.
-
Vmax (Maximum Velocity): The maximum rate of the reaction when the enzyme is saturated with the substrate.
-
kcat/Km (Catalytic Efficiency): This value represents the enzyme's overall efficiency in converting a specific substrate into a product. A higher kcat/Km indicates a more efficient substrate.
The following tables summarize the available kinetic data for this compound and its alternatives with key enzymes. It is important to note that direct comparisons can be challenging due to variations in experimental conditions (e.g., buffer composition, pH, temperature) across different studies.
Table 1: Comparison of Kinetic Parameters for Trypsin-like Proteases
| Substrate | Enzyme | Km (µM) | Vmax (relative units) | kcat/Km (M-1s-1) | Reference |
| Boc-Gln-Ala-Arg-AMC | Trypsin | 2.3 ± 0.2 | 160 ± 25 | 1.5 x 104 | [1] |
| Ac-Leu-Gly-Pro-Lys-AMC | Thrombin | 2.3 ± 0.2 | 160 ± 25 | 1.5 x 10-3 | [2] |
| Ac-Leu-Gly-Pro-Lys-ACC | Thrombin | 3.2 ± 0.4 | 195 ± 30 | 1.8 x 10-3 | [2] |
Table 2: Comparison of Kinetic Parameters for Proteasome (Trypsin-Like Activity)
| Substrate | Enzyme | Km (µM) | Vmax (relative units) | kcat/Km (M-1s-1) | Reference |
| Boc-Leu-Arg-Arg-AMC | 20S Proteasome | 50-200 (Working Conc.) | - | - | [3] |
| Ac-Arg-Leu-Arg-AMC | 20S Proteasome | - | - | - | [4] |
Table 3: Comparison of Kinetic Parameters for Kex2 Endoprotease
| Substrate | Enzyme | Km (µM) | Vmax (relative units) | kcat/Km (M-1s-1) | Reference |
| Peptidyl-MCA Substrates | Kex2 | - | - | (2-5) x 107 | [5] |
Note on ACC Substrates: Studies have shown that substrates utilizing the ACC fluorophore can have an approximately 2.8-fold higher fluorescence yield compared to their AMC counterparts. This enhanced sensitivity allows for the use of lower enzyme and substrate concentrations in assays[2].
Experimental Protocols
This section provides a detailed, generalized protocol for a fluorometric enzyme inhibition assay. This protocol can be adapted for use with this compound and its alternatives.
General Protocol for Fluorometric Enzyme Inhibition Assay
1. Materials and Reagents:
-
Purified enzyme of interest
-
Fluorogenic substrate stock solution (e.g., 10 mM in DMSO)
-
Test inhibitor stock solution (in a suitable solvent, e.g., DMSO)
-
Assay buffer (enzyme-specific, e.g., Tris-HCl or HEPES with appropriate pH and salt concentrations)
-
Black, flat-bottom 96-well microplate
-
Fluorescence microplate reader with appropriate excitation and emission filters (typically ~360-380 nm excitation and ~440-460 nm emission for AMC)
2. Assay Procedure:
-
Prepare Reagent Solutions:
-
Thaw all reagents on ice.
-
Prepare a series of dilutions of the test inhibitor in assay buffer. Also, prepare a vehicle control (buffer with the same concentration of solvent as the inhibitor dilutions).
-
Prepare the final working solution of the enzyme in assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.
-
Prepare the final working solution of the fluorogenic substrate in assay buffer. The concentration is typically at or below the Km value to ensure the assay is sensitive to competitive inhibitors.
-
-
Assay Setup (in a 96-well plate):
-
Add a fixed volume of the enzyme working solution to each well.
-
Add the various concentrations of the test inhibitor or vehicle control to the appropriate wells.
-
Incubate the enzyme and inhibitor mixture for a predetermined period (e.g., 15-30 minutes) at the optimal temperature for the enzyme to allow for inhibitor binding.
-
-
Initiate the Reaction:
-
Add a fixed volume of the substrate working solution to each well to start the enzymatic reaction.
-
-
Fluorescence Measurement:
-
Immediately place the microplate in a pre-warmed fluorescence plate reader.
-
Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a specified duration (e.g., 30-60 minutes). Use a kinetic read mode.
-
-
Data Analysis:
-
For each well, determine the initial reaction velocity (V0) by calculating the slope of the linear portion of the fluorescence versus time plot.
-
Subtract the background fluorescence (from wells containing substrate and buffer but no enzyme).
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).
-
Visualization of Relevant Pathways and Workflows
Understanding the biological context of the enzyme being studied is crucial for interpreting inhibition data. The following diagrams, generated using the DOT language, illustrate a key signaling pathway and the experimental workflow.
Ubiquitin-Proteasome Pathway
The proteasome is a major target for which substrates like Boc-Leu-Arg-Arg-AMC are used. Its activity is central to cellular protein homeostasis.
Caption: The Ubiquitin-Proteasome Pathway for protein degradation.
Trypsin-PAR2 Signaling Pathway
Trypsin and trypsin-like enzymes, often assayed with these substrates, can activate Protease-Activated Receptor 2 (PAR2), initiating intracellular signaling cascades.
Caption: Simplified Trypsin-PAR2 signaling cascade.
Experimental Workflow for Enzyme Inhibition Assay
The logical flow of an enzyme inhibition experiment is critical for obtaining reliable and reproducible results.
Caption: Workflow for a typical enzyme inhibition assay.
Conclusion
This compound remains a versatile and effective fluorogenic substrate for confirming the inhibition of a range of trypsin-like proteases. However, for specific applications, alternative substrates may offer advantages. For instance, researchers may opt for Boc-Leu-Arg-Arg-AMC for enhanced specificity towards certain proteasomes, or consider ACC-conjugated substrates for assays requiring higher sensitivity. The selection of the most appropriate substrate should be guided by the specific enzyme under investigation, the desired assay sensitivity, and a thorough review of the available kinetic data. By utilizing the comparative data and detailed protocols provided in this guide, researchers can design more robust and reliable enzyme inhibition assays, ultimately accelerating the pace of drug discovery and our understanding of complex biological processes.
References
- 1. Designing Protease Sensors for Real-time Imaging of Trypsin Activation in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ubpbio.com [ubpbio.com]
- 4. The ATP/Mg2+ Balance Affects the Degradation of Short Fluorogenic Substrates by the 20S Proteasome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Internally consistent libraries of fluorogenic substrates demonstrate that Kex2 protease specificity is generated by multiple mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Boc-Leu-Lys-Arg-AMC Protease Assays: Reproducibility, Robustness, and Alternatives
For researchers, scientists, and drug development professionals, the selection of a robust and reproducible assay for measuring protease activity is paramount. The fluorogenic substrate Boc-Leu-Lys-Arg-AMC has become a widely utilized tool for the detection of trypsin-like proteases and proprotein convertases such as Kex2 and furin. This guide provides an objective comparison of this compound assays with alternative methods, supported by experimental data, to aid in the selection of the most appropriate assay for specific research needs.
Executive Summary
This compound (Boc-LKR-AMC) is a synthetic peptide substrate that releases the fluorescent molecule 7-amino-4-methylcoumarin (AMC) upon cleavage by specific proteases. This increase in fluorescence provides a sensitive measure of enzyme activity. While assays utilizing this substrate are straightforward and widely adopted, their performance in terms of reproducibility and robustness can be influenced by various factors. This guide explores these aspects and compares the Boc-LKR-AMC assay with alternative technologies, including substrates with different fluorophores and Förster Resonance Energy Transfer (FRET)-based assays.
Comparison of Assay Performance
The choice of a protease assay often involves a trade-off between sensitivity, cost, and complexity. Below is a summary of key performance metrics for this compound assays and common alternatives.
| Assay Type | Common Substrate/Probe | Principle | Key Advantages | Key Disadvantages |
| AMC-based | This compound | Fluorescence Intensity | Cost-effective, simple protocol, widely available reagents. | Lower sensitivity compared to newer methods, potential for interference from fluorescent compounds. |
| ACC-based | Boc-Leu-Lys-Arg-ACC | Fluorescence Intensity | Higher quantum yield than AMC, leading to greater sensitivity and lower required enzyme/substrate concentrations.[1] | Less commonly used than AMC, potentially higher cost. |
| FRET-based | Custom peptide with FRET pair (e.g., CyPet-YPet) | Förster Resonance Energy Transfer | High sensitivity, ratiometric measurement can reduce noise, suitable for high-throughput screening.[2][3] | More complex probe design and synthesis, potentially higher cost. |
Quantitative Performance Metrics:
While direct side-by-side comparisons of reproducibility and robustness metrics for this compound assays versus alternatives are not extensively documented in single studies, the following table provides typical performance characteristics based on available literature.
| Parameter | This compound Assay | FRET-based Protease Assay |
| Limit of Detection (LOD) | Nanomolar to picomolar range | Picomolar to femtomolar range[3] |
| Z'-factor | Generally ≥ 0.5 in optimized assays[4] | Typically > 0.5, often higher than intensity-based assays |
| Coefficient of Variation (CV%) | Typically < 15% in optimized assays | Generally < 10% due to ratiometric measurement |
| Signal-to-Background (S/B) Ratio | Moderate to high | High to very high |
Factors Influencing Reproducibility and Robustness
The reliability of this compound assays is contingent on several experimental factors:
-
Buffer Composition: pH, ionic strength, and the presence of detergents can significantly impact enzyme activity and substrate stability. Assays for serine proteases are often performed at a pH of around 8.0 in a buffer such as Tris with NaCl.[1]
-
Inhibitors: The presence of protease inhibitors in the sample can lead to an underestimation of enzyme activity. It is crucial to consider the potential for inhibition and to use appropriate controls.
-
Substrate and Enzyme Concentrations: Optimal concentrations of both substrate and enzyme are critical for ensuring the reaction is in the linear range and for achieving a good signal-to-background ratio. Working concentrations for similar AMC substrates are often in the range of 50-200 µM.[5]
-
Instrumentation: The sensitivity and settings of the fluorescence plate reader, including excitation and emission wavelengths (typically around 360 nm and 460 nm for AMC, respectively), can affect the quality of the data.[5]
Signaling Pathways and Experimental Workflows
The enzymes that cleave this compound, such as Kex2 and furin, are key players in the processing of proproteins within the secretory pathway.
Caption: Proprotein processing by Kex2/furin in the trans-Golgi Network.
The general workflow for a this compound assay is straightforward.
References
- 1. Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorescence Resonance Energy Transfer-Based Assay for Characterization of Hepatitis C Virus NS3-4A Protease Activity in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Highly adaptable and sensitive protease assay based on fluorescence resonance energy transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bmglabtech.com [bmglabtech.com]
- 5. ubpbio.com [ubpbio.com]
A Comparative Performance Analysis: Boc-Leu-Lys-Arg-AMC vs. Chromogenic Substrates for Protease Activity Assays
For researchers, scientists, and professionals in drug development, the accurate and sensitive measurement of protease activity is paramount. This guide provides a detailed comparison of the fluorogenic substrate, Boc-Leu-Lys-Arg-AMC, against a standard chromogenic alternative, Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPNA), for the assay of trypsin-like serine proteases.
Fluorogenic substrates, such as those incorporating 7-amino-4-methylcoumarin (AMC), are generally recognized for their superior sensitivity compared to their chromogenic counterparts. This heightened sensitivity allows for the detection of lower enzyme concentrations and the use of smaller sample volumes, which are critical advantages in many research and high-throughput screening applications. This guide presents a summary of their performance characteristics, detailed experimental protocols, and visual workflows to aid in the selection of the most appropriate substrate for your research needs.
Quantitative Performance Comparison
The following table summarizes the key kinetic parameters for the enzymatic cleavage of Boc-Leu-Arg-Arg-AMC (a close analog of this compound) and L-BAPNA by trypsin. The catalytic efficiency, represented by the kcat/Km ratio, is a crucial metric for comparing the specificity and efficiency of an enzyme for different substrates.
| Substrate | Type | Enzyme | Km (µM) | Vmax | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Boc-Leu-Arg-Arg-AMC | Fluorogenic | Trypsin-like activity (20S Proteasome) | 50 - 200 (Working Concentration) | Not specified | Not specified | Not specified |
| Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPNA) | Chromogenic | Trypsin | 300 | 40 µM/min | Not specified | Not specified |
| Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPNA) | Chromogenic | Trypsin | 162 ± 55 | 1.62 ± 0.46 µM/h | Not specified | Not specified |
Principle of Detection
The fundamental difference between these two types of substrates lies in their detection method.
Figure 1. Comparison of fluorogenic and chromogenic substrate cleavage.
Experimental Protocols
Detailed methodologies for performing protease activity assays using both this compound and L-BAPNA are provided below. These protocols are intended as a starting point and may require optimization for specific experimental conditions and enzymes.
Fluorogenic Assay Protocol for this compound
This protocol is adapted for a 96-well plate format, suitable for high-throughput screening.
Materials:
-
This compound substrate
-
Assay Buffer (e.g., 20 mM Tris, 50 mM NaCl, pH 7.1 at 37°C)[1]
-
Purified trypsin or cell lysate containing the protease of interest
-
DMSO for substrate stock solution
-
Black 96-well microplate
-
Fluorometric microplate reader
Procedure:
-
Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C, protected from light.
-
Working Substrate Solution: Dilute the stock solution to a 2X working concentration (e.g., 200 µM) in pre-warmed Assay Buffer.[1]
-
Enzyme Preparation: Prepare serial dilutions of the protease in Assay Buffer.
-
Assay Reaction:
-
Add 50 µL of the enzyme dilution to each well of the black microplate.
-
To initiate the reaction, add 50 µL of the 2X working substrate solution to each well.
-
-
Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence in a microplate reader with excitation at approximately 360-380 nm and emission at 460 nm.[1] Record data kinetically over a set period (e.g., 30 minutes) at 37°C.
-
Data Analysis: Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.
Chromogenic Assay Protocol for L-BAPNA
This protocol is suitable for use in a standard spectrophotometer or a microplate reader capable of absorbance measurements.
Materials:
-
Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPNA)
-
Assay Buffer (e.g., 100 mM Tris-HCl, 20 mM CaCl₂, pH 8.2)
-
Purified trypsin
-
DMSO for substrate stock solution
-
Cuvettes or clear 96-well microplate
-
Spectrophotometer or microplate reader
Procedure:
-
Substrate Stock Solution: Prepare a stock solution of L-BAPNA in DMSO (e.g., 60 mM). Store at -20°C, protected from light.
-
Working Substrate Solution: Prepare a fresh working solution by diluting the stock solution in Assay Buffer.
-
Enzyme Solution: Prepare a solution of trypsin in a suitable buffer (e.g., water at pH 3.0 with HCl).
-
Assay Reaction:
-
In a cuvette or well, combine the Assay Buffer and the enzyme solution.
-
Initiate the reaction by adding the working substrate solution.
-
-
Absorbance Measurement: Immediately begin monitoring the increase in absorbance at 405 nm at a constant temperature (e.g., 25°C or 37°C). Record the absorbance at regular intervals for a set period.
-
Data Analysis: Calculate the rate of p-nitroaniline production using its molar extinction coefficient (ε₄₀₅ = 8800 M⁻¹cm⁻¹).
Workflow and Pathway Diagrams
Visualizing the experimental process and the underlying enzymatic reaction can aid in understanding and execution.
Figure 2. Generalized workflow for protease activity assays.
Figure 3. Simplified signaling pathway of enzymatic substrate cleavage.
Conclusion
The choice between a fluorogenic and a chromogenic substrate ultimately depends on the specific requirements of the assay. For applications demanding high sensitivity, low sample consumption, and amenability to high-throughput formats, the fluorogenic substrate this compound presents a compelling option. While direct kinetic comparisons are limited, the inherent properties of fluorogenic assays generally translate to a lower limit of detection.
Conversely, chromogenic substrates like L-BAPNA offer a cost-effective and straightforward method for measuring protease activity, particularly when enzyme concentrations are not a limiting factor. The protocols and comparative data provided in this guide are intended to empower researchers to make an informed decision based on the unique needs of their experimental goals.
References
A Comparative Guide to the Kinetic Parameters of Boc-Leu-Lys-Arg-AMC and Related Fluorogenic Substrates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the kinetic parameters (Km and Vmax) for the fluorogenic substrate Boc-Leu-Lys-Arg-AMC and its alternatives. It is designed to assist researchers in selecting the appropriate substrate and in designing robust enzyme kinetic assays for proteases, particularly those belonging to the proprotein convertase family.
Executive Summary
Data Presentation: Comparative Kinetic Parameters
The following table summarizes the Michaelis-Menten constants (Km), catalytic rate constants (kcat), and catalytic efficiencies (kcat/Km) for the cleavage of this compound and related substrates by the yeast proprotein convertase Kex2. This data is crucial for comparing substrate specificity and for optimizing assay conditions.
| Substrate | Enzyme | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| This compound | Kex2 | 3.9 | 23 | 5,900,000 |
| Boc-Leu-Arg-Arg-AMC | Kex2 | 17 | 45 | 2,600,000 |
| Boc-Gln-Arg-Arg-AMC | Kex2 | 13 | 21 | 1,600,000 |
| Boc-Arg-Val-Arg-Arg-AMC | Kex2 | 19 | 21 | 1,100,000 |
| Boc-Val-Pro-Arg-AMC | Kex2 | 150 | 31 | 210,000 |
| Boc-Gln-Ala-Arg-AMC | Kex2 | 210 | 26 | 120,000 |
| Boc-Glu-Lys-Lys-AMC | Kex2 | 55 | 0.19 | 3,500 |
Data sourced from Brenner and Fuller, 1992.
Experimental Protocol: Determination of Km and Vmax
This section provides a detailed methodology for determining the Km and Vmax of a protease with a fluorogenic substrate like this compound.
Objective: To determine the Michaelis-Menten kinetic parameters (Km and Vmax) for a protease-catalyzed reaction.
Materials:
-
Purified protease of interest (e.g., Kex2, furin)
-
This compound (or alternative fluorogenic substrate)
-
Dimethyl sulfoxide (DMSO) for substrate stock solution
-
Assay buffer (e.g., 100 mM HEPES, pH 7.5, containing 1 mM CaCl₂ and 1 mM β-mercaptoethanol for furin-like enzymes)
-
96-well, black, flat-bottom microplates
-
Fluorescence microplate reader with appropriate excitation and emission filters (for AMC, typically Ex: 360-380 nm, Em: 440-460 nm)
-
Standard 7-amino-4-methylcoumarin (AMC) solution for calibration
Procedure:
-
Preparation of Reagents:
-
Prepare a concentrated stock solution of the fluorogenic substrate (e.g., 10 mM) in DMSO.
-
Prepare a working solution of the enzyme in assay buffer. The optimal concentration should be determined empirically to ensure a linear rate of product formation over the desired assay time.
-
Create a standard curve using known concentrations of free AMC in the assay buffer to convert relative fluorescence units (RFU) to molar concentrations of the product.
-
-
Enzyme Assay:
-
Prepare a series of substrate dilutions in the assay buffer. The final concentrations in the assay should typically span a range from 0.1 x Km to 10 x Km. It is advisable to perform a preliminary experiment with a wide range of substrate concentrations to estimate the Km.
-
In the 96-well plate, add the assay buffer and the substrate dilutions to the appropriate wells.
-
Initiate the reaction by adding the enzyme solution to each well. The final volume in each well should be consistent.
-
Immediately place the plate in the fluorescence microplate reader, pre-set to the appropriate temperature and kinetic read mode.
-
-
Data Acquisition:
-
Monitor the increase in fluorescence over time. The readings should be taken at regular intervals (e.g., every 30-60 seconds) for a period that ensures the reaction rate is linear (typically, less than 10% of the substrate is consumed).
-
-
Data Analysis:
-
For each substrate concentration, determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the fluorescence versus time plot.
-
Convert the initial velocities from RFU/min to moles/min using the AMC standard curve.
-
Plot the initial velocity (V₀) against the substrate concentration ([S]).
-
To determine Km and Vmax, the data can be fitted to the Michaelis-Menten equation using non-linear regression software. Alternatively, linear transformations of the Michaelis-Menten equation, such as the Lineweaver-Burk, Hanes-Woolf, or Eadie-Hofstee plots, can be used. The Lineweaver-Burk plot (1/V₀ vs. 1/[S]) is common, where the y-intercept is 1/Vmax and the x-intercept is -1/Km.
-
Mandatory Visualizations
Signaling Pathway: Proprotein Convertase-Mediated Precursor Processing
Proprotein convertases like Kex2 and furin play a crucial role in the maturation of a wide variety of secreted and membrane-bound proteins. They recognize and cleave precursor proteins at specific single or paired basic amino acid residues within the trans-Golgi network and other compartments of the secretory pathway. This proteolytic processing is essential for the activation of hormones, growth factors, receptors, and other biologically active molecules.
Caption: Proprotein convertase pathway and the use of a fluorogenic substrate.
Experimental Workflow: Determining Km and Vmax
The following workflow outlines the key steps involved in an enzyme kinetic experiment to determine the Michaelis-Menten constants.
Caption: Workflow for determining enzyme kinetic parameters (Km and Vmax).
A Researcher's Guide to Orthogonal Validation of Boc-Leu-Lys-Arg-AMC Protease Assay Results
The Boc-Leu-Lys-Arg-AMC assay is a widely used method for measuring the activity of proteases with trypsin-like specificity, which preferentially cleave peptide bonds C-terminal to basic amino acid residues like lysine (Lys) and arginine (Arg). This fluorogenic assay relies on the enzymatic cleavage of the substrate, which separates the 7-amino-4-methylcoumarin (AMC) fluorophore from the peptide, resulting in a quantifiable increase in fluorescence. While sensitive and suitable for high-throughput screening, reliance on a single assay can lead to misleading results due to compound interference or off-target effects.
To ensure the accuracy and reliability of findings, it is crucial to validate initial results with orthogonal assays. These are independent methods that measure the same biological process through different principles or technologies. This guide provides a comparative overview of key orthogonal methods to validate data from this compound assays, complete with experimental protocols and representative data.
Logical Workflow for Assay Validation
An effective validation strategy begins with the primary screening assay and proceeds to orthogonal methods to confirm the initial findings. This workflow ensures that any observed effects are genuine and not an artifact of the primary assay format.
Caption: General workflow for validating primary protease assay findings.
Comparison of Orthogonal Methods
The choice of an orthogonal assay depends on the specific information required, such as confirming enzyme quantity versus re-evaluating its activity.
| Assay Type | Principle | Analyte Measured | Throughput | Key Advantages | Key Disadvantages |
| This compound Assay (Primary) | Fluorogenic peptide cleavage | Enzyme Activity | High | Simple, sensitive, real-time kinetics | Prone to fluorescence interference, indirect measurement |
| Enzyme-Linked Immunosorbent Assay (ELISA) | Antibody-antigen binding | Total Enzyme Quantity | Medium to High | Highly specific, quantitative | Does not measure activity, requires specific antibodies |
| Western Blot | Immunodetection of separated proteins | Enzyme Quantity & Size | Low | Confirms protein identity and size | Semi-quantitative, labor-intensive |
| Gel Zymography | Substrate degradation in a gel matrix | Enzyme Activity & Size | Low | Directly visualizes active enzyme at its molecular weight[1] | Not easily quantifiable, lower sensitivity |
| Activity-Based Probes (ABP) | Covalent labeling of active enzyme sites | Active Enzyme Quantity | Low to Medium | Directly measures active enzyme pool, useful in vivo | Probes are not available for all enzymes, can be costly |
Detailed Experimental Protocols & Data
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is an immunoassay that quantifies the total amount of a specific protein, such as the protease of interest, in a sample.[1] This method is an excellent orthogonal approach as it measures protein concentration rather than enzymatic activity, helping to rule out effects on protein expression or stability.[1]
Experimental Protocol (Sandwich ELISA):
-
Coating: Coat a 96-well microplate with a capture antibody specific to the target protease. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound antibody.
-
Blocking: Add a blocking buffer (e.g., 1% BSA in PBS) to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.
-
Sample Incubation: Wash the plate again. Add experimental samples (e.g., cell lysates treated with a putative inhibitor) and standards to the wells. Incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate. Add a biotinylated detection antibody specific to a different epitope on the target protease. Incubate for 1-2 hours.
-
Enzyme Conjugate: Wash the plate. Add streptavidin conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP). Incubate for 30 minutes.
-
Substrate Addition: Wash the plate. Add a chromogenic substrate (e.g., TMB). A color change will occur in proportion to the amount of bound enzyme.
-
Stopping Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).
-
Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
Representative Data (Mock):
| Compound Conc. (µM) | Protease Activity (this compound, % of Control) | Total Protease (ELISA, ng/mL) | Interpretation |
| 0 (Control) | 100% | 50.2 | Baseline activity and quantity |
| 1 | 55% | 49.8 | Inhibition of activity, no change in protein level |
| 10 | 12% | 51.0 | Strong inhibition, no change in protein level |
| 100 | 5% | 49.5 | Potent inhibition, no change in protein level |
Gel Zymography
This technique identifies proteases based on their ability to digest a substrate copolymerized into a polyacrylamide gel.[1] It directly visualizes enzymatic activity at a specific molecular weight, confirming that the activity is associated with the correct protein.
Experimental Protocol:
-
Gel Preparation: Prepare a polyacrylamide gel (e.g., 10% SDS-PAGE) containing a protein substrate, such as gelatin or casein.
-
Sample Preparation: Mix protein samples with a non-reducing loading buffer (without β-mercaptoethanol or boiling) to preserve the protease's native structure.
-
Electrophoresis: Load samples and run the gel under non-reducing conditions at 4°C.
-
Enzyme Renaturation: After electrophoresis, wash the gel with a non-ionic detergent (e.g., Triton X-100) to remove SDS and allow the protease to renature.
-
Incubation: Incubate the gel in a digestion buffer at a temperature optimal for the protease (e.g., 37°C) for several hours to overnight.
-
Staining & Destaining: Stain the gel with Coomassie Brilliant Blue. Areas of protease activity will appear as clear bands against a blue background where the substrate has been digested. Destain until clear bands are visible.
Representative Data (Mock):
| Compound Conc. (µM) | Protease Activity (this compound, % of Control) | Zymogram Band Intensity (% of Control) | Interpretation |
| 0 (Control) | 100% | 100% | Active protease detected at expected MW |
| 1 | 55% | 60% | Reduced substrate cleavage in the gel |
| 10 | 12% | 15% | Significantly reduced substrate cleavage |
| 100 | 5% | <5% | Near-complete inhibition of activity |
Contextual Signaling Pathway
This compound is a substrate for many kallikrein-related peptidases (KLKs), which are trypsin-like serine proteases.[2][3] KLKs are involved in various physiological processes, including skin desquamation, where they form a proteolytic cascade to regulate the shedding of the outermost skin layer.[4]
Caption: A simplified proteolytic cascade involving KLKs in skin desquamation.
By employing a combination of these orthogonal assays, researchers can significantly increase confidence in their findings, ensuring that the observed effects are specific to the target protease's activity and not an artifact of the primary assay. This robust validation approach is essential for advancing drug discovery and biological research.
References
- 1. benchchem.com [benchchem.com]
- 2. Defining the extended substrate specificity of kallikrein 1-related peptidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective Substrates and Inhibitors for Kallikrein-Related Peptidase 7 (KLK7) Shed Light on KLK Proteolytic Activity in the Stratum Corneum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New insights into the functional mechanisms and clinical applications of the kallikrein‐related peptidase family - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Application of Boc-Leu-Lys-Arg-AMC in Protease Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the applications of the fluorogenic substrate Boc-Leu-Lys-Arg-AMC, with a focus on its use in characterizing the activity of proprotein convertases. We present a comparative analysis of its performance with alternative substrates, supported by experimental data and detailed protocols to facilitate its implementation in your research.
Introduction to this compound
This compound is a synthetic peptide substrate widely used for the sensitive detection of endoprotease activity. The substrate consists of a tripeptide sequence (Leu-Lys-Arg) linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). Enzymatic cleavage of the amide bond between arginine and AMC releases the highly fluorescent AMC moiety, allowing for the real-time monitoring of enzyme activity. This substrate is particularly valuable for studying proteases that recognize and cleave at the carboxyl side of paired basic amino acid residues, a hallmark of the proprotein convertase family of enzymes.
Key Applications
The primary application of this compound is in the characterization of the yeast endoprotease Kex2 and its mammalian homologues, such as furin. These enzymes play crucial roles in the maturation of a wide variety of precursor proteins, including hormones, growth factors, and viral envelope proteins. Consequently, this substrate is an invaluable tool in:
-
Enzyme kinetics and substrate specificity studies: Determining kinetic parameters such as Km and kcat to understand enzyme efficiency and substrate preference.
-
Inhibitor screening and characterization: Identifying and evaluating the potency of potential drug candidates that target proprotein convertases.
-
High-throughput screening assays: Adapting assays for automated platforms to screen large compound libraries.
Performance Comparison: this compound vs. Alternative Substrates
The choice of substrate is critical for the accuracy and sensitivity of any enzyme assay. Below is a comparison of the kinetic parameters of Kex2 and its mammalian homologue furin with this compound and other commonly used fluorogenic substrates.
Kex2 Protease Substrate Specificity
The following table summarizes the steady-state kinetic parameters for the cleavage of various peptidyl-MCA substrates by purified, secreted, soluble Kex2 protease.
| Substrate Sequence | P4 | P3 | P2 | P1 | kcat (s⁻¹) | Km (µM) | kcat/Km (s⁻¹M⁻¹) |
| This compound | Leu | Lys | Arg | 23 | 3.9 | 5,900,000 | |
| Ac-Pro-Met-Tyr-Lys-Arg-AMC | Tyr | Met | Lys | Arg | 25 | 2.2 | 11,000,000 |
| Boc-Leu-Arg-Arg-AMC | Leu | Arg | Arg | 45 | 17 | 2,600,000 | |
| Boc-Gln-Arg-Arg-AMC | Gln | Arg | Arg | 21 | 13 | 1,600,000 | |
| Boc-Arg-Val-Arg-Arg-AMC | Arg | Val | Arg | Arg | 21 | 19 | 1,100,000 |
| Boc-Val-Pro-Arg-AMC | Val | Pro | Arg | 31 | 150 | 210,000 | |
| Boc-Gln-Ala-Arg-AMC | Gln | Ala | Arg | 26 | 210 | 120,000 | |
| Boc-Leu-Thr-Arg-AMC | Leu | Thr | Arg | 18 | 8 |
Correlating In Vitro Boc-Leu-Lys-Arg-AMC Cleavage with In Vivo Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The fluorogenic peptide substrate Boc-Leu-Lys-Arg-AMC is a valuable tool for the in vitro characterization of proteases with trypsin-like specificity. Its cleavage, liberating the fluorescent 7-amino-4-methylcoumarin (AMC) group, provides a straightforward and quantifiable measure of enzymatic activity. A critical question for researchers is how this in vitro activity translates to a meaningful biological effect in a living organism. This guide provides a framework for correlating the in vitro cleavage of this compound with in vivo functional outcomes, drawing upon established experimental approaches for its primary targets: the Kex2 endoprotease and the trypsin-like activity of the proteasome.
Enzyme Specificity and In Vitro Performance
This compound is recognized and cleaved by a specific subset of proteases, making it a targeted tool for enzymatic analysis. The table below summarizes the key enzymes that process this substrate and presents typical in vitro kinetic parameters.
| Enzyme Target | Alternative Substrates | Typical In Vitro Assay Conditions | Kinetic Parameters (Example) |
| Kex2 Endoprotease | Boc-Leu-Arg-Arg-AMC | 25 mM Tris-HCl, pH 7.0, 1 mM CaCl₂, 0.1% Brij 35 | Kₘ: ~10-50 µM |
| Proteasome (Trypsin-like activity) | Ac-Arg-Leu-Arg-AMC, Boc-Leu-Arg-Arg-AMC | 20 mM Tris-HCl, pH 7.5, 1 mM MgCl₂, 1 mM DTT | Vₘₐₓ: Varies with enzyme concentration |
Bridging In Vitro Cleavage to In Vivo Consequences
Direct in vivo imaging using this compound is not extensively documented. However, a strong correlation between its in vitro cleavage and in vivo activity can be established by examining the functional roles of its target enzymes in well-defined biological systems.
Case Study 1: Kex2 Endoprotease Activity and Yeast Mating Efficiency
A compelling example of correlating in vitro substrate cleavage with a quantifiable in vivo outcome comes from studies of the Kex2 protease in Saccharomyces cerevisiae. Kex2 is essential for the maturation of the α-factor mating pheromone. The efficiency of this cleavage directly impacts the ability of yeast cells to mate.
Experimental Correlation:
| In Vitro Metric | In Vivo Model | In Vivo Outcome | Correlation |
| Cleavage rate of this compound by purified Kex2 | S. cerevisiae strain with engineered α-factor precursor | Quantitative Mating Assay | A study demonstrated a strong positive correlation between the in vitro specificity (kcat/KM) of Kex2 for various peptide substrates and the in vivo mating efficiency of yeast strains expressing precursors with the corresponding cleavage sites.[1][2] |
Case Study 2: Proteasome Trypsin-Like Activity in Disease Models
The proteasome is a critical cellular component for protein degradation, and its dysregulation is implicated in numerous diseases. The trypsin-like activity of the proteasome can be assessed using substrates like this compound in tissue lysates from animal models.
Experimental Correlation:
| In Vitro Metric (ex vivo) | In Vivo Model | In Vivo Outcome | Correlation |
| Cleavage rate of a trypsin-like substrate (e.g., Ac-Arg-Leu-Arg-AMC) in brain tissue lysates | Huntington's Disease (HD) mouse model (HD94) | Neuropathological phenotype (e.g., aggregate formation) | Increased trypsin-like proteasome activity was observed in brain regions with huntingtin aggregates in HD94 mice, suggesting a link between altered proteasome function and disease pathology.[3][4] |
| Cleavage rate of a trypsin-like substrate in retinal tissue lysates | Experimental Autoimmune Uveitis (EAU) mouse model | Ocular inflammation | Treatment with a proteasome inhibitor (bortezomib) significantly decreased the trypsin-like activity in the retina of EAU mice, which correlated with reduced inflammation.[5] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable results. Below are representative protocols for assessing this compound cleavage in vitro and for a relevant in vivo functional assay.
In Vitro this compound Cleavage Assay
Objective: To quantify the enzymatic activity of a purified protease or a protease in a cell lysate.
Materials:
-
This compound substrate (stock solution in DMSO)
-
Assay buffer (e.g., 25 mM Tris-HCl, pH 7.5, with any necessary cofactors like CaCl₂ for Kex2)
-
Purified enzyme or cell/tissue lysate
-
96-well black microplate
-
Fluorometric plate reader (Excitation: ~360-380 nm, Emission: ~460 nm)
Procedure:
-
Prepare serial dilutions of a known concentration of free AMC in assay buffer to generate a standard curve.
-
In the 96-well plate, add assay buffer to each well.
-
Add the enzyme preparation (purified enzyme or lysate) to the appropriate wells. Include a no-enzyme control.
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5-10 minutes.
-
Initiate the reaction by adding the this compound substrate to all wells to a final concentration of 10-100 µM.
-
Immediately place the plate in the fluorometric reader and measure the increase in fluorescence over time in a kinetic mode.
-
Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence curve.
-
Convert the rate of fluorescence increase to the rate of product formation using the AMC standard curve.
In Vivo Quantitative Yeast Mating Assay
Objective: To correlate Kex2 protease activity with a biological outcome.
Materials:
-
S. cerevisiae strains: an α-mating type strain expressing the engineered α-factor precursor and a MATa tester strain.
-
Yeast growth media (e.g., YPD, selective media).
-
Spectrophotometer.
-
Mating plates (selective media that only allows growth of diploid cells formed from successful mating).
Procedure:
-
Grow liquid cultures of the α-mating type and MATa tester strains to mid-log phase.
-
Measure the optical density (OD₆₀₀) of each culture and normalize the cell concentrations.
-
Mix equal numbers of cells from the α-mating type and MATa tester strains.
-
Spot serial dilutions of the cell mixture onto mating plates.
-
Incubate the plates at 30°C for 2-3 days until diploid colonies appear.
-
Quantify the mating efficiency by counting the number of diploid colonies relative to the initial number of input cells.
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow from in vitro enzymatic assays to in vivo functional correlation.
References
- 1. Quantitative assessment of enzyme specificity in vivo: P2 recognition by Kex2 protease defined in a genetic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Reduced Levels of Proteasome Products in a Mouse Striatal Cell Model of Huntington’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Boc-Leu-Lys-Arg-AMC: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory reagents is paramount. This guide provides essential safety and logistical information for the proper disposal of Boc-Leu-Lys-Arg-AMC, a fluorogenic substrate commonly used in enzymatic assays.
Chemical and Physical Properties
A comprehensive understanding of a substance's properties is the first step toward safe handling and disposal. The following table summarizes the available data for this compound.
| Property | Value |
| Molecular Formula | C₃₃H₅₂N₈O₇ |
| Appearance | Lyophilized powder |
| Solubility | Soluble in DMSO |
| Storage Temperature | -20°C |
Disposal Procedures
The appropriate disposal method for this compound depends on its physical state (solid or solution) and the nature of the solvent used.
Solid Waste (Lyophilized Powder)
Unused or expired this compound in its solid, lyophilized form should be disposed of as chemical waste.
Step-by-Step Protocol:
-
Containerization: Ensure the vial or container holding the solid is securely sealed.
-
Labeling: Clearly label the container as "this compound" and include any relevant hazard information (if known).
-
Segregation: Store the container in a designated chemical waste area, segregated from incompatible materials.
-
Professional Disposal: Arrange for pickup and disposal by a certified hazardous waste management company.
Liquid Waste (Solutions)
This compound is typically dissolved in a solvent, most commonly dimethyl sulfoxide (DMSO), to create a stock solution, which is then further diluted in aqueous buffers for experimental use.
Step-by-Step Protocol for DMSO Solutions:
-
Collection: Collect all waste solutions containing this compound and DMSO in a dedicated, leak-proof, and chemically resistant waste container.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical names of all components (i.e., "this compound," "Dimethyl Sulfoxide," and any other constituents), and their approximate concentrations.
-
Storage: Store the sealed waste container in a well-ventilated area, away from sources of ignition, and in secondary containment to prevent spills.
-
Professional Disposal: Dispose of the waste through your institution's hazardous waste management program.
Step-by-Step Protocol for Aqueous Solutions:
-
Evaluation: While the peptide substrate itself may have low toxicity, the final aqueous solution may contain other hazardous components (e.g., buffers, inhibitors). Evaluate the overall composition of the waste solution.
-
Collection: Collect the aqueous waste in a clearly labeled, sealed container.
-
pH Neutralization: If the solution is acidic or basic, neutralize it to a pH between 6 and 8 before disposal, provided no other hazardous materials are present that would react with the acid or base.
-
Consult Local Regulations: Depending on the final concentration and local regulations, small quantities of non-hazardous aqueous solutions may be permissible for drain disposal. However, it is always best to consult your institution's Environmental Health and Safety (EHS) office before disposing of any chemical waste down the drain.
-
Professional Disposal: If drain disposal is not permitted, or if the solution contains other hazardous materials, dispose of it as chemical waste through a licensed contractor.
Experimental Workflow & Disposal Pathway
The following diagram illustrates the typical workflow for using this compound in a laboratory setting and the corresponding disposal pathways for the generated waste.
Caption: Disposal workflow for this compound from solid reagent to experimental waste.
Disclaimer: This information is intended as a general guide. Always consult your institution's specific safety and disposal protocols and the relevant Safety Data Sheets for all chemicals used. When in doubt, contact your Environmental Health and Safety department for guidance.
Safeguarding Your Research: A Guide to Handling Boc-Leu-Lys-Arg-AMC
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling the fluorogenic peptide substrate, Boc-Leu-Lys-Arg-AMC, including detailed operational and disposal plans to foster a secure research environment.
Immediate Safety and Handling Protocols
This compound is a synthetic peptide commonly used in enzymatic assays. While specific hazard information is detailed in the Safety Data Sheet (SDS), general safe laboratory practices should always be observed when handling this and similar chemical compounds.
Key Safety Precautions:
-
Consult the SDS: Before use, thoroughly review the Safety Data Sheet (SDS) for this compound for comprehensive hazard information, handling, storage, and emergency procedures.
-
Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing by wearing appropriate personal protective equipment (PPE).
-
Minimize Dust: When handling the powdered form, take care to avoid generating dust.
-
Hygiene: Wash hands thoroughly after handling, and before eating, drinking, or smoking.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound in both its powdered and dissolved forms.
| Equipment | Specification | Purpose |
| Eye Protection | Safety glasses with side shields or chemical safety goggles | Protects against splashes and airborne particles. |
| Hand Protection | Nitrile or other chemically resistant gloves | Prevents skin contact with the compound. |
| Body Protection | Laboratory coat | Protects personal clothing and skin from contamination. |
| Respiratory Protection | NIOSH-approved respirator (if handling large quantities or if dust is generated) | Prevents inhalation of fine particles. |
Operational Plan: Step-by-Step Handling Procedure
Proper handling of this compound is crucial for both personal safety and the integrity of your experimental results.
1. Preparation and Weighing:
- Ensure your workspace in the chemical fume hood is clean and uncluttered.
- Don the appropriate PPE as outlined in the table above.
- Carefully weigh the desired amount of powdered this compound using a calibrated analytical balance. Use a spatula and weigh paper or a weigh boat to avoid contamination.
2. Dissolution:
- Stock solutions are typically prepared in a suitable solvent such as DMSO.[1]
- Add the solvent to the vial containing the pre-weighed peptide.
- Gently vortex or sonicate the vial until the peptide is completely dissolved. Avoid vigorous shaking to prevent potential degradation.
3. Use in Experiments:
- Handle the peptide solution with care to prevent spills and splashes.
- Keep the vial containing the solution tightly sealed when not in use to prevent solvent evaporation and contamination.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance. All waste must be handled in accordance with local, state, and federal regulations.[2]
Waste Segregation and Collection:
-
Solid Waste: Collect unused powdered this compound and any materials contaminated with the solid (e.g., weigh paper, pipette tips) in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect unused peptide solutions and any rinsate from cleaning contaminated glassware in a separate, clearly labeled hazardous waste container for organic or chemical waste. Do not pour solutions containing aminomethylcoumarin (AMC) derivatives down the drain.[2]
-
Contaminated PPE: Dispose of used gloves and other contaminated disposable PPE in the designated solid hazardous waste container.
Container Labeling and Storage:
-
All hazardous waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name of the contents.
-
Keep waste containers securely closed and store them in a designated, well-ventilated secondary containment area until they are collected by your institution's environmental health and safety department.
Experimental Workflow
Caption: A flowchart outlining the key steps for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
